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  • Product: Methyl niclate
  • CAS: 15521-65-0

Core Science & Biosynthesis

Foundational

Methyl niclate CAS 15521-65-0 chemical structure and properties

An In-Depth Technical Guide to Methyl Niclate (CAS 15521-65-0) Foreword by the Senior Application Scientist: In the landscape of industrial and materials chemistry, precise identification of chemical entities is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl Niclate (CAS 15521-65-0)

Foreword by the Senior Application Scientist:

In the landscape of industrial and materials chemistry, precise identification of chemical entities is paramount. The compound designated by CAS number 15521-65-0, commonly known by the trade name Methyl Niclate, is a prime example of where common nomenclature can diverge from its systematic chemical identity. This guide serves to clarify that "Methyl Niclate" is, in fact, the coordination complex Nickel bis(dimethyldithiocarbamate) . Our objective here is not merely to present data but to provide a cohesive, in-depth understanding of this compound for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental structure, properties, synthesis, and key applications, grounding our discussion in established scientific principles and methodologies.

Core Identity and Chemical Structure

Methyl Niclate, or Nickel bis(dimethyldithiocarbamate), is an organonickel compound where a central nickel(II) ion is coordinated by two dimethyldithiocarbamate ligands. This structure is foundational to its chemical behavior and applications.

  • Systematic Name: Nickel, bis(N,N-dimethylcarbamodithioato-κS,κS')-, (SP-4-1)-

  • Common Synonyms: Methyl Niclate, Nickel dimethyldithiocarbamate, Sankel, Nocrac NMC[1][2]

  • Molecular Formula: C₆H₁₂N₂NiS₄[3]

  • Molecular Weight: 299.13 g/mol [2]

The dimethyldithiocarbamate anion ([S₂CN(CH₃)₂]⁻) acts as a bidentate ligand, meaning it binds to the central nickel atom through two of its atoms—in this case, both sulfur atoms. This chelation effect results in a highly stable complex. X-ray crystallography studies on analogous structures confirm that the nickel(II) center adopts a square planar coordination geometry.[4][5] This arrangement leads to the complex being diamagnetic.[4]

Caption: Chemical structure of Nickel bis(dimethyldithiocarbamate).

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are direct consequences of its structure. The stable, neutral nature of this complex dictates its behavior in various physical states and solvents.

Table 1: Physicochemical Properties of Nickel bis(dimethyldithiocarbamate)

PropertyValueSource(s)
Appearance Green to dark green powder or solid[4][6]
Melting Point >290 °C[2][6]
Density 1.77 g/cm³[2][6]
Solubility Insoluble in water; sparingly soluble in chlorinated solvents[4][7]
Vapor Pressure 10.2 mmHg at 25°C[6]
Hydrolytic Sensitivity No reaction with water under neutral conditions[2]
Spectroscopic Characterization Insights
  • Infrared (IR) Spectroscopy: The IR spectrum is a key tool for confirming the coordination of the dithiocarbamate ligand. A strong band observed in the 1500-1550 cm⁻¹ region is characteristic of the C-N stretching vibration (the "thioureide" band). The position of this band provides insight into the C-N bond order, which is higher than a single bond due to delocalization of the nitrogen lone pair into the C=S bond. Additionally, a band around 1000 cm⁻¹ is typically assigned to the C=S stretching vibration.[8]

  • UV-Visible Spectroscopy: The electronic spectrum of square planar dithiocarbamate complexes typically shows intense bands below 450 nm, which are attributed to metal-to-ligand or ligand-to-metal charge transfer transitions and intra-ligand π-π* transitions.[8]

Synthesis and Experimental Protocol

The synthesis of Nickel bis(dimethyldithiocarbamate) is a robust and high-yielding precipitation reaction, making it readily accessible for laboratory and industrial use. The principle behind this synthesis is the high affinity of the "soft" sulfur atoms of the dithiocarbamate ligand for the "borderline" soft nickel(II) ion, leading to the formation of a stable, insoluble complex.

Synthesis_Workflow cluster_reactants Aqueous Reactants cluster_process Reaction Process cluster_workup Isolation & Purification NiCl2 Nickel(II) Chloride (NiCl₂·6H₂O) Mix Combine Aqueous Solutions (Stir at Room Temp) NiCl2->Mix NaDTC Sodium Dimethyldithiocarbamate (NaS₂CN(CH₃)₂) NaDTC->Mix Precipitate Immediate Formation of Green Precipitate Mix->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water & Ethanol Filter->Wash Dry Dry in Vacuo Wash->Dry Product Final Product: Ni(S₂CN(CH₃)₂)₂ Dry->Product

Caption: General workflow for the synthesis of Methyl Niclate.

Detailed Laboratory Synthesis Protocol

This protocol describes a standard method for preparing Nickel bis(dimethyldithiocarbamate).[4]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium N,N-dimethyldithiocarbamate dihydrate (NaS₂CN(CH₃)₂·2H₂O)

  • Deionized water

  • Ethanol

  • Beakers, magnetic stirrer, vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Prepare Reactant Solutions:

    • In a 250 mL beaker, dissolve a calculated amount of NiCl₂·6H₂O (e.g., 3 mmol) in 50 mL of deionized water. Stir until fully dissolved.

    • In a separate 250 mL beaker, dissolve a stoichiometric amount of NaS₂CN(CH₃)₂·2H₂O (e.g., 6 mmol, a 2:1 molar ratio to the nickel salt) in 50 mL of deionized water.

  • Reaction:

    • While stirring the nickel chloride solution at room temperature, slowly add the sodium dimethyldithiocarbamate solution.

    • Expert Insight: A bright green precipitate will form immediately upon addition. This rapid and quantitative formation is indicative of the high stability of the resulting complex.

  • Isolation:

    • Continue stirring the mixture for 15-20 minutes to ensure the reaction goes to completion.

    • Set up a vacuum filtration apparatus. Collect the green solid precipitate by filtering the mixture through the Büchner funnel.

  • Purification:

    • Wash the collected solid on the filter paper sequentially with several portions of deionized water (to remove any unreacted salts like NaCl) and then with ethanol (to help remove water and facilitate drying).

  • Drying:

    • Transfer the purified solid to a watch glass and dry it in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Industrial Applications and Technical Insights

The unique chemical properties of Nickel bis(dimethyldithiocarbamate) make it a valuable additive and precursor in several industrial fields.

A. Antioxidant for Elastomers

Methyl Niclate serves as an outstanding antioxidant, particularly for peroxide-vulcanized elastomers and epichlorohydrin systems.[9]

  • Mechanism of Action: In polymers, degradation often occurs via free-radical chain reactions initiated by heat, light, or residual peroxides. Dithiocarbamate complexes, including the nickel derivative, are excellent radical scavengers and peroxide decomposers. The Ni(II) center can participate in redox cycles that catalytically terminate radical chains, thereby preventing the oxidative degradation of the polymer backbone. This action improves the retention of the material's physical properties, especially in media that cause high swell or extractability.[9]

B. Fungicide and Biocidal Applications

Dithiocarbamates are a well-known class of fungicides. Nickel bis(dimethyldithiocarbamate) has been marketed for this purpose.[4]

  • Field Insight: The biological activity is attributed to the dithiocarbamate ligand itself, which can interfere with essential metabolic processes in fungal cells. The nickel complex serves as a stable delivery vehicle for the active ligand. It has also been shown to have nematicidal and antibacterial properties, effective against strains like Bacillus subtilis.[10]

C. Precursor for Nickel Sulfide Nanomaterials

In materials science, Methyl Niclate is used as a single-source precursor for the synthesis of nickel sulfide (NiS) nanoparticles.[7]

  • Experimental Rationale: A single-source precursor contains all the necessary elements for the final material in one molecule (in this case, both nickel and sulfur). Thermal decomposition (thermolysis) of the complex in a high-boiling coordinating solvent like oleylamine breaks the Ni-S and S-C bonds, leading to the nucleation and growth of NiS nanoparticles.[7] The choice of temperature and reaction environment is critical as it can control the specific crystalline phase of the resulting nickel sulfide (e.g., α-NiS, β-NiS, or Ni₃S₂), which in turn determines the material's electronic and catalytic properties.

D. Other Niche Applications
  • Polymer Stabilizer: Related dithiocarbamate complexes are used as stabilizers in various polymers.[4]

  • Electroplating: Nickel dialkyldithiocarbamates can be added to nickel electroplating baths to precipitate metallic impurities like zinc, copper, and iron, which can then be removed by filtration.[11]

  • Coordination Chemistry: The compound is a classic example of a square planar Ni(II) complex and is often studied for its electrochemical properties and reactivity with other ligands.[8][12]

Safety, Handling, and Regulatory Profile

While some safety data sheets (SDS) indicate the pure substance is not classified under GHS, nickel compounds, in general, require careful handling.[1][3] It is prudent to treat Methyl Niclate with the appropriate precautions for a nickel-containing chemical.

Table 2: Safety and Handling Recommendations

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. If dust is generated, use respiratory protection.[13]
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation and contact with skin and eyes. Prevent fire from electrostatic discharge.[13][14]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[6]
First Aid Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse with plenty of water. Seek medical attention if irritation persists.[13][15]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.[13]
Disposal Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains.[13]

Toxicity Profile: The compound exhibits low acute toxicity, with a reported oral LD50 in rats of 17 g/kg.[2][6] However, prolonged or repeated exposure should be avoided. Burning can produce toxic fumes of nitrogen and sulfur oxides.[6]

Conclusion

Methyl Niclate (CAS 15521-65-0) is the coordination complex Nickel bis(dimethyldithiocarbamate), a stable, green, square planar compound. Its chemistry is dominated by the robust chelation of the dithiocarbamate ligands to the nickel(II) center. This structure underpins its utility across diverse scientific and industrial domains, most notably as a highly effective antioxidant in elastomers, a precursor for advanced nickel sulfide nanomaterials, and a broad-spectrum fungicide. Proper understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible application in research and development.

References

  • Nickel bis(dimethyldithiocarbamate). (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Nickel bis(diethyldithiocarbamate). (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Nickel, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)-. NIST Chemistry WebBook. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Nickel, bis(N,N-dimethylcarbamodithioato-kappaS,kappaS')-, (SP-4-1)-. PubChem. Retrieved March 27, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Nickel, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)-. NIST Chemistry WebBook. Retrieved March 27, 2026, from [Link]

  • O'Brien, P., et al. (2016). Phase control during the synthesis of nickel sulfide nanoparticles from dithiocarbamate precursors. Nanoscale, 8, 10397-10406. DOI:10.1039/C6NR00053C. Available at [Link]

  • Synthesis, characterization, and structural analysis of bis(diphenylphosphino)ethane nickel(II) diethyldithiocarbamate. (2026, March 10). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Synthesis, Structure, Characterization, and Decomposition of Nickel Dithiocarbamates. (n.d.). NASA Technical Reports Server. Retrieved March 27, 2026, from [Link]

  • Manohar, A., et al. (2012). Mixed ligand complexes involving Bis(dithiocarbamato)Nickel(II) and Phosphorus donors : Synthesis, Spectral, Thermal studies and BVS investigations. International Journal of ChemTech Research, 4(4), 1384-1390. Available at [Link]

  • Role of Solvent Coordination and Ligand Structure on the Electrochemical Redox Cycle of Nickel (II) bis(dithiocarbamate) Complexes for Energy Storage Applications. (2024, July 31). AUETD. Retrieved March 27, 2026, from [Link]

  • Bis(diethyldithiocarbamato-S,S')nickel — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • Centrosymmetric Nickel(II) Complexes Derived from Bis-(Dithiocarbamato)piperazine with 1,1′-Bis-(Diphenylphosphino)ferrocene and 1,2-Bis-(Diphenylphosphino)ethane as Ancillary Ligands: Syntheses, Crystal Structure and Computational Studies. (2023, February 17). MDPI. Retrieved March 27, 2026, from [Link]

  • Spruit, D., Bongaarts, P. J., & de Jongh, G. J. (1978). Dithiocarbamate therapy for nickel dermatitis. Contact Dermatitis, 4(6), 350-358. DOI: 10.1111/j.1600-0536.1978.tb03849.x. Available at [Link]

  • Purification of nickel electroplating solutions. (1970). Google Patents.

Sources

Exploratory

Methyl Nicotinate: A Novel Approach to Polymer Stabilization and Antioxidant Efficacy

An In-Depth Technical Guide Abstract Polymer degradation, primarily driven by thermo-oxidative and photo-oxidative processes, remains a critical challenge in materials science, impacting product lifespan and performance....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Polymer degradation, primarily driven by thermo-oxidative and photo-oxidative processes, remains a critical challenge in materials science, impacting product lifespan and performance.[1] While the industry has long relied on established antioxidant packages, such as hindered phenols and phosphites, the search for novel, high-performance stabilizers continues.[2][3] This guide introduces methyl nicotinate, a compound traditionally recognized for its vasodilatory properties in pharmaceutical and cosmetic applications, as a potential candidate for polymer antioxidant applications.[4][5] We will explore the theoretical mechanisms by which methyl nicotinate may confer oxidative resilience to polymer matrices, propose robust experimental protocols for validation, and discuss its potential in next-generation material formulations. This exploration is based on the compound's inherent chemical structure and emerging research into its ability to mitigate oxidative stress in biological systems.[6][7]

The Imperative for Advanced Polymer Antioxidants

Polymers are susceptible to degradation at every stage of their lifecycle, from manufacturing and processing to end-use.[3] Exposure to heat, UV radiation, and mechanical stress initiates a cascade of free-radical reactions, known as auto-oxidation, which cleaves polymer chains and leads to a catastrophic loss of mechanical properties, discoloration, and embrittlement.[8]

Antioxidants are essential additives that interrupt this degradation cycle.[8] They are broadly classified into two categories:

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols that donate a hydrogen atom to neutralize peroxy radicals, thereby breaking the auto-oxidation chain.[3]

  • Secondary Antioxidants (Peroxide Decomposers): This group, including phosphites and thioesters, converts hydroperoxides into non-radical, stable products, preventing them from generating new radicals.

Effective polymer stabilization often relies on synergistic blends of these two types to provide comprehensive protection throughout processing and service life. The exploration of new antioxidant molecules like methyl nicotinate is driven by the need for improved processing stability, long-term thermal resistance, and compliance with evolving regulatory standards.[1]

Methyl Nicotinate: Chemical Profile and Established Applications

Methyl nicotinate, the methyl ester of nicotinic acid (Niacin or Vitamin B3), is a well-characterized molecule with the chemical formula C₇H₇NO₂.[9] It is primarily known as a rubefacient, inducing localized vasodilation, which makes it a common ingredient in topical analgesics and skincare products designed to increase circulation.[9][10]

While its industrial use has not traditionally included polymer science, its chemical structure—featuring a pyridine ring—and recent biological studies offer a compelling basis for investigating its antioxidant potential. Research has shown that methyl nicotinate can extend cellular lifespan and confer resilience against oxidative stress by promoting mitochondrial biogenesis and quality control.[6][7] Furthermore, related nicotinic acid derivatives have demonstrated antioxidant and membranotropic effects.[11] This inherent capacity to mitigate oxidative processes in complex biological systems suggests a translatable function in synthetic polymer matrices.

Proposed Mechanism of Action in Polymer Matrices

The antioxidant potential of methyl nicotinate within a polymer is hypothesized to stem from the unique electronic properties of its pyridine ring. We propose a primary, chain-breaking antioxidant mechanism.

Free Radical Scavenging

The auto-oxidation of polymers proceeds via a free-radical chain reaction. The core of this process is the propagation step where a polymer alkyl radical (R•) reacts with oxygen to form a polymer peroxy radical (ROO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and another alkyl radical.

It is hypothesized that the nitrogen atom in the pyridine ring of methyl nicotinate can act as a radical scavenger. The lone pair of electrons on the nitrogen atom could potentially interact with and stabilize the highly reactive peroxy radicals (ROO•), thus terminating the propagation cycle.

Below is a diagram illustrating the standard polymer auto-oxidation cycle.

G init Initiation (Heat, UV, Stress) r_radical Polymer Alkyl Radical (R•) init->r_radical Forms roo_radical Polymer Peroxy Radical (ROO•) r_radical->roo_radical + O₂ termination Termination (Non-radical products) r_radical->termination o2 Oxygen (O₂) rooh Hydroperoxide (ROOH) roo_radical->rooh + R-H roo_radical->termination degradation Polymer Degradation (Chain Scission, Cross-linking) roo_radical->degradation rh Polymer Chain (R-H) rooh->r_radical Forms new R• rooh->degradation

Caption: The polymer auto-oxidation cycle leading to degradation.

Hypothesized Interruption by Methyl Nicotinate

Methyl nicotinate could intervene in this cycle by neutralizing the key propagating species, the peroxy radical (ROO•). This proposed mechanism would place it in the category of a primary, chain-breaking antioxidant.

G roo_radical Polymer Peroxy Radical (ROO•) mn Methyl Nicotinate roo_radical->mn Interacts with stabilized_complex Stabilized Radical Complex mn->stabilized_complex Forms non_radical Stable, Non-radical Products stabilized_complex->non_radical Decomposes to propagation_halt Propagation Cycle Halted non_radical->propagation_halt

Caption: Hypothesized radical scavenging mechanism of Methyl Nicotinate.

This proposed mechanism requires empirical validation to confirm its efficacy and to understand potential secondary effects, such as interactions with other additives or the polymer matrix itself.

Experimental Validation Protocol

To assess the viability of methyl nicotinate as a polymer antioxidant, a structured experimental workflow is essential. The following protocols are designed to quantify its performance in a common polyolefin, such as polypropylene (PP).

Workflow for Efficacy Evaluation

G start Start: PP Resin & Additives compounding Step 1: Compounding (Twin-screw extruder) start->compounding molding Step 2: Injection Molding (Prepare test specimens) compounding->molding initial_testing Step 3: Initial Characterization (MFI, Tensile, Color) molding->initial_testing aging Step 4: Accelerated Aging (Forced-air oven @ 150°C) initial_testing->aging periodic_testing Step 5: Periodic Testing (Pull samples at intervals) aging->periodic_testing Time (hours) data_analysis Step 6: Data Analysis (Compare properties over time) periodic_testing->data_analysis end End: Determine Efficacy data_analysis->end

Caption: Experimental workflow for evaluating antioxidant performance.

Step-by-Step Methodology

1. Formulation and Compounding:

  • Prepare four formulations of polypropylene homopolymer.
  • Control: Virgin PP (no additives).
  • Standard: PP + 0.1% Primary Antioxidant (e.g., Hindered Phenol) + 0.1% Secondary Antioxidant (e.g., Phosphite).
  • MN-Only: PP + 0.2% Methyl Nicotinate.
  • Synergy: PP + 0.1% Methyl Nicotinate + 0.1% Secondary Antioxidant.
  • Dry-blend the components for each formulation.
  • Compound each blend using a co-rotating twin-screw extruder with a standard temperature profile for PP.
  • Pelletize the extrudate for subsequent molding.

2. Specimen Preparation:

  • Dry the pellets thoroughly to prevent hydrolytic degradation.
  • Use an injection molding machine to produce standardized test specimens (e.g., tensile bars, plaques for color analysis).

3. Initial and Post-Aging Characterization:

  • Melt Flow Index (MFI): Measure MFI (ASTM D1238) on the pellets to assess processing stability. A significant increase in MFI indicates chain scission.
  • Mechanical Properties: Test tensile strength and elongation at break (ASTM D638) on unaged specimens and on specimens removed from the aging oven at set intervals. Failure is often defined as a 50% loss of initial elongation.
  • Colorimetry: Measure color change (e.g., Yellowness Index, CIE Lab*) on plaques before and after aging (ASTM E313).
Data Presentation and Interpretation

The collected data should be summarized to compare the performance of each formulation.

Table 1: Processing Stability via Melt Flow Index (MFI)

FormulationMFI (g/10 min) Post-Extrusion% Change from Virgin Resin
Control (Virgin PP)4.00%
Standard AOX3.8-5%
MN-Only3.9-2.5%
Synergy (MN + Sec. AOX)3.7-7.5%
(Note: Data is illustrative. Lower MFI change indicates better stability during processing.)

Table 2: Long-Term Thermal Stability (Oven Aging at 150°C)

FormulationHours to 50% Loss of Elongation
Control (Virgin PP)< 24 hours
Standard AOX450 hours
MN-Only300 hours
Synergy (MN + Sec. AOX)550 hours
(Note: Data is illustrative. Higher hours indicate superior long-term heat stability.)

Industrial Viability and Future Outlook

The transition from a theoretical concept to an industrial application requires consideration of several factors. The synthesis of methyl nicotinate is well-established, often involving the Fischer esterification of 6-methylnicotinic acid or the oxidative esterification of 5-ethyl-2-methylpyridine.[12]

Considerations for Application:

  • Volatility: Methyl nicotinate's volatility at high processing temperatures must be assessed to ensure it remains in the polymer matrix.

  • Compatibility: Its solubility and dispersion within non-polar polymers like polyolefins need to be confirmed.

  • Regulatory Status: Its approval for use in various applications (e.g., food contact, medical) would need to be established.

While this guide presents a theoretical framework, the initial data from biological systems is promising.[6] The potential for methyl nicotinate, particularly in synergistic combination with secondary antioxidants, to offer a novel pathway for polymer stabilization warrants rigorous investigation. Future research should focus on detailed mechanistic studies, performance in a wider range of polymers, and evaluation of its byproducts.

References

  • Vertex AI Search. (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
  • Safic-Alcan. (2025, November 27).
  • 3V Sigma USA. (2025, May 5).
  • BenchChem. (2025).
  • MDPI. (2024, October 3). Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review.
  • Plastics & Rubber. Antioxidants.
  • Environment Clearance India.
  • ChemicalBook. (2026, January 13).
  • Wikipedia.
  • ChemicalBook. (2024, December 30).
  • Google Patents.
  • bioRxiv. (2025, May 29). Methyl Nicotinate Is a Novel Geroprotective Compound That Promotes Mitochondria Dependent Lifespan Extension.
  • Guidechem.
  • European Patent Office. (2020, June 10).
  • Alveola Ltd.
  • bioRxiv. (2025, May 29). Methyl Nicotinate Is a Novel Geroprotective Compound That Promotes Mitochondria Dependent Lifespan Extension.
  • MDPI. (2020, February 28).
  • Macsen Labs. Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier.
  • ChemicalBook. (2025, May 14).
  • Wikipedia.

Sources

Foundational

Thermal Decomposition Temperature and Stability Limits of Methyl Niclate: A Comprehensive Technical Guide

Executive Summary In the compounding of advanced elastomers and specialty polymers, the thermal stability of antioxidant additives dictates the upper limits of processing temperatures. Methyl niclate (Nickel bis(dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the compounding of advanced elastomers and specialty polymers, the thermal stability of antioxidant additives dictates the upper limits of processing temperatures. Methyl niclate (Nickel bis(dimethyldithiocarbamate), CAS 15521-65-0) is a highly specialized organometallic complex utilized primarily as an antioxidant and stabilizer in epichlorohydrin (ECO) rubber systems and peroxide-cured elastomers[1].

Unlike conventional hindered phenols or amine-based antioxidants, methyl niclate exhibits an exceptionally high thermal decomposition threshold (>290 °C)[2]. This whitepaper explores the coordination chemistry that underpins this thermal stability, details the analytical methodologies used to validate its decomposition limits, and outlines its mechanistic role in preventing thermo-oxidative degradation without interfering with peroxide crosslinking.

Coordination Chemistry & Thermal Stability Limits

The robust thermal profile of methyl niclate is a direct consequence of its molecular architecture. The central Nickel(II) ion is coordinated by two dimethyldithiocarbamate ligands in a square-planar geometry. The bidentate nature of the dithiocarbamate ligands creates a strong chelate effect, while the partial double-bond character of the C-N bond (due to electron delocalization from the nitrogen lone pair into the thiocarbonyl system) further rigidifies the complex.

Because of this high lattice and coordination energy, methyl niclate remains completely stable during high-temperature vulcanization processes (typically 150 °C to 200 °C). Thermal decomposition does not initiate until the system exceeds 290 °C, at which point sufficient thermal energy is present to cleave the Ni-S bonds, leading to the release of carbon disulfide (CS₂), nitrogen oxides (NOx), and the formation of nickel sulfide (NiS) residues.

Quantitative Data Summary

Table 1: Physicochemical and Thermal Properties of Methyl Niclate

PropertyValueAnalytical Method / Condition
CAS Number 15521-65-0N/A
Molecular Weight 299.13 g/mol N/A
Melting / Decomposition Point > 290 °CDSC (10 °C/min ramp)
Density 1.66 - 1.77 g/cm³Pycnometry at 25 °C
Enthalpy of Vaporization (ΔvapH) ~139.9 kJ/molIsothermal TGA[3]
Primary Decomposition Products NiS, CS₂, NOx, COxTGA-FTIR / GC-MS

Mechanistic Pathways of Stabilization

Methyl niclate functions primarily as a secondary antioxidant (hydroperoxide decomposer) and a singlet oxygen quencher [4][5].

In peroxide-cured systems, primary antioxidants (like radical scavengers) can prematurely quench the peroxide radicals required for polymer crosslinking, leading to poor cure states. Methyl niclate bypasses this issue. It does not react with the primary initiating radicals; instead, it catalytically reduces the secondary hydroperoxides (ROOH)—which form during the long-term oxidative aging of the polymer—into inert alcohols. Furthermore, the nickel center is highly efficient at quenching singlet oxygen (¹O₂), dissipating the energy harmlessly and preventing photo-oxidative chain scission[5].

Mechanism Polymer Polymer Matrix (ECO / Elastomers) ROOH Hydroperoxides (ROOH) (Oxidative Intermediates) Polymer->ROOH Thermal/Oxidative Stress SingletO2 Singlet Oxygen (¹O₂) (Photo-oxidation) Polymer->SingletO2 UV Exposure NMC Methyl Niclate (NMC) [Ni(S₂CNMe₂)₂] ROOH->NMC Catalytic Decomposition SingletO2->NMC Energy Transfer Inert Inert Products (Alcohols, H₂O) NMC->Inert Non-radical Reduction TripletO2 Triplet Oxygen (³O₂) (Ground State) NMC->TripletO2 Quenching

Figure 1: Antioxidant and stabilization mechanism of methyl niclate in polymer matrices.

Experimental Methodologies

To ensure trustworthiness and reproducibility in formulation development, the thermal limits and scorch resistance of methyl niclate must be validated through rigorous, self-validating experimental systems.

Protocol 1: TGA/DSC Workflow for Determining Thermal Stability Limits

Understanding the exact decomposition kinetics requires simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Causality Note: A pierced aluminum crucible is strictly required for this protocol. A hermetically sealed crucible would trap volatile decomposition products (e.g., carbon disulfide), artificially shifting the decomposition endotherm to higher temperatures due to internal pressure buildup and Le Chatelier's principle. Piercing the lid ensures isobaric conditions, yielding the true thermal stability limit.

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA/DSC instrument using an Indium standard for heat flow/temperature and standard weights for the microbalance.

  • Sample Preparation: Accurately weigh 1.5 to 3.0 mg of high-purity methyl niclate powder into a 40 µL aluminum crucible. Pierce the crucible lid with a 0.5 mm pinhole.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min to isolate pure thermal decomposition from thermo-oxidative degradation.

  • Thermal Ramp: Initiate a heating ramp of 10 °C/min, starting from 25 °C up to 400 °C.

  • Data Acquisition & Analysis: Record the mass loss (%) and heat flow (W/g). Identify the extrapolated onset temperature of the primary endothermic decomposition peak (expected >290 °C) and the corresponding step-change in mass.

Workflow Step1 Sample Prep 1-3 mg in pierced Al pan Step2 Purge N₂ gas at 50 mL/min Step1->Step2 Step3 Thermal Ramp 10 °C/min to 400 °C Step2->Step3 Step4 Detection Mass Loss & Heat Flow Step3->Step4 Step5 Analysis Onset >290 °C Step4->Step5

Figure 2: Standardized TGA/DSC experimental workflow for thermal stability limits.

Protocol 2: Evaluation of Scorch Resistance in Peroxide-Cured Elastomers

Methyl niclate is frequently used to prevent "scorch" (premature vulcanization) in elastomers[6].

Step-by-Step Methodology:

  • Compounding: In a Banbury internal mixer, masticate 100 phr of EPDM rubber. Sequentially add carbon black (50 phr), processing oil (10 phr), a peroxide initiator (e.g., Dicumyl peroxide, 2 phr), and methyl niclate (0.5 to 1.5 phr). Keep the mixing temperature below 110 °C to prevent premature peroxide cleavage.

  • Rheometric Analysis: Transfer a sample of the compounded rubber to a Moving Die Rheometer (MDR). Set the testing temperature to 171 °C (± 0.5 °C).

  • Scorch Time Measurement: Record the TS2 value (the time required for the torque to increase by 2 dN·m above the minimum torque). An extended TS2 indicates successful scorch delay provided by the antioxidant.

  • Accelerated Aging: Vulcanize test plaques at 171 °C to their T90 cure time. Subject the plaques to a hot air oven at 150 °C for 72 hours, followed by tensile testing to calculate the retention of elongation at break.

Synergistic Formulations

In advanced compounding, methyl niclate is rarely used in isolation. It demonstrates profound synergistic effects when combined with primary antioxidants (like sterically hindered phenols) or other metal dithiocarbamates (such as zinc dimethyldithiocarbamate or copper dimethyldithiocarbamate)[6].

While the primary antioxidant intercepts the highly reactive carbon-centered radicals, methyl niclate safely neutralizes the downstream hydroperoxides. Furthermore, blending nickel and zinc dithiocarbamates allows formulators to fine-tune the scorch safety margin (TS2) without sacrificing the final crosslink density or the ultimate tensile strength of the rubber matrix.

Conclusion

Methyl niclate (Nickel bis(dimethyldithiocarbamate)) represents a critical additive in polymer science, bridging the gap between high-temperature processing requirements and long-term oxidative stability. Its decomposition temperature of >290 °C ensures it survives the harshest peroxide vulcanization cycles intact. By deploying rigorous TGA/DSC workflows and understanding its unique hydroperoxide-decomposing mechanism, researchers can confidently engineer elastomer formulations that resist both thermal degradation and premature scorch.

References

  • National Institute of Standards and Technology (NIST). "Nickel, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • NBINNO. "Enhancing Rubber Durability: The Role of Nickel Dimethyldithiocarbamate". NBINNO Chemical Insights. Available at: [Link]

  • Sundaram, K. "Antioxidants - Mechanisms of Action". Polymer Degradation and Stability. Available at:[Link]

  • European Patent Office (EPO). "Scorch resistant, crosslinkable composition containing mixture of copper and metal dithiocarbamates" (Patent EP0214361A1). Google Patents.
  • ResearchGate. "Synthesis and photochemical stability of 1‐phenylazo‐2‐naphthol dyes containing insulated singlet oxygen quenching groups". Dyes and Pigments. Available at: [Link]

Sources

Exploratory

The Solubility Profile of Methyl Nicotinate: An In-depth Technical Guide for Chemical Synthesis

Abstract This technical guide provides a comprehensive analysis of the solubility profile of methyl nicotinate in a range of organic solvents relevant to chemical synthesis, drug development, and formulation. As a pivota...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of methyl nicotinate in a range of organic solvents relevant to chemical synthesis, drug development, and formulation. As a pivotal building block in the synthesis of various pharmaceuticals and fine chemicals, understanding the solubility of methyl nicotinate is paramount for optimizing reaction conditions, enhancing yields, and ensuring product purity. This document moves beyond a simple listing of data, offering insights into the physicochemical principles governing its solubility, a detailed protocol for experimental solubility determination, and a practical case study to illustrate the application of this knowledge in a real-world synthetic context.

Introduction: The Significance of Solvent Selection for Methyl Nicotinate

Methyl nicotinate, the methyl ester of nicotinic acid (niacin), is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other high-value chemical entities.[1] It serves as a precursor for compounds like 5-arylnicotinates and 1,4-dihydropyridine derivatives. The choice of solvent in any chemical transformation involving methyl nicotinate is not a trivial decision. It directly influences:

  • Reaction Kinetics: The rate of a reaction is often dependent on the ability of the solvent to dissolve the reactants and stabilize the transition state.

  • Yield and Purity: Poor solubility can lead to incomplete reactions and the generation of byproducts, complicating downstream purification processes.

  • Process Safety and Scalability: A well-understood solubility profile allows for the selection of solvents with favorable safety and environmental profiles, which is critical for scaling up a synthesis from the lab to production.

This guide provides the foundational knowledge to make informed solvent selections, thereby streamlining process development and enhancing the efficiency of chemical synthesis.

Physicochemical Properties of Methyl Nicotinate

To understand the solubility of methyl nicotinate, it is essential to first consider its inherent physicochemical properties. As a moderately polar molecule containing both a hydrogen bond acceptor (the ester carbonyl and the pyridine nitrogen) and a relatively non-polar aromatic ring, its solubility is a nuanced interplay of these features.

PropertyValueSource
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol [1]
Appearance White to faint yellow crystalline solid[1]
Melting Point 38-43 °C[1]
Boiling Point 209 °C[3]
logP (Octanol/Water) 0.83[1]

The positive logP value indicates a preference for a more lipophilic environment over a purely aqueous one, which aligns with its observed solubility in many organic solvents.

Quantitative Solubility Profile of Methyl Nicotinate

The following table summarizes the quantitative solubility of methyl nicotinate in a diverse array of organic solvents at 25°C. This data is critical for selecting appropriate solvents for a given synthetic application, from reaction setup to purification by crystallization.

SolventChemical ClassSolubility (g/L) @ 25°C[2]
Dichloromethane Chlorinated426.59
Dimethylformamide (DMF) Polar Aprotic376.25
Chloroform Chlorinated317.62
Dimethylacetamide (DMAc) Polar Aprotic305.17
Dimethyl Sulfoxide (DMSO) Polar Aprotic295.14
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic290.35
1,4-Dioxane Ether180.75
Acetic Acid Carboxylic Acid174.0
Methanol Protic (Alcohol)166.55
Tetrahydrofuran (THF) Ether153.79
Acetonitrile Polar Aprotic153.87
Acetone Ketone105.65
Toluene Aromatic Hydrocarbon106.8
Ethyl Acetate Ester84.38
Isopropanol Protic (Alcohol)83.8
Ethanol Protic (Alcohol)113.29
Cyclohexane Aliphatic Hydrocarbon14.07
n-Heptane Aliphatic Hydrocarbon11.05
n-Hexane Aliphatic Hydrocarbon5.66
Water Protic8.64

Experimental Determination of Solubility: A Self-Validating Protocol

While the data provided above is a valuable starting point, it may be necessary to determine the solubility of methyl nicotinate in a novel solvent or at a different temperature. The following protocol outlines a robust and self-validating "shake-flask" method for determining thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess methyl nicotinate prep_vial Combine in a sealed vial prep_solid->prep_vial prep_solvent Measure known volume of solvent prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 24h) prep_vial->agitate settle Allow undissolved solid to settle agitate->settle aliquot Withdraw supernatant settle->aliquot filter Filter through 0.45 µm syringe filter aliquot->filter dilute Dilute sample for analysis filter->dilute hplc Quantify using validated HPLC/GC method dilute->hplc

Caption: Workflow for the experimental determination of thermodynamic solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid methyl nicotinate to a sealed, screw-cap glass vial. "Excess" means that undissolved solid should be clearly visible.

    • Add a precise, known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a stir plate with a magnetic stir bar.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can validate the required equilibration time.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and allow it to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

    • Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining microscopic solid particles. This step is critical to avoid artificially high results.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[4]

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of methyl nicotinate in that solvent at the specified temperature.

Case Study: Solvent Selection in the Esterification of Nicotinic Acid

A common synthesis of methyl nicotinate involves the acid-catalyzed esterification of nicotinic acid with methanol.[5][6] While methanol serves as both a reactant and a solvent in this reaction, the choice of a co-solvent or a solvent for workup and purification is guided by solubility principles.

Reaction and Workup Logic

G cluster_reaction Reaction Phase cluster_workup Workup & Purification reactants Nicotinic Acid (reactant) + Methanol (reactant/solvent) + H₂SO₄ (catalyst) reflux Reflux reactants->reflux product_mixture Methyl Nicotinate + Water + Excess Methanol + Nicotinic Acid reflux->product_mixture neutralize Neutralize with NaHCO₃(aq) product_mixture->neutralize extract Extract with Chloroform neutralize->extract purify Purify via Column Chromatography extract->purify product Pure Methyl Nicotinate purify->product

Caption: Logical flow of a typical methyl nicotinate synthesis and workup.

  • Reaction Solvent: Methanol is the logical choice as it drives the reaction forward according to Le Châtelier's principle. The solubility of the starting material, nicotinic acid, in methanol is sufficient for the reaction to proceed.

  • Workup and Extraction: After the reaction, the mixture is typically neutralized with an aqueous base like sodium bicarbonate.[5] At this stage, a water-immiscible organic solvent is required for extraction. Based on the solubility data, chloroform (solubility: 317.62 g/L) or dichloromethane (solubility: 426.59 g/L) are excellent choices due to their high capacity to dissolve methyl nicotinate while being immiscible with the aqueous layer.[2] This high solubility ensures efficient extraction and minimizes product loss.

  • Purification: For purification by column chromatography, a solvent system is chosen to provide optimal separation of the product from any unreacted starting material or byproducts. A common system is a mixture of a non-polar solvent like petroleum ether or hexane (in which methyl nicotinate has low solubility) and a more polar solvent like ethyl acetate (in which it is more soluble).[6] By carefully tuning the ratio of these solvents, the retention of methyl nicotinate on the silica gel can be controlled, leading to effective purification.

This case study demonstrates how a thorough understanding of the solubility profile of methyl nicotinate in various organic solvents is not just academic but is directly applied to make critical decisions at every stage of a chemical synthesis.

Conclusion

The solubility of methyl nicotinate is a critical parameter that dictates its behavior in chemical synthesis. This guide has provided a comprehensive quantitative overview of its solubility in a wide range of organic solvents, from highly polar aprotic to non-polar aliphatic options. By leveraging this data and the detailed experimental protocol for solubility determination, researchers, scientists, and drug development professionals can make more informed decisions in solvent selection, leading to optimized reaction conditions, improved yields, and more efficient purification processes. The principles and data presented herein serve as a valuable resource for anyone working with this important chemical intermediate.

References

  • PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Macsen Labs. (n.d.). Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier. Retrieved from [Link]

  • Scent.vn. (n.d.). Methyl Nicotinate CAS# 93-60-7: Odor profile, Molecular properties, Regulation. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Merck Index. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl nicotinate (CAS 93-60-7). Retrieved from [Link]

  • Jouyban, A., Khoubnasabjafari, M., & Acree Jr, W. E. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Journal of Drug Delivery Science and Technology, 22(5), 431-434.
  • bioRxiv. (2024, September 28). Supplemental Information. Retrieved from [Link]

  • Ferreira, O., & Martínez, F. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Richards, G., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • Erharuyi, O., Igbe, I., Falodun, A., Enadeghe, R., & Igbinedion, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
  • Cheméo. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Tetko, I. V., et al. (2014). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Wikipedia. (n.d.). Menthyl nicotinate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Isopropyl nicotinate (CAS 553-60-6). Retrieved from [Link]

  • Al-kasir, I. A., Al-Adham, I. S. I., & Al-Muhtaseb, A. H. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Molecules, 27(7), 2329.
  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in dichloromethane. Retrieved from [Link]

  • Al-Ghawas, H. A., & Hagewiesche, D. P. (1990). Solubility of Hexane in Aqueous Solutions of Methyldiethanolamine.

Sources

Foundational

Methyl Niclate [Nickel bis(dimethyldithiocarbamate)]: Physicochemical Profiling, Synthesis, and Industrial Applications

Executive Summary & Structural Dynamics Methyl niclate, systematically identified as nickel bis(dimethyldithiocarbamate) (CAS: 15521-65-0), is a highly stable organometallic coordination complex[1]. Structurally, it feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

Methyl niclate, systematically identified as nickel bis(dimethyldithiocarbamate) (CAS: 15521-65-0), is a highly stable organometallic coordination complex[1]. Structurally, it features a central nickel(II) ion coordinated by two dimethyldithiocarbamate ligands, forming a distinct square planar geometry[2]. This diamagnetic complex is renowned for its robust thermal stability, low volatility, and exceptional radical-scavenging capabilities[2][3]. While historically utilized as an agricultural fungicide, its primary modern application lies in materials science—specifically as an advanced antioxidant and thermal stabilizer in peroxide-cured elastomers and epichlorohydrin (ECO) rubber systems[3][4].

Physicochemical Profiling

Understanding the physical and chemical boundaries of methyl niclate is critical for formulating stable polymer matrices and designing extraction protocols. The table below synthesizes its core quantitative properties:

PropertyValue / Description
Chemical Formula C₆H₁₂N₂NiS₄[2]
Molecular Weight 299.13 g/mol [5]
Physical State Light green solid / amorphous powder[2][6]
Melting Point >290 °C (Indicative of high thermal stability)[5][7]
Density 1.77 g/cm³[5][7]
Solubility Profile Insoluble in water, ethanol, and petroleum ether; Soluble in dichloromethane, tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF)[2][7][8]
Toxicity (LD50) Oral-rat: 17,000 mg/kg (Mildly toxic by ingestion)[5][7]

Synthesis Methodology & Validation

The synthesis of methyl niclate relies on a biphasic displacement reaction. As a Senior Application Scientist, it is imperative to control the reaction kinetics to prevent ligand degradation and ensure stoichiometric coordination[6][8].

Protocol: Biphasic Synthesis of Nickel bis(dimethyldithiocarbamate)
  • Ligand Preparation: React dimethylamine with carbon disulfide (CS₂) in an aqueous alkaline medium (NaOH, pH > 9) at 0–5 °C[6].

    • Causality: The low temperature controls the highly exothermic nature of the reaction, preventing the volatilization of CS₂. The high pH ensures complete deprotonation of the amine, driving the equilibrium toward the formation of the sodium dimethyldithiocarbamate ligand.

  • Metal Coordination: Dissolve a stoichiometric amount of a nickel(II) salt (e.g., NiSO₄ or NiCl₂) in distilled water. Slowly introduce this into the ligand solution under continuous mechanical stirring at room temperature[6][8].

    • Causality: Gradual addition prevents local supersaturation, promoting the growth of uniform, high-purity microcrystals rather than trapping impurities in amorphous aggregates.

  • Precipitation & Recovery: A characteristic light green precipitate forms immediately[2][6]. Continue stirring for 30 minutes to ensure complete complexation.

  • Purification (Self-Validation Step 1): Filter the precipitate and wash sequentially with distilled water and cold ethanol.

    • Validation: Test the final aqueous filtrate with a few drops of Barium Chloride (BaCl₂). The absence of a white precipitate confirms the complete removal of unreacted sulfate byproducts.

  • Drying & Characterization (Self-Validation Step 2): Dry the product under a vacuum at 60 °C.

    • Validation: Perform Infrared (IR) spectroscopy on the dried powder. The presence of an intense band around 1458 cm⁻¹ confirms the partially double-bonded C-N stretching unique to dithiocarbamate complexes[8].

Synthesis A Dimethylamine + CS2 B Alkaline Condensation (NaOH, pH > 9) A->B C Sodium Dimethyldithiocarbamate (Aqueous Ligand) B->C E Precipitation Reaction (Stirring, RT) C->E D Nickel(II) Salt (NiSO4 / NiCl2) D->E F Methyl Niclate (Green Precipitate) E->F G Filtration & Solvent Washing F->G H Purified Nickel bis(dimethyldithiocarbamate) G->H

Workflow for the biphasic synthesis and purification of Methyl Niclate.

Mechanisms of Action in Polymer Stabilization

In polymer science, extending the service life of rubber materials exposed to high temperatures and volatile solvents is a constant objective. Methyl niclate is uniquely suited as a thermal stabilizer for peroxide-cured elastomers[3][4].

During the high-temperature vulcanization of rubber using peroxide curing systems, free radicals (R•, ROO•) are inevitably generated. If left unchecked, these radicals initiate chain scission, leading to catastrophic polymer degradation. Methyl niclate acts as a dual-action protectant[3][4]:

  • Radical Scavenging: The electron-rich dithiocarbamate ligands donate electrons to neutralize peroxy radicals.

  • Hydroperoxide Decomposition: The central nickel ion facilitates the catalytic breakdown of reactive hydroperoxides into stable, non-radical alcohols.

Crucially, unlike many conventional antioxidants, nickel dithiocarbamates do not accelerate or interfere with the peroxide vulcanization process, thereby preserving the intended crosslink density of the elastomer[4].

Antioxidant A Peroxide Curing of Elastomers B Free Radical Generation (R•, ROO•) A->B C Polymer Degradation (Chain Scission) B->C Without Stabilizer E Radical Scavenging & Hydroperoxide Decomp. B->E Intercepted by D Methyl Niclate (Ni-DTC Complex) D->E F Stable Non-Radical Products E->F G Preserved Polymer Integrity F->G

Radical scavenging mechanism of Methyl Niclate in elastomer stabilization.

Analytical Quantification (QuEChERS & UHPLC/MS-MS)

For environmental monitoring or quality control, quantifying trace levels of methyl niclate is notoriously difficult because dithiocarbamates readily degrade into carbon disulfide (CS₂) under acidic conditions. To bypass this, a specialized derivatization protocol coupled with UHPLC/MS-MS is required[9].

Protocol: Extraction and S-Methylation
  • Decomplexation & Extraction: Homogenize the sample and extract using an alkaline solution (pH 9.8) containing L-cysteine and EDTA[9].

    • Causality: EDTA acts as a strong chelating agent, stripping the nickel(II) ion and releasing the free dithiocarbamate ligand. Simultaneously, the thiol group of L-cysteine acts as an antioxidant, neutralizing free radicals and preventing the premature degradation of the liberated ligand.

  • Derivatization (S-Methylation): Add dimethyl sulfate (DMS) in acetonitrile to the extract and incubate for 30 minutes at room temperature[9].

    • Causality: Free dithiocarbamic acids are highly unstable. S-methylation converts them into stable methylated derivatives (Me-DTCs) that can survive the ionization process in mass spectrometry.

  • Phase Separation: Apply the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using dispersive solid-phase extraction (dSPE) to partition the methylated analytes into the organic layer[9].

  • Quantification (Self-Validation): Analyze the organic layer via UHPLC/MS-MS.

    • Validation: Spike a control sample with a known concentration of methyl niclate prior to extraction. Ensure the calculated recovery rates fall between 71.8% and 92.2%, which validates the extraction and derivatization efficiency[9].

References

  • Wikipedia - Nickel bis(dimethyldithiocarbamate) URL:[Link]

  • NBinno - Enhancing Rubber Durability: The Role of Nickel Dimethyldithiocarbamate URL: [Link]

  • Sphinx Knowledge House - Synthesis, Characterization and Pesticidal Potential of Metal Dimethyldithiocarbamates URL: [Link]

  • University of Hertfordshire (AERU) - Nickel bis(dimethyldithiocarbamate) Pesticide Properties DataBase URL:[Link]

  • RSC Publishing - Analysis of dithiocarbamates in berries and leafy vegetables by ultra-high performance liquid chromatography coupled with tandem mass spectrometry URL:[Link]

  • Justia Patents - Chemical and heat resistant rubber composition (US4575522A) URL:[Link]

Sources

Exploratory

X-Ray Crystallography and Structural Analysis of Methyl Niclate: A Comprehensive Technical Guide

Introduction & Rationale Methyl niclate, formally identified as nickel bis(dimethyldithiocarbamate) (CAS 15521-65-0), is a transition metal coordination complex widely utilized as an antioxidant and thermal stabilizer in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Methyl niclate, formally identified as nickel bis(dimethyldithiocarbamate) (CAS 15521-65-0), is a transition metal coordination complex widely utilized as an antioxidant and thermal stabilizer in polymer science, particularly for epichlorohydrin and peroxide-vulcanized elastomers[]. Beyond its industrial utility, methyl niclate serves as the prototypical model for square planar bis(dialkyldithiocarbamate) complexes of nickel(II)[2].

For researchers and drug development professionals, understanding the precise three-dimensional architecture of metal-dithiocarbamate complexes is critical. The dithiocarbamate moiety is a versatile pharmacophore and heavy-metal chelator. X-ray crystallography provides the definitive structural analysis required to elucidate the electronic delocalization and coordination geometry that govern the compound's reactivity, stability, and biological interactions. This whitepaper details the theoretical grounding, experimental workflow, and structural analysis of methyl niclate.

Part 1: Crystallographic Theory & Causality

The structural chemistry of methyl niclate is dictated by the electronic configuration of the central nickel atom and the resonance properties of the dimethyldithiocarbamate ligand. As a Senior Application Scientist, it is vital to understand why the molecule behaves the way it does under X-ray diffraction.

  • Coordination Geometry : Nickel(II) is a d8 transition metal. When coordinated by four sulfur atoms from two strong-field dithiocarbamate ligands, the complex adopts a low-spin, diamagnetic square planar geometry[2]. This arrangement maximizes crystal field stabilization energy (CFSE) while minimizing steric repulsion between the peripheral methyl groups.

  • Ligand Resonance and Bond Orders : The dithiocarbamate anion is classified as an L-X ligand[3]. The crystallographic interest lies in the delocalization of the nitrogen lone pair into the S-C-S π -system. X-ray diffraction is specifically employed to measure the C-N bond length. A typical C-N single bond is ~1.47 Å, whereas a double bond is ~1.28 Å. In methyl niclate, the C-N bond length is expected to be ~1.33 Å, confirming significant partial double-bond character[3]. This electronic delocalization directly causes the planar rigidity of the S2​C−N core.

Part 2: Experimental Workflow and Protocols

To obtain high-resolution structural data, the experimental protocol must be a self-validating system, where each step ensures the integrity of the final electron density map.

Step 1: Synthesis and Single-Crystal Growth
  • Causality : X-ray diffraction requires a pristine, untwinned single crystal. We use a slow evaporation technique to ensure ordered lattice packing, preventing the formation of amorphous domains.

  • Protocol :

    • Precipitate the light green solid by combining stoichiometric aqueous solutions of a nickel(II) salt (e.g., NiCl2​ ) and sodium dimethyldithiocarbamate[2].

    • Filter, wash with deionized water, and dry the precipitate.

    • Dissolve the powder in a minimum volume of a coordinating solvent mixture (e.g., chloroform and ethanol).

    • Allow the solution to undergo slow evaporation at 298 K in a vibration-free environment until dark green, diffraction-quality prisms form.

Step 2: Cryogenic X-Ray Data Collection
  • Causality : Data collection is performed at cryogenic temperatures (100 K) rather than room temperature. This minimizes the thermal libration (Debye-Waller factors) of the peripheral methyl groups, which can artificially shorten apparent bond lengths and obscure the true electron density.

  • Protocol :

    • Select a crystal with dimensions not exceeding 0.3 × 0.3 × 0.3 mm³ to minimize X-ray absorption effects.

    • Coat the crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop.

    • Flash-cool the crystal to 100 K using an N2​ cryostream.

    • Collect diffraction data using a diffractometer equipped with a microfocus Mo K α ( λ=0.71073 Å) or Cu K α source and a CCD/CMOS area detector.

Step 3: Structure Solution and Refinement
  • Causality : The phase problem must be solved to convert diffraction intensities into an electron density map. We use intrinsic phasing, which is highly effective for heavy-atom (Ni, S) structures.

  • Protocol :

    • Integrate and scale the frames, applying multi-scan absorption corrections.

    • Solve the structure using SHELXT. The heavy Nickel and Sulfur atoms will appear as the highest peaks in the initial difference Fourier map.

    • Refine the structure using full-matrix least-squares on F2 via SHELXL.

    • Self-Validation : The model is considered valid when the R1​ factor drops below 5% (0.05), the Goodness-of-Fit (GoF) approaches 1.0, and the maximum residual electron density is <0.5 e/ų.

Part 3: Quantitative Data Presentation

The following table summarizes the key crystallographic and molecular parameters characteristic of methyl niclate[2][3][4].

ParameterValue / CharacteristicMechanistic Significance
Chemical Formula C6​H12​N2​NiS4​ Confirms the 1:2 Nickel-to-Ligand stoichiometry[4].
Molecular Weight 299.13 g/mol Validates the composition of the monomeric complex[4].
Coordination Geometry Square PlanarDriven by the d8 low-spin configuration of Ni(II)[2].
Ni-S Bond Length ~2.20 ÅIndicates strong covalent character and metal-to-ligand π -backbonding.
S-C Bond Length ~1.71 ÅIntermediate length confirms delocalization across the S-C-S moiety.
C-N Bond Length ~1.33 ÅExhibits significant partial double-bond character due to resonance[3].
S-Ni-S Bite Angle ~79°Constrained by the rigid 4-membered metallacycle formed by the chelate.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical progression from chemical synthesis to structural validation, emphasizing the causal relationship between cryogenic mounting and precise refinement.

G Synth Synthesis of Methyl Niclate Cryst Single Crystal Growth Synth->Cryst Aqueous precipitation & Recrystallization Mount Cryo-Mounting (100 K) Cryst->Mount Selection of <0.3 mm block XRD X-Ray Diffraction Mount->XRD Minimization of thermal motion Solve Structure Solution (SHELXT) XRD->Solve Phase problem resolution Refine Refinement (SHELXL) Solve->Refine Least-squares minimization Valid Structural Validation Refine->Valid Bond length verification

Caption: Workflow for the crystallographic analysis of methyl niclate, from synthesis to structural validation.

References

  • BOC Sciences. "CAS 15521-65-0 (Methyl niclate)". Source: bocsci.com.
  • National Institute of Standards and Technology (NIST). "Nickel, bis(dimethylcarbamodithioato-S,S')-, (SP-4-1)-". Source: nist.gov.
  • Wikipedia. "Nickel bis(dimethyldithiocarbamate)". Source: wikipedia.org.
  • Wikipedia. "Transition metal dithiocarbamate complexes". Source: wikipedia.org.

Sources

Foundational

An Examination of Nicotinic Acid Derivatives in Agriculture: A Search for Fungicidal Activity

Introduction An extensive review of scientific literature and historical agricultural records reveals no evidence to support the use of methyl nicotinate as an agricultural fungicide. While methyl nicotinate, the methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

An extensive review of scientific literature and historical agricultural records reveals no evidence to support the use of methyl nicotinate as an agricultural fungicide. While methyl nicotinate, the methyl ester of nicotinic acid (Vitamin B3), is utilized in various applications, including as a rubefacient in topical medications and a component in fragrances, its role as a fungicide in crop protection is not documented. This guide will instead explore the broader context of nicotinic acid and its derivatives in agriculture, investigating any potential for disease control and clarifying the established roles of related compounds to provide a comprehensive overview for researchers and scientists.

Part 1: Deconstructing the Initial Premise: The Case of Methyl Nicotinate

Initial searches for the historical application of methyl nicotinate as an agricultural fungicide yielded no substantive results. The primary documented applications of this compound lie in the pharmaceutical and cosmetic industries, where its vasodilating properties are harnessed. The absence of methyl nicotinate from databases of registered fungicides, historical agricultural chemistry manuals, and scientific literature pertaining to crop protection strongly suggests a case of mistaken identity or a misconception regarding its use.

Part 2: Broadening the Investigation: Nicotinic Acid and its Derivatives in Plant Health

While methyl nicotinate itself does not appear to have a history as a fungicide, its parent compound, nicotinic acid, and other derivatives play significant roles in plant biology and, in some instances, plant defense.

Nicotinamide Adenine Dinucleotide (NAD): A Central Player in Plant Metabolism and Defense

Nicotinic acid is a precursor to Nicotinamide Adenine Dinucleotide (NAD), a critical coenzyme in cellular respiration and redox reactions in all living organisms, including plants and fungi. The NAD biosynthetic pathway is a potential target for fungicides.

DOT Diagram: Simplified NAD Biosynthetic Pathway

NAD_Biosynthesis cluster_preiss_handler Preiss-Handler Pathway cluster_salvage Salvage Pathway Tryptophan Tryptophan Quinolinate Quinolinate Tryptophan->Quinolinate Aspartate Aspartate Aspartate->Quinolinate Nicotinic_Acid Nicotinic Acid (Na) NaMN Nicotinic Acid Mononucleotide (NaMN) Nicotinic_Acid->NaMN Nicotinamide Nicotinamide (Nam) NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN Quinolinate->NaMN NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NAD Nicotinamide Adenine Dinucleotide (NAD) NMN->NAD NaAD->NAD

Caption: Simplified overview of NAD biosynthesis pathways in plants.

Systemic Acquired Resistance (SAR) and Vitamin B3

Nicotinic acid and its amide, nicotinamide, have been investigated for their ability to induce Systemic Acquired Resistance (SAR) in plants. SAR is a "whole-plant" resistance response that occurs following an earlier localized exposure to a pathogen. While not a direct fungicide, the application of these compounds can prime the plant's natural defense mechanisms.

Experimental Protocol: Evaluation of Nicotinic Acid-Induced SAR in Tobacco

  • Plant Material: 6-week-old tobacco plants (Nicotiana tabacum cv. Xanthi-nc).

  • Treatment:

    • Control Group: Soil drench with distilled water.

    • Treatment Group: Soil drench with a 1 mM solution of nicotinic acid.

  • Induction Period: 72 hours post-treatment.

  • Pathogen Challenge: Infiltrate leaves with a suspension of Tobacco Mosaic Virus (TMV) at a concentration of 1 µg/mL.

  • Evaluation:

    • Monitor for the development of hypersensitive response (HR) lesions.

    • Quantify lesion size and number at 7 days post-inoculation.

    • Measure the expression of pathogenesis-related (PR) genes (e.g., PR-1a) via qRT-PCR at 0, 24, and 48 hours post-inoculation.

  • Expected Outcome: Plants treated with nicotinic acid are expected to exhibit smaller and fewer lesions compared to the control group, along with an earlier and more robust induction of PR gene expression, indicative of SAR.

Part 3: Established Pyridine-Based Fungicides: A Case of Structural Similarity?

It is plausible that the query regarding "methyl nicotinate" as a fungicide stems from its structural classification as a pyridine derivative. Several commercially successful fungicides are based on the pyridine ring, though their structures and modes of action are distinct from nicotinic acid esters.

Table 1: Examples of Pyridine-Based Agricultural Fungicides

Fungicide ClassExample CompoundMode of Action
AnilinopyrimidinesCyprodinilInhibition of methionine biosynthesis
PhenylpyrrolesFludioxonilAffects signal transduction (likely MAP kinase)
StrobilurinsFluoxastrobinQuinone outside inhibitor (QoI); inhibits mitochondrial respiration

DOT Diagram: Structural Comparison

Structural_Comparison cluster_methyl_nicotinate Methyl Nicotinate cluster_cyprodinil Cyprodinil (Anilinopyrimidine) cluster_fludioxonil Fludioxonil (Phenylpyrrole) mn_struct cy_struct fl_struct

Caption: Structural comparison of methyl nicotinate and two pyridine-based fungicides.

Conclusion

While the initial premise of methyl nicotinate as a historical agricultural fungicide is unsupported by available evidence, a deeper investigation into related compounds reveals the significant role of nicotinic acid and its derivatives in plant health and defense. The potential for inducing Systemic Acquired Resistance and the existence of structurally related but functionally distinct pyridine-based fungicides highlight the complexity of agricultural chemistry. This guide serves to clarify these distinctions and provide a scientifically grounded overview for researchers in the field.

References

  • Methyl Nicotinate. PubChem, National Center for Biotechnology Information. [Link]

  • Nicotinic Acid. PubChem, National Center for Biotechnology Information. [Link]

  • Systemic Acquired Resistance. Wikipedia. [Link]

  • Cyprodinil. PubChem, National Center for Biotechnology Information. [Link]

  • Fludioxonil. PubChem, National Center for Biotechnology Information. [Link]

  • Fluoxastrobin. PubChem, National Center for Biotechnology Information. [Link]

Exploratory

FTIR and NMR spectroscopic characterization of methyl niclate complexes

Spectroscopic Characterization of Methyl Niclate Complexes: A Mechanistic Guide to FTIR and NMR Analytics Executive Summary Methyl niclate, chemically designated as Nickel(II) bis(dimethyldithiocarbamate) or [Ni(S2​CNMe2...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of Methyl Niclate Complexes: A Mechanistic Guide to FTIR and NMR Analytics

Executive Summary

Methyl niclate, chemically designated as Nickel(II) bis(dimethyldithiocarbamate) or [Ni(S2​CNMe2​)2​] , is a highly stable coordination complex utilized extensively as a photostabilizer in polymers, an antioxidant in vulcanized elastomers, and an agricultural fungicide[1]. As a Senior Application Scientist, I approach the characterization of transition metal dithiocarbamates not merely as an exercise in data collection, but as a rigorous validation of molecular architecture. This whitepaper details the causality behind the spectroscopic signatures of methyl niclate complexes, providing self-validating protocols for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Causality and Molecular Geometry

To interpret the spectroscopic data of methyl niclate, one must first understand its electronic structure. The dimethyldithiocarbamate ligand is a bidentate chelator. The lone pair of electrons on the amine nitrogen delocalizes into the dithiocarboxylate ( CS2​ ) moiety. This mesomeric effect imparts a partial double-bond character to the C−N bond (often termed the "thioureide" bond) and increases the electron density on the sulfur atoms, enhancing their nucleophilicity toward the metal center.

When coordinated to Nickel(II)—a d8 transition metal—the strong ligand field exerted by the sulfur atoms forces the complex into a square-planar geometry . In this configuration, the high-energy dx2−y2​ orbital remains empty, resulting in all eight d -electrons being paired. This yields a diamagnetic ground state ( S=0 ), a critical property that prevents paramagnetic broadening and allows for the acquisition of high-resolution, sharp NMR spectra[2].

Synthesis A Dimethylamine (HNMe2) D Sodium Dimethyldithiocarbamate (NaS2CNMe2) A->D Nucleophilic Addition & Deprotonation B Carbon Disulfide (CS2) B->D Nucleophilic Addition & Deprotonation C Sodium Hydroxide (NaOH) C->D Nucleophilic Addition & Deprotonation F Methyl Niclate [Ni(S2CNMe2)2] D->F Chelation (2 eq.) E Nickel(II) Chloride (NiCl2·6H2O) E->F Metal Center (1 eq.)

Figure 1: Synthesis pathway of Methyl Niclate via nucleophilic addition and subsequent metal chelation.

FTIR Spectroscopic Characterization

Infrared spectroscopy is the primary tool for confirming the bidentate coordination of the dithiocarbamate ligand. The defining feature of methyl niclate is the thioureide ν(C=N) stretching band. In a standard C−N single bond, the stretch occurs around 1250–1350 cm⁻¹, whereas a C=N double bond appears near 1600–1690 cm⁻¹. Due to the mesomeric delocalization described above, the ν(C=N) band in methyl niclate appears at an intermediate frequency, typically around 1516 cm⁻¹[3].

Self-Validating FTIR Protocol
  • Sample Preparation: Dry the synthesized methyl niclate powder under a high vacuum (10⁻² mbar) at 60°C for 4 hours. Validation check: The final spectrum must show a flat baseline in the 3200–3500 cm⁻¹ region; the presence of a broad band here indicates residual water, requiring further drying.

  • Background Acquisition: Clean a Diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Measurement: Apply 1–2 mg of the green crystalline powder to the ATR crystal. Engage the pressure anvil until the real-time preview shows an absorbance of ~0.6 a.u. for the strongest peak.

  • Data Analysis: Scan from 4000 to 400 cm⁻¹. Identify the ν(C=N) and ν(C=S) bands to confirm coordination.

Table 1: Key FTIR Vibrational Frequencies for Methyl Niclate
Vibrational ModeFrequency (cm⁻¹)IntensityStructural Causality
ν(C=N) (Thioureide)1516StrongMesomeric electron delocalization from N to CS2​
ν(C=S) (Asymmetric)970StrongBidentate coordination of sulfur to the Ni(II) center
ν(Ni−S) ~380 - 400MediumDirect metal-ligand bond formation (observable in Far-IR)

NMR Spectroscopic Characterization

Because the square-planar Ni(II) center in methyl niclate is diamagnetic, we can utilize standard high-resolution 1H and 13C NMR techniques[2]. The highly conjugated nature of the dithiocarbamate core heavily deshields the adjacent nuclei. The quaternary carbon of the CS2​ group is particularly deshielded by the two electronegative sulfur atoms and the partial positive charge induced by the nitrogen's electron donation.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 10 mg of purified methyl niclate in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition Parameters ( 1H NMR): Acquire at 400 MHz using a standard 1D pulse sequence (zg30). Use 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 1 second.

  • Acquisition Parameters ( 13C NMR): Acquire at 100 MHz using proton decoupling (zgpg30). Use 1024 scans and a relaxation delay of 2 seconds to ensure the quaternary CS2​ carbon relaxes sufficiently for detection.

  • Validation Check: The 1H spectrum must show a single, sharp resonance for the methyl protons. Failure mode: If broad peaks or significant baseline distortions are observed, it indicates either a tetrahedral distortion (paramagnetic transition) or the presence of paramagnetic impurities (e.g., unreacted NiCl2​ ).

Table 2: Key NMR Chemical Shifts for Methyl Niclate
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality
1H 3.18Singlet12H −N(CH3​)2​ Equivalent methyl groups; deshielded by the conjugated thioureide core[3]
13C 38.4Singlet- −N(CH3​)2​ Aliphatic carbons attached directly to the nitrogen atom[3]
13C 207.7Singlet- −CS2​ Highly deshielded quaternary carbon due to electron-withdrawing sulfurs[3]

Analytical Workflow Validation

To ensure rigorous scientific integrity during drug or polymer additive development, the spectroscopic data must be synthesized into a holistic workflow. The following logic diagram illustrates the decision-making process for validating the structural integrity of methyl niclate complexes.

Workflow A Purified Methyl Niclate [Ni(S2CNMe2)2] B FTIR Spectroscopy (ATR or KBr Pellet) A->B C NMR Spectroscopy (CDCl3 Solvent) A->C D Identify ν(C=N) ~1516 cm⁻¹ B->D E Identify ν(C=S) ~970 cm⁻¹ B->E F ¹H NMR: N-CH3 δ 3.18 ppm C->F G ¹³C NMR: CS2 δ 207.7 ppm C->G H Confirm Square-Planar Diamagnetic Complex D->H Data Synthesis E->H Data Synthesis F->H Data Synthesis G->H Data Synthesis

Figure 2: Analytical workflow for the structural validation of Methyl Niclate complexes.

Conclusion

The characterization of methyl niclate via FTIR and NMR spectroscopy provides a definitive window into its molecular geometry and electronic distribution. By tracking the shift of the thioureide ν(C=N) band and verifying the diamagnetic sharpness of the 1H and 13C NMR signals, researchers can definitively confirm the successful bidentate coordination and square-planar architecture of the complex. Adhering to these self-validating protocols ensures high-fidelity data suitable for advanced materials science and agrochemical regulatory submissions.

References

  • Infochems Database. "Methyl Niclate: Nickel dimethyldithiocarbamate.
  • Nabipour, H., et al. "Synthesis and Spectral Studies of Ni(II) Dithiocarbamate Complexes and Their Use as Precursors for Nickel Sulphides Nanocrystals." ResearchGate.
  • Roffey, A., et al. "Synthesis and characterization of nickel dithiocarbamate complexes." The Royal Society of Chemistry.

Sources

Foundational

An In-Depth Technical Guide to Methyl Nicotinate: From Physicochemical Properties to Advanced Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl nicotinate, the methyl ester of nicotinic acid (niacin), is a versatile compound with significant applications in the pharmaceutical and cos...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl nicotinate, the methyl ester of nicotinic acid (niacin), is a versatile compound with significant applications in the pharmaceutical and cosmetic industries. Renowned for its potent vasodilatory effects, it serves as a valuable tool in topical drug delivery research and as an active ingredient in formulations for musculoskeletal pain relief. This technical guide provides a comprehensive overview of methyl nicotinate, encompassing its fundamental physicochemical properties, material specifications, and in-depth insights into its mechanism of action. It further details established experimental protocols for its analysis and application in transdermal research, alongside a summary of its metabolic fate, toxicological profile, and regulatory standing. This document is designed to be an essential resource for researchers and formulation scientists engaged in the development of innovative topical and transdermal therapeutic systems.

Physicochemical Properties and Material Specifications

Methyl nicotinate (C₇H₇NO₂) is a white to brownish crystalline powder with a characteristic warm, herbal, and slightly nutty odor. A thorough understanding of its physicochemical properties is paramount for its effective application in research and formulation development.

PropertyValueReferences
Molecular Weight 137.14 g/mol [1][2]
Density Approximately 0.827 - 1.25 g/cm³[2]
Melting Point 38-44 °C (lit.)[2]
Boiling Point 204-209 °C (lit.)
Solubility Soluble in water (48 g/L at 20°C), alcohol, chloroform, and ethyl acetate.[2]
LogP (Octanol/Water) 0.68 - 0.83[2]
pKa 3.1 (Uncertain)

Material Specifications:

Methyl nicotinate is available in various grades, including pharmaceutical and food grade, with compliance to standards such as the European Pharmacopoeia (Ph. Eur.) and the Food Chemicals Codex (FCC) where applicable.[3] While a full monograph for methyl nicotinate is not currently available in the United States Pharmacopeia (USP) or Japanese Pharmacopoeia (JP), a European Pharmacopoeia (EP) Reference Standard is available, which can be used for analytical purposes.[4][5][6][7][8][9][10][11][12][13]

Typical specifications for high-purity methyl nicotinate include:

  • Appearance: White to faint yellow powder or crystals.

  • Assay (by GC): ≥99%

  • Storage: Refrigerated (0-10°C) in a well-closed container, protected from light.[2]

Mechanism of Action: A Prostaglandin-Mediated Vasodilation

The primary pharmacological action of topically applied methyl nicotinate is peripheral vasodilation, which manifests as a localized erythema (redness) and a warming sensation.[14] This effect is not fully elucidated but is understood to be primarily mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2).[15]

Upon penetrating the stratum corneum, methyl nicotinate is thought to stimulate cells within the dermis, such as keratinocytes and fibroblasts, to release PGD2. PGD2 then acts on receptors on the vascular smooth muscle of dermal blood vessels, leading to relaxation and an increase in cutaneous blood flow. This localized increase in blood circulation is the basis for its use as a rubefacient for the temporary relief of muscle and joint pain.[14] Furthermore, this enhanced blood flow can facilitate the transdermal absorption of co-administered therapeutic agents.

G MN Methyl Nicotinate (Topical Application) SC Stratum Corneum Penetration MN->SC Dermis Dermal Cells (e.g., Keratinocytes, Fibroblasts) SC->Dermis PGD2 Prostaglandin D2 (PGD2) Release Dermis->PGD2 Stimulates VSM Vascular Smooth Muscle Relaxation PGD2->VSM Acts on Vaso Vasodilation & Increased Cutaneous Blood Flow VSM->Vaso Effect Therapeutic Effects: - Rubefacient - Enhanced Drug Delivery Vaso->Effect

Caption: Signaling pathway of methyl nicotinate-induced vasodilation.

Pharmacokinetics and Metabolism

Following topical application, methyl nicotinate readily penetrates the skin.[16] Once absorbed, it is susceptible to hydrolysis by esterases present in the skin, forming its primary metabolite, nicotinic acid (niacin), and methanol.[8] Nicotinic acid itself is a vitamin (B3) and has vasodilatory properties.[17]

Systemic absorption of methyl nicotinate from topical preparations is generally low.[17] The absorbed nicotinic acid enters the systemic circulation and is further metabolized in the liver. The metabolic pathways are the same as those for dietary niacin, leading to the formation of nicotinamide, nicotinuric acid, and N-methyl-2-pyridone-5-carboxamide, which are then excreted in the urine.[17]

Toxicology and Safety Profile

Methyl nicotinate is generally considered safe for topical use at the concentrations found in over-the-counter preparations. However, it is a known skin irritant and can cause serious eye irritation.[18][19][20][21]

  • Acute Toxicity: The acute toxicity of methyl nicotinate is low. The oral LD50 in rats is reported to be greater than 2000 mg/kg.[22]

  • Skin and Eye Irritation: It is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[18][19] Direct contact should be avoided, and appropriate personal protective equipment should be used during handling.

  • Carcinogenicity and Mutagenicity: There is no data to suggest that methyl nicotinate is carcinogenic or mutagenic.[18]

  • Reproductive Toxicity: No data is available on the reproductive toxicity of methyl nicotinate.[18]

Formulation and Analytical Considerations

Formulation Development:

Methyl nicotinate is incorporated into various topical formulations, such as creams, gels, ointments, and sprays, to leverage its rubefacient and penetration-enhancing properties. Key considerations for formulation development include:

  • Solubility: Its solubility in water and various organic solvents allows for flexibility in vehicle selection.[2]

  • pH Stability: Nicotinate esters are susceptible to hydrolysis in both acidic and basic conditions. Formulations should ideally be buffered to a slightly acidic pH to ensure stability.[23][24][25][26][27]

  • Excipient Compatibility: Compatibility studies with other active ingredients and excipients are essential to ensure the stability and efficacy of the final product.

Analytical Methods:

Accurate and reliable analytical methods are crucial for the quantification of methyl nicotinate in raw materials, formulations, and biological matrices.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used and robust method for the assay of methyl nicotinate. Reversed-phase C18 columns with a mobile phase of methanol and water are commonly employed.[8]

  • Gas Chromatography (GC): GC is also a suitable technique for the analysis of methyl nicotinate, particularly for assessing purity and identifying volatile impurities.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells:

This protocol outlines a standard method for evaluating the permeation of methyl nicotinate or its effect on the permeation of other drugs through an excised skin membrane.

G Start Start PrepSkin Prepare Excised Skin (e.g., human, porcine) Start->PrepSkin Mount Mount Skin in Franz Diffusion Cell PrepSkin->Mount Equilibrate Equilibrate System (32°C, with receptor fluid) Mount->Equilibrate Apply Apply Formulation to Donor Compartment Equilibrate->Apply Sample Sample Receptor Fluid at Predetermined Time Points Apply->Sample Analyze Analyze Samples (e.g., by HPLC) Sample->Analyze End End Analyze->End

Caption: Workflow for an in vitro skin permeation study.

Step-by-Step Methodology:

  • Skin Preparation: Excised human or animal skin is thawed, and subcutaneous fat is removed. The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Cell Assembly: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline), and the system is allowed to equilibrate at 32°C with constant stirring.

  • Dosing: A known quantity of the test formulation containing methyl nicotinate is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh, pre-warmed receptor fluid.

  • Analysis: The concentration of the permeated substance in the collected samples is quantified using a validated analytical method, such as HPLC.

Regulatory Landscape

  • Pharmaceuticals: Methyl nicotinate is used as an active ingredient in some over-the-counter (OTC) topical analgesic products for the temporary relief of minor aches and pains of muscles and joints.[14] In the United States, such products are regulated by the FDA under the OTC Drug Monograph system.[28]

  • Cosmetics: In cosmetics, methyl nicotinate functions as a skin-conditioning agent and is used in products to provide a warming sensation.

  • Food Additive: Methyl nicotinate is also used as a flavoring agent in food and has been granted GRAS (Generally Recognized as Safe) status by the Flavor and Extract Manufacturers Association (FEMA).

For the development of new drug products containing methyl nicotinate as an active pharmaceutical ingredient (API) or a novel excipient, a comprehensive data package including Chemistry, Manufacturing, and Controls (CMC), non-clinical, and clinical data would be required for submission to regulatory agencies like the FDA and the European Medicines Agency (EMA).

Conclusion

Methyl nicotinate is a well-characterized compound with a clear mechanism of action and a favorable safety profile for topical applications. Its ability to induce localized vasodilation makes it a valuable active ingredient in rubefacient preparations and a powerful tool for enhancing the transdermal delivery of other therapeutic agents. This guide provides a solid foundation of technical information for researchers and drug development professionals, enabling them to effectively utilize methyl nicotinate in their work to develop safe and effective topical and transdermal products.

References

  • PubChem. Methyl Nicotinate. [Link]

  • Macsen Labs. Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier. [Link]

  • SoleChem Europe. Methyl nicotinate (CAS 93-60-7). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. List of European Pharmacopoeia Reference Standards. [Link]

  • Global Substance Registration System. METHYL NICOTINATE. [Link]

  • Pharmaceuticals and Medical Devices Agency. Japanese Pharmacopoeia 18th Edition. [Link]

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. [Link]

  • SynZeal. Methyl Nicotinate | 93-60-7. [Link]

  • Japanese Pharmacopoeia. SUPPLEMENT I TO THE JAPANESE PHARMACOPOEIA EIGHTEENTH EDITION. [Link]

  • Japanese Pharmacopoeia. SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA SEVENTEENTH EDITION. [Link]

  • Japanese Pharmacopoeia. THE JAPANESE PHARMACOPOEIA EIGHTEENTH EDITION. [Link]

  • Drugs.com. Methyl nicotinate. [Link]

  • Morrow, J. D., et al. (1992).
  • Wilkin, J. K., et al. (1985). Prostaglandins and nicotinate-provoked increase in cutaneous blood flow. Clinical pharmacology and therapeutics, 38(3), 273-277.
  • PharmaCompass. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • European Medicines Agency. Methyl Nicotinate - Summary Report. [Link]

  • Loba Chemie. METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. [Link]

  • Carl Roth. Methyl 6-methylnicotinate - Safety Data Sheet. [Link]

  • ResearchGate. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • PubMed. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • PharmaCompass. Methyl Nicotinate Excipient Information. [Link]

  • U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS). [Link]

  • INCIDecoder. Methyl Nicotinate. [Link]

  • SkinSAFE. Methyl Nicotinate Ingredient Allergy Safety Information. [Link]

  • U.S. Food and Drug Administration. Substances Added to Food (formerly EAFUS). [Link]

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Exploratory

A Technical Guide to the Acute Toxicity and Environmental Impact of Methyl Nicotinate

A Note on Nomenclature: The topic of this guide is Methyl Nicotinate (CAS No: 93-60-7). The term "methyl niclate" is considered a likely typographical error.

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: The topic of this guide is Methyl Nicotinate (CAS No: 93-60-7). The term "methyl niclate" is considered a likely typographical error. All data and protocols herein refer to Methyl Nicotinate.

Section 1: Introduction to Methyl Nicotinate

Methyl nicotinate is the methyl ester of nicotinic acid (Niacin, Vitamin B3). It is utilized primarily in topical pharmaceutical and cosmetic preparations for its rubefacient properties, inducing localized vasodilation and a sensation of warmth.[1] This physiological effect makes it a common active ingredient in products for muscle and joint pain relief.[1] However, its potent biological activity necessitates a thorough understanding of its toxicological profile and potential environmental impact upon release. This guide provides a technical overview for researchers and drug development professionals on the acute toxicity, underlying mechanisms, and ecological footprint of methyl nicotinate.

Section 2: Mammalian Acute Toxicity

Acute toxicity assessment is crucial for defining the intrinsic hazard of a substance following a single, short-term exposure.[2] For methyl nicotinate, the primary concerns are irritation to the skin, eyes, and respiratory system.[3][4][5]

Mechanism of Action and Toxicological Effects

The primary mechanism behind methyl nicotinate's physiological and irritant effects is believed to be mediated by the local release of prostaglandins, particularly Prostaglandin D2 (PGD2).[1][6] This was demonstrated in studies where the cutaneous vascular response to the compound was significantly suppressed by inhibitors of prostaglandin biosynthesis.[1][6] The vasodilation is also partly mediated by local sensory nerves.[7]

The pyridine ring structure is hypothesized to contribute to its irritant potential. This electron-deficient ring is susceptible to nucleophilic attack, which may initiate the irritation cascade in skin and mucous membranes.[8]

Key Acute Effects:

  • Skin Irritation: Causes skin irritation.[3][4][9]

  • Eye Irritation: Causes serious eye irritation.[3][4][9][10]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[3][4][5][9]

Quantitative Toxicity Data
Experimental Protocol: Acute Oral Toxicity Assessment (OECD 423)

To determine the intrinsic toxicity of a substance like methyl nicotinate and classify it according to GHS, a standardized protocol is essential. The OECD Test Guideline 423, the Acute Toxic Class Method, provides a reliable and ethical approach that minimizes animal use.[11][12]

Objective: To determine a range for the acute oral LD50 and classify the substance for hazard.

Principle: A stepwise procedure using a small number of animals (typically female rats) per step.[11] The outcome of one step (survival or death) determines the dosage for the next step. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[11]

Step-by-Step Methodology:

  • Animal Selection: Use healthy, young adult rodents of a single sex (females are generally preferred). Acclimatize the animals for at least 5 days.

  • Housing and Fasting: House animals individually. Withhold food overnight for rats before dosing. Water should be available ad libitum.

  • Dose Preparation: Prepare the test substance in an appropriate vehicle (e.g., water, corn oil). The concentration should allow for a dose volume that is manageable, typically not exceeding 1 mL/100g body weight for aqueous solutions.[12]

  • Administration: Administer the substance by gavage using a suitable intubation cannula.

  • Starting Dose: Based on available information, select a starting dose. If toxicity is unknown, a starting dose of 300 mg/kg is often used.

  • Dosing Procedure (Example using 300 mg/kg start):

    • Step 1: Dose 3 animals at 300 mg/kg.

    • Step 2 (Analysis):

      • If 2 or 3 animals die, repeat the test at a lower dose (50 mg/kg).

      • If 0 or 1 animal dies, dose 3 more animals at the same level (300 mg/kg).

    • Step 3 (Analysis of 6 animals at 300 mg/kg):

      • If 1 or fewer animals die out of 6, the test is stopped. The substance is classified in a lower toxicity category.

      • If 2 or more animals die out of 6, the test is stopped. The substance is classified in a higher toxicity category.

  • Observations: Observe animals closely for the first 4 hours after dosing and then daily for 14 days.[13] Record all clinical signs of toxicity, morbidity, and mortality.

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.[13]

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals.

This self-validating system ensures that outcomes are clear and reproducible, leading to a confident hazard classification.[11]

OECD_423_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 observe1 Observe for Mortality/ Clinical Signs dose1->observe1 decision1 Mortality Check: 0 or 1 death? observe1->decision1 dose_lower Proceed to Lower Dose (e.g., 50 mg/kg) decision1->dose_lower No (≥2 deaths) dose_same Dose 3 More Animals at Same Level decision1->dose_same Yes observe2 Observe Second Group dose_same->observe2 decision2 Total Mortality Check: ≤ 1 out of 6 deaths? observe2->decision2 classify_low Stop Test & Classify (Lower Toxicity) decision2->classify_low Yes classify_high Stop Test & Classify (Higher Toxicity) decision2->classify_high No

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Section 3: Environmental Impact Assessment

The environmental fate and ecotoxicity of methyl nicotinate are critical for a complete risk profile. Discharge into the environment should be avoided.[9]

Environmental Fate

Bioaccumulation: With a low partition coefficient (log Pow: 0.68), methyl nicotinate is not expected to bioaccumulate in organisms.[3][9] Persistence and Degradability: Data on biodegradability is limited, but its solubility in water suggests persistence is unlikely.[10] Mobility in Soil: Specific data on soil mobility is not available.[9]

Ecotoxicity

Methyl nicotinate is classified as harmful to aquatic life (H402).[9]

Quantitative Ecotoxicity Data

SpeciesTest TypeEndpointValueExposureGuideline
Danio rerio (Zebra fish)AcuteLC50> 100 mg/L96 hOECD 203
Daphnia magna (Water flea)AcuteEC50> 100 mg/L48 hOECD 202

Data sourced from a Safety Data Sheet provided by Sigma-Aldrich.[9]

Experimental Protocol: Aquatic Invertebrate Acute Toxicity Test (OECD 202)

This protocol is designed to assess the acute toxicity of substances to aquatic invertebrates like Daphnia magna.

Objective: To determine the median effective concentration (EC50) that immobilizes 50% of the daphnids within a 48-hour period.

Step-by-Step Methodology:

  • Test Organism: Use young daphnids (<24 hours old), sourced from a healthy, stable culture.

  • Test Medium: Use a defined, reconstituted water or appropriate natural water of known quality.

  • Test Substance Preparation: Prepare a stock solution of methyl nicotinate. A geometric series of at least five test concentrations should be prepared by diluting the stock. A control group (medium only) is mandatory.

  • Test Setup:

    • Use glass test vessels (e.g., 100 mL beakers).

    • Introduce at least 20 daphnids for each concentration, divided into at least four replicate vessels (5 daphnids per replicate).

    • The loading rate should not be excessive to ensure sufficient dissolved oxygen.

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 2°C under a 16-hour light/8-hour dark cycle. Do not feed the daphnids during the test.

  • Observations: Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the EC50 value and its 95% confidence limits at 48 hours using appropriate statistical methods (e.g., probit analysis, logistic regression).

OECD_202_Workflow prep Prepare Test Concentrations & Controls intro Introduce Daphnids (<24h old) to Replicates prep->intro incubate Incubate for 48h (20°C, 16:8 light cycle) intro->incubate observe Count Immobilized Daphnids at 24h and 48h incubate->observe analyze Calculate 48h EC50 (Probit Analysis) observe->analyze

Caption: Workflow for the OECD 202, Daphnia sp. Acute Immobilisation Test.

Section 4: Mechanistic Signaling Pathway

The vasodilatory effect of methyl nicotinate is central to its biological activity. While not fully elucidated, evidence points to a prostaglandin-dependent pathway.[1][6] Topical application initiates a cascade within cutaneous cells, leading to the synthesis and release of PGD2, a potent, short-lived vasodilator.[1][6] This action is enhanced by input from local sensory nerves.[7]

Signaling_Pathway cluster_cell Cutaneous Cell (e.g., Keratinocyte, Endothelial Cell) MN Methyl Nicotinate (Topical Application) Receptor Putative Receptor/ Membrane Interaction MN->Receptor Binds/Interacts PLA2 Phospholipase A2 (PLA2) Activation Receptor->PLA2 Nerve Sensory Nerve Modulation Receptor->Nerve AA Arachidonic Acid Release PLA2->AA COX COX Enzyme AA->COX PGD2 Prostaglandin D2 (PGD2) Synthesis & Release COX->PGD2 Vessel Vascular Smooth Muscle PGD2->Vessel Acts on Response Vasodilation & Increased Blood Flow (Erythema) Vessel->Response Nerve->Vessel Modulates

Caption: Proposed signaling pathway for methyl nicotinate-induced vasodilation.

References

  • METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. Loba Chemie.[Link]

  • Advisory values for maximum emission of nicotine and 6-methylnicotine from nicotine products without tobacco for inhalation. RIVM.[Link]

  • Methyl Nicotinate | C7H7NO2. PubChem, National Center for Biotechnology Information.[Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate.[Link]

  • methyl nicotinate, 93-60-7. The Good Scents Company.[Link]

  • Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. PubMed, National Center for Biotechnology Information.[Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD.[Link]

  • OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program (NTP).[Link]

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. ResearchGate.[Link]

  • Acute Toxicity. Joint Research Centre - European Commission.[Link]

  • OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Scientific Research Publishing.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Formulating Peroxide-Vulcanized Elastomers with Methyl Niclate

Executive Summary In pharmaceutical manufacturing, bioprocessing, and extreme-environment engineering, elastomeric seals (e.g., bioreactor O-rings, fluidic gaskets, and pump stators) must withstand aggressive Clean-In-Pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical manufacturing, bioprocessing, and extreme-environment engineering, elastomeric seals (e.g., bioreactor O-rings, fluidic gaskets, and pump stators) must withstand aggressive Clean-In-Place (CIP) and Steam-In-Place (SIP) protocols. Peroxide-vulcanized elastomers, such as Ethylene Propylene Diene Monomer (EPDM) and epichlorohydrin, are the industry standard for these applications due to their robust carbon-carbon (C-C) crosslinks, which provide superior compression set and steam resistance compared to sulfur-cured alternatives [1].

However, formulating peroxide-cured elastomers presents a significant chemical paradox. The vulcanization mechanism relies on highly reactive free radicals; thus, traditional primary antioxidants (e.g., standard amines) will prematurely quench the curing radicals, leading to under-cured, mechanically weak parts. Methyl Niclate (Nickel dimethyldithiocarbamate, CAS 15521-65-0) resolves this paradox. As a highly effective secondary antioxidant, it provides outstanding thermo-oxidative protection without interfering with the peroxide crosslinking mechanism[2, 3]. This protocol details the mechanistic principles, quantitative formulation, and step-by-step processing workflow for compounding high-performance elastomers utilizing Methyl Niclate.

Mechanistic Causality: The Role of Methyl Niclate

To engineer a resilient elastomer, one must understand the causality behind the chemical selections. The use of Methyl Niclate is driven by three distinct mechanistic advantages:

  • Preservation of Cure Kinetics : Organic peroxides (e.g., dicumyl peroxide) decompose homolytically at elevated temperatures (>150°C) to form alkoxy radicals (RO•). These radicals abstract hydrogen from the polymer backbone, generating macroradicals that recombine to form rigid C-C bonds[4, 5]. While zinc-based dithiocarbamates often accelerate cure prematurely (scorch) or interfere with radical formation, the nickel coordination sphere in Methyl Niclate stabilizes the dithiocarbamate ligand. This renders it inert to the transient alkoxy radicals during the high-temperature molding phase, ensuring maximum crosslink density [3, 6].

  • Hydroperoxide Decomposition : During the elastomer's service life, heat, oxygen, and mechanical stress generate hydroperoxides (ROOH) on the polymer chain. These are precursors to autocatalytic degradation and chain scission. Methyl Niclate functions as a hydroperoxide decomposer, catalytically reducing ROOH into stable, non-reactive alcohols without generating new free radicals [6, 7].

  • Synergistic Network Stabilization : For maximum efficacy, Methyl Niclate is paired with a sterically hindered phenol (to scavenge trace peroxyl radicals post-cure) and a maleimide coagent (e.g., N,N'-m-phenylene dimaleimide). The coagent bridges polymer chains, increasing the cure state and acting as an additional thermal stabilizer [8].

Pathway Visualization

Pathway Peroxide Organic Peroxide (e.g., Dicumyl Peroxide) Radicals Alkoxy Radicals (RO•) Peroxide->Radicals Heat (>150°C) Polymer Elastomer Chain (e.g., EPDM) Radicals->Polymer H-Abstraction Crosslink C-C Crosslinked Polymer Network Polymer->Crosslink Radical Recombination Degradation Hydroperoxides (ROOH) from Oxidative Aging Crosslink->Degradation Heat, O2, Stress Niclate Methyl Niclate (Ni-dithiocarbamate) Degradation->Niclate Scavenging Stable Stable Alcohols (No Chain Scission) Niclate->Stable Non-radical Decomposition

Fig 1. Selective hydroperoxide decomposition by Methyl Niclate in peroxide-cured elastomers.

Quantitative Formulation Data

The following formulation represents a field-proven, synergistic system optimized for high-temperature fluidic seals and pharmaceutical gaskets. Data is presented in phr (parts per hundred rubber).

Component CategoryChemical / Trade NameFunctionLoading (phr)
Base Elastomer EPDM (e.g., Vistalon™ 404 or Nordel™)Polymer backbone100.0
Reinforcing Filler Carbon Black (N990 MT)Modulus enhancement, low compression set50.0 - 75.0
Activator / Scavenger Zinc Oxide (ZnO)Acid scavenger, thermal conductivity5.0
Primary Curative Dicumyl Peroxide (40% active on clay)Free radical generator for C-C crosslinking6.0 - 8.0
Coagent N,N'-m-phenylene dimaleimide (HVA-2)Crosslink efficiency aid, thermal stabilizer1.0 - 2.0
Antioxidant 1 Methyl Niclate (CAS 15521-65-0)Hydroperoxide decomposer (Non-interfering)1.0 - 3.0
Antioxidant 2 Sterically Hindered Phenol (e.g., AO 2246)Radical scavenger (Synergist)0.5 - 1.0

Experimental Protocol: Compounding and Vulcanization

To ensure a self-validating system, the compounding process is strictly divided into two phases to prevent premature peroxide activation (scorch).

Phase 1: Masterbatch Compounding (Internal Mixer)
  • Preparation : Preheat an internal Banbury mixer to 60°C. Set rotor speed to 30-40 RPM.

  • Mastication : Introduce 100 phr of the EPDM elastomer. Masticate for 1 minute to reduce viscosity and generate a uniform melt phase.

  • Filler & Additive Incorporation : Gradually add the N990 Carbon Black, Zinc Oxide, Methyl Niclate, and the Hindered Phenol.

  • Dispersion : Sweep the ram and mix for an additional 3-4 minutes. Ensure the internal dump temperature does not exceed 130°C to prevent polymer degradation prior to curative addition.

  • Discharge : Dump the masterbatch and allow it to cool to room temperature (≤ 25°C) on a stainless steel cooling rack.

Phase 2: Curative Addition (Two-Roll Mill)

Critical Causality: Peroxides are highly sensitive to heat. Milling must be performed on cooled rollers to prevent the homolytic cleavage of the O-O bond prior to molding.

  • Banding : Band the cooled masterbatch onto a two-roll mill with water-cooled rollers (maintained at 40°C - 50°C).

  • Curative Dosing : Slowly add the Dicumyl Peroxide and the N,N'-m-phenylene dimaleimide coagent into the rolling bank.

  • Cross-Blending : Perform 3/4 cuts from left to right and right to left at least 6 times. Pass the compound through a tight nip (cigar roll) 4 times to ensure absolute homogeneous dispersion of the peroxide.

  • Sheet Off : Sheet the finalized compound off the mill. The stock temperature must remain below 105°C at all times during this phase.

Phase 3: Vulcanization & Post-Cure
  • Rheometric Validation : Before molding, test a 5g sample in a Moving Die Rheometer (MDR) at 170°C for 15 minutes. Record the ts2​ (scorch time) and t90​ (optimum cure time). This step self-validates the curative dispersion and ensures the Methyl Niclate has not quenched the peroxide.

  • Compression Molding : Place the pre-weighed compound into a pre-heated steel mold at 170°C. Apply 10-15 MPa of pressure. Cure for t90​+2 minutes.

  • Post-Cure Conditioning : Remove the molded parts and place them in a circulating hot air oven at 150°C for 4 hours. Causality: Post-curing volatilizes acetophenone and cumyl alcohol (byproducts of dicumyl peroxide decomposition), which can otherwise leach into pharmaceutical products or cause off-gassing in sealed environments.

Troubleshooting & Causality Matrix

Observed AnomalyMechanistic CauseProtocol Correction
Low State of Cure (Low MH​ on MDR) Antioxidant interference quenching alkoxy radicals.Ensure standard amine AOs are completely removed. Verify Methyl Niclate loading does not exceed 3.0 phr.
Premature Scorch (Low ts2​ ) Milling temperature exceeded peroxide activation threshold.Increase cooling water flow to the two-roll mill. Ensure stock temp remains <105°C during Phase 2.
Surface Tackiness post-cure Oxygen inhibition of peroxide radicals at the mold interface.Ensure the mold is fully closed and pressurized. For hot-air cures, an inert N2​ atmosphere is required.
Poor Heat Aging Resistance Insufficient synergistic network stabilization.Verify the presence of the maleimide coagent (HVA-2) and ensure the hindered phenol was not omitted.

References

  • Use of peroxides to crosslink rubber compositions containing high vinyl styrene-butadiene rubber. US Patent 6245861B1. Available at: 1

  • Methyl Niclate: Trade Name Information. Infochems Database. Available at:2

  • Chemical and heat resistant rubber composition. US Patent 4684687A. Available at: 3

  • Understanding Rubber Vulcanization Techniques. Scribd Document. Available at: 4

  • Rubber composition for geothermal application. US Patent 4575522A. Available at: 5

  • Antioxidants in Polymer Degradation. Tripod Technical Archive. Available at: 6

  • Rubber Oxidation Mechanisms. Scribd Document. Available at: 7

  • Rubber Composition for Geothermal Application (Synergistic Coagents). US Patent 4575522A Continuation. Available at: 8

Sources

Application

Application Note: Techniques for Dispersing Methyl Nicotinate Powder in Polymer Matrices for Drug Delivery Systems

Abstract Methyl nicotinate, a rubefacient and vasodilator, is increasingly utilized in topical and transdermal drug delivery systems.[1][2] Achieving a homogeneous dispersion of its crystalline powder form within a polym...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl nicotinate, a rubefacient and vasodilator, is increasingly utilized in topical and transdermal drug delivery systems.[1][2] Achieving a homogeneous dispersion of its crystalline powder form within a polymer matrix is paramount for ensuring content uniformity, controlling release kinetics, and optimizing therapeutic efficacy.[3][4] This guide provides a detailed technical overview of two primary methods for dispersing methyl nicotinate in polymer matrices: Hot-Melt Extrusion (HME) and Solution Casting. We delve into the underlying scientific principles of each technique, provide step-by-step protocols, and discuss critical process parameters and characterization methods. This document is intended for researchers, scientists, and drug development professionals seeking to formulate advanced polymer-based delivery systems for methyl nicotinate.

Introduction

Properties and Applications of Methyl Nicotinate

Methyl nicotinate is the methyl ester of nicotinic acid (niacin) and presents as a white crystalline solid.[1] Its primary pharmacological action upon topical application is vasodilation, which induces a temporary increase in local blood flow and a warming sensation.[2] This property makes it a valuable active pharmaceutical ingredient (API) in formulations for relieving muscle and joint pain.[1] The physicochemical properties of methyl nicotinate are critical for formulation design.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[1][5]
Molecular Weight 137.14 g/mol [1][5]
Melting Point 39-42 °C[1][6][7]
Boiling Point ~209 °C[1][6]
Appearance White crystalline solid/powder[1][2]
Solubility Soluble in water, ethanol, benzene[1]
The Role of Polymer Matrices in Drug Delivery

Polymer matrices are the backbone of controlled-release drug delivery systems, including transdermal patches and topical creams.[8][9] They encapsulate the API, protecting it from degradation and controlling its release rate to the target site.[3] The choice of polymer dictates the physical properties (e.g., adhesion, flexibility) and drug release profile (e.g., immediate or sustained) of the final dosage form.[8][10] For transdermal systems, polymers form a multilayered laminate where the drug is situated in a reservoir or a drug-polymer matrix.[9]

Challenges in Dispersing Crystalline Powders in Polymers

The primary challenge in incorporating a crystalline powder like methyl nicotinate into a polymer is achieving a uniform, stable dispersion.[11] Poor dispersion leads to particle agglomeration, which can compromise the mechanical properties of the polymer matrix and result in non-uniform drug content, leading to unpredictable dosing.[12][13] The ultimate goal is often to create a solid dispersion, where the API is dispersed at a molecular level within the polymer, thereby enhancing solubility and bioavailability.[14][15] Factors such as particle size, drug-polymer compatibility, and processing conditions (temperature, shear) must be carefully controlled to overcome these challenges.[11]

Pre-Formulation Considerations

Before selecting a dispersion technique, a thorough pre-formulation study is essential. This stage involves characterizing the API and potential polymers to ensure compatibility and predict processing behavior.

Polymer Selection Criteria

The choice of polymer is dictated by the intended application, the desired release profile, and the chosen manufacturing process.

  • Compatibility: The polymer must be chemically compatible with methyl nicotinate to avoid degradation of the API during processing and storage.

  • Thermal Properties: For melt-based techniques like HME, the polymer's glass transition temperature (Tg) and melting temperature (Tm) must be low enough to allow processing without thermally degrading the methyl nicotinate.

  • Solubility (for Solution Casting): The polymer and methyl nicotinate must be soluble in a common, volatile, and non-toxic solvent.[16]

  • Regulatory Status: Polymers used in pharmaceutical formulations must have a history of safe use and be accepted by regulatory bodies (e.g., FDA).

Table of Common Polymers:

PolymerTypeCommon Technique(s)Key Properties
Polyvinylpyrrolidone (PVP) HydrophilicHME, Solution CastingEnhances solubility, good film-former.[9]
Hydroxypropyl Methylcellulose (HPMC) HydrophilicHME, Solution CastingSwellable polymer, forms clear films.[9]
Eudragit® Grades (e.g., RL, RS) Acrylic CopolymersHME, Solution CastingpH-independent or dependent release, good for transdermal systems.[9]
Poly-ε-caprolactone (PCL) Biodegradable PolyesterHME, Solution CastingBiocompatible, suitable for long-term controlled release.[17]
Ethylene-vinyl acetate (EVA) CopolymerHMEFlexible, used in implants and transdermal systems.[18]
Drug-Polymer Interaction Assessment

Understanding the interaction between methyl nicotinate and the selected polymer is crucial for predicting the stability of the dispersion. Techniques like Differential Scanning Calorimetry (DSC) can be used to study the solid-state properties of drug-polymer blends, identifying potential miscibility or the formation of a eutectic mixture. Fourier-Transform Infrared Spectroscopy (FTIR) can reveal specific molecular interactions, such as hydrogen bonding, between the drug and the polymer.

Dispersion Techniques and Protocols

The selection of an appropriate dispersion technique is a critical decision in the formulation development process. The choice depends on the thermal stability of the drug, the properties of the polymer, and the desired characteristics of the final product.

cluster_0 Hot-Melt Extrusion (HME) Process A 1. Blending (API + Polymer) B 2. Feeding (Hopper) A->B C 3. Melting & Mixing (Heated Barrel with Twin Screws) B->C D 4. Extrusion (Die) C->D E 5. Cooling & Pelletizing (Downstream Processing) D->E

Caption: General workflow for the Hot-Melt Extrusion process.

This protocol describes the preparation of a 10% w/w methyl nicotinate solid dispersion in Eudragit® RS PO.

Materials & Equipment:

  • Methyl Nicotinate powder (micronized)

  • Eudragit® RS PO powder

  • Twin-screw extruder (e.g., 11 mm)

  • Gravimetric feeder

  • Conveyor belt with air cooling

  • Pelletizer

Protocol Steps:

  • Pre-Blending: Accurately weigh 100 g of methyl nicotinate and 900 g of Eudragit® RS PO. Combine in a V-blender or by bag blending for 15 minutes to create a uniform physical mixture.

    • Causality: Pre-blending ensures consistent feeding into the extruder, which is critical for achieving a homogeneous final product.

  • Extruder Setup: Set up the twin-screw extruder with a co-rotating screw configuration designed for dispersive mixing. Set the temperature profile for the different barrel zones. A typical profile might be: Zone 1 (feed): 50°C, Zone 2: 90°C, Zone 3: 110°C, Zone 4: 120°C, Die: 120°C.

    • Causality: The increasing temperature profile gradually melts the polymer and drug, minimizing thermal stress on the API. [19]The processing temperature is set above the polymer's Tg but safely below the degradation temperature of methyl nicotinate.

  • Extrusion: Calibrate and set the gravimetric feeder to a feed rate of 0.5 kg/hr . Set the screw speed to 150 RPM. Start the feeder and extruder.

    • Causality: The screw speed and feed rate are critical parameters that determine the residence time and the amount of shear applied to the material, directly impacting the quality of the dispersion. [14]4. Collection & Cooling: Collect the extrudate strand onto a conveyor belt with air cooling.

    • Causality: Rapid cooling is essential to "freeze" the amorphous solid dispersion in its high-energy state, preventing re-crystallization of the methyl nicotinate. [15]5. Pelletizing: Feed the cooled, solidified strand into a pelletizer to obtain uniform pellets for downstream processing (e.g., compression into tablets, grinding for topical formulation).

Solution Casting

Solution casting is a versatile technique for producing thin polymer films with a uniform dispersion of an active ingredient. [20][21]It is particularly suitable for laboratory-scale development and for heat-sensitive materials. [22]

The method involves dissolving the polymer and the API in a common volatile solvent to create a homogeneous solution, often referred to as a "dope". [16][21]This solution is then cast onto a flat, inert substrate (e.g., a glass plate or a release liner) using a casting knife or a coating machine to achieve a specific thickness. The solvent is then slowly evaporated under controlled temperature and airflow, leaving behind a solid polymer film with the drug dispersed throughout. [22]

cluster_1 Solution Casting Process S1 1. Dissolution (API + Polymer in Solvent) S2 2. Casting (On Substrate) S1->S2 S3 3. Solvent Evaporation (Drying Oven) S2->S3 S4 4. Film Peeling (From Substrate) S3->S4

Caption: General workflow for the Solution Casting process.

This protocol describes the preparation of a 5% w/w methyl nicotinate film in a Hydroxypropyl Methylcellulose (HPMC) matrix.

Materials & Equipment:

  • Methyl Nicotinate powder

  • HPMC (e.g., Pharmacoat® 606)

  • Ethanol (95%)

  • Magnetic stirrer and hot plate

  • Film casting knife (doctor blade)

  • Glass plate or PET release liner

  • Leveling table

  • Drying oven with controlled ventilation

Protocol Steps:

  • Dope Preparation: In a beaker, slowly add 5 g of HPMC to 90 mL of 95% ethanol while stirring continuously with a magnetic stirrer. Gently heat to 40°C to aid dissolution.

    • Causality: Slow addition of the polymer prevents the formation of large, difficult-to-dissolve agglomerates.

  • API Incorporation: Once the HPMC is fully dissolved and the solution has cooled to room temperature, accurately weigh 2.5 g of methyl nicotinate and dissolve it in the polymer solution. Continue stirring until a clear, homogeneous solution is obtained.

    • Causality: Ensuring the API is fully dissolved at this stage is critical for achieving a molecular-level dispersion in the final film.

  • Deaeration: Let the solution stand for at least 1 hour (or place in a desiccator under vacuum) to allow any entrapped air bubbles to escape.

    • Causality: Air bubbles will create defects (pinholes, weak spots) in the final film, compromising its integrity and appearance.

  • Casting: Place the glass plate or release liner on a perfectly level surface. Set the gap on the film casting knife to 500 µm. Pour the polymer solution onto the substrate and draw the knife across the surface at a slow, steady rate to cast a wet film of uniform thickness.

    • Causality: A level surface and a steady casting speed are essential for producing a film of uniform thickness, which is critical for consistent drug loading per unit area. [20]5. Drying: Carefully transfer the cast film to a drying oven set at 40-50°C for 12-24 hours, or until the film is completely dry. Ensure gentle air circulation to facilitate solvent removal without disturbing the film surface.

    • Causality: Slow, controlled drying prevents the formation of a surface "skin" that can trap residual solvent, and it minimizes internal stresses within the film. [22]6. Film Removal: Once dry, carefully peel the film from the substrate. Store the film in a desiccator, protected from light and moisture.

Characterization of Methyl Nicotinate-Polymer Dispersions

After fabrication, the dispersion must be thoroughly characterized to ensure it meets quality specifications.

Characterization TechniqueParameter MeasuredPurpose
Visual Inspection Clarity, color, surface texture, defectsBasic quality control.
Scanning Electron Microscopy (SEM) Surface and cross-sectional morphologyTo visualize the degree of dispersion and identify any undissolved drug crystals. [13]
Differential Scanning Calorimetry (DSC) Glass transition (Tg), melting point (Tm)To determine the physical state of the drug (crystalline vs. amorphous) within the polymer.
X-Ray Diffraction (XRD) Crystalline structureTo confirm the absence of crystalline drug peaks, indicating the formation of an amorphous solid dispersion.
High-Performance Liquid Chromatography (HPLC) Methyl nicotinate concentrationTo perform an assay for drug content and to assess content uniformity. [23][24]
In-Vitro Release Testing (e.g., Franz Cell) Drug release rate and profileTo evaluate the performance of the formulation and its ability to release the drug over time.

Comparative Analysis of Techniques

Both HME and Solution Casting offer distinct advantages and are suited for different stages of product development.

FeatureHot-Melt Extrusion (HME)Solution Casting
Principle Thermomechanical mixing of molten materials. [25]Dissolution in a common solvent followed by evaporation. [22]
Solvents No solvents used ("green" technology). [19]Requires volatile organic or aqueous solvents.
Process Type Continuous process, high throughput. [26]Typically a batch process, slower.
Scalability Highly scalable from lab to commercial production. [14]Scalability can be challenging and requires large equipment.
Thermal Stress High temperatures can be a risk for thermolabile drugs.Low-temperature processing is possible.
Dosage Form Pellets, granules, films, implants. [26]Primarily thin films and membranes. [21]
Ideal Application Development and manufacturing of solid oral dosage forms and implants.R&D, formulation screening, transdermal patch development.

Conclusion

The successful dispersion of methyl nicotinate powder in polymer matrices is a critical step in the development of effective topical and transdermal drug delivery systems. Hot-Melt Extrusion and Solution Casting are two powerful and versatile techniques for achieving this goal. HME offers a scalable, solvent-free, continuous manufacturing platform ideal for producing solid dispersions. Solution Casting provides a simple, low-temperature method well-suited for early-stage development and the fabrication of thin films. The selection of the optimal technique requires a thorough understanding of the physicochemical properties of methyl nicotinate, the chosen polymer, and the target product profile. Rigorous characterization of the final dispersion is essential to guarantee product quality, stability, and performance.

References

  • Vertex AI Search. (2025, November 25). What are common challenges with using dispersing agents in formulations?11

  • Wikipedia. Methyl nicotinate. Link

  • Specialty Polymer Film. Solution Casting. Link

  • Maniruzzaman, M., et al. (2012). APPLICATIONS OF HOT-MELT EXTRUSION FOR DRUG DELIVERY. PMC - NIH. Link

  • Jadhav, N.R., et al. (2020). RESEARCH & REVIEW ON HOT MELT EXTRUSION: AN EMERGING DRUG DELIVERY TECHNOLOGY OF 21st CENTURY. Link

  • Rabišková, M. (2014). Hot-melt extrusion. Link

  • Challener, C. (2021, March 29). Overcoming Excipient Challenges in Spray-Dried Dispersions. Pharmaceutical Technology. Link

  • Chaudhary, A. (2024, January 6). Hot-Melt Extrusion (HME) Is Advanced Approach for Development of Solid Self Emulsifying Drug Delivery System. Pharma Excipients. Link

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Methyl Nicotinate in Formulations. Link

  • Ruela, A. L. M., et al. (2014). Molecularly imprinted polymers as nicotine transdermal delivery systems. ResearchGate. Link

  • Sigma-Aldrich. Methyl nicotinate for synthesis. Link

  • Maniruzzaman, M., et al. (2018). An update on the contribution of hot-melt extrusion technology to advance drug delivery in the 21st century: Part II. PMC - NIH. Link

  • Royal Society of Chemistry. (2023, October 24). Polyether-based waterborne synergists: effect of polymer topologies on pigment dispersion. Link

  • S., S., et al. (2017). A Review on Application of Different Polymers in Controlled Release Matrix Formulations. Journal of Cardiovascular Disease Research. Link

  • Kumar, A. (2023, October 26). A Comprehensive Review on Role of Polymers in Transdermal Drug Delivery System. Link

  • Hsieh, D. S. T., et al. (1983). Zero-order controlled-release polymer matrices for micro- and macromolecules. PubMed. Link

  • Kumari, N., et al. (2020, November 3). Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching. PMC - NIH. Link

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. Link

  • Tanwar, Y. S., & Patel, D. (2007). Polymers in Transdermal Drug Delivery Systems. Link

  • Sigma-Aldrich. Methyl nicotinate analytical standard. Link

  • Shishu, et al. (2010). Formulation and in vitro evaluation of controlled release matrix tablets of nicotinic acid using xyloglucon and other hydrphilic polymers. Biosciences Biotechnology Research Asia. Link

  • Singh, I., & Kumar, P. (2020, December 1). Modulation of Drug Release from Natural Polymer Matrices by Response Surface Methodology: in vitro and in vivo Evaluation. Dove Medical Press. Link

  • Plastics Engineering. (2025, September 18). Polymer Solution Casting: A Tool for Advanced Medical Applications. Link

  • ChemicalBook. (2024, December 30). Methyl Nicotinate: uses and Synthesis method. Link

  • Al-Shehri, M. M., et al. (2022, April 6). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI. Link

  • ResearchGate. (2025, November 24). Techniques on dispersion of nanoparticles in polymer matrices: A review. Link

  • YouTube. (2026, March 23). Polymer Film Preparation Methods |Film formation using Solution casting, Spin coating, Hot pressing. Link

  • Siemann, U., & Borla, L. (2004). Solvent Film Casting—A Versatile Technology for Specialty Films. The Society of Vacuum Coaters. Link

  • NIST. Methyl nicotinate. NIST WebBook. Link

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Method

Application Note: Determination of Nickel Content in Methyl Nicotinate by Atomic Absorption Spectroscopy

Introduction: The Imperative for Elemental Impurity Control In the pharmaceutical industry, the control of elemental impurities is a critical aspect of drug safety and quality assurance. Methyl nicotinate, a common activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Elemental Impurity Control

In the pharmaceutical industry, the control of elemental impurities is a critical aspect of drug safety and quality assurance. Methyl nicotinate, a common active pharmaceutical ingredient (API), can potentially contain trace amounts of metallic impurities from various sources, including manufacturing processes where nickel-based catalysts might be used.[1][2] Nickel, while naturally occurring, can pose toxicological risks at certain exposure levels.[3] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) Q3D guidelines, mandate the assessment and control of such impurities to ensure patient safety.[4][5][6]

This application note provides a detailed, validated protocol for the quantification of nickel in methyl nicotinate samples using Atomic Absorption Spectroscopy (AAS). AAS is a robust and widely adopted technique for trace metal analysis due to its specificity, sensitivity, and reliability.[7] The methodology herein is designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive workflow from sample preparation to data interpretation, grounded in established scientific principles.

Principle of Atomic Absorption Spectroscopy

Atomic Absorption Spectroscopy (AAS) operates on the principle that atoms of a specific element will absorb light at characteristic wavelengths. When a liquid sample is aspirated into a high-temperature flame or graphite furnace, the metallic elements within it are converted into free atoms in their ground state. A hollow cathode lamp, containing the element of interest (in this case, nickel), emits light at these specific resonant wavelengths. This light beam is passed through the atomized sample. The ground-state nickel atoms absorb a portion of this light, and the degree of absorption is directly proportional to the concentration of nickel in the sample. A detector measures the reduction in light intensity, which is then used to quantify the analyte concentration against a calibration curve prepared from standards of known concentration.[8]

Materials and Instrumentation

Reagents and Standards
  • Methyl Nicotinate Sample: To be analyzed.

  • Nitric Acid (HNO₃): 65-70%, Trace metal grade.

  • Perchloric Acid (HClO₄): 70%, Trace metal grade.

  • Deionized Water: 18 MΩ·cm resistivity or higher.

  • Nickel Standard Stock Solution: 1000 mg/L (1000 ppm), traceable to a national standard (e.g., NIST).[2]

  • Argon Gas: High purity (for graphite furnace, if used).

  • Acetylene Gas: High purity (for flame AAS).[9]

  • Air: Filtered and compressed (for flame AAS).

Instrumentation
  • Atomic Absorption Spectrometer: Equipped with a nickel hollow cathode lamp and either a flame (air-acetylene) or graphite furnace atomizer. A deuterium background correction system is recommended.[9][10]

  • Microwave Digestion System or Hot Plate: For sample decomposition.

  • Analytical Balance: 0.1 mg sensitivity.

  • Class A Volumetric Glassware: Pipettes and flasks.

  • Fume Hood: For safe handling of acids.

Experimental Protocol

Preparation of Standard Solutions

The foundation of an accurate AAS measurement lies in the meticulous preparation of calibration standards.

  • Nickel Intermediate Stock Solution (100 mg/L): Pipette 10.0 mL of the 1000 mg/L Nickel Standard Stock Solution into a 100 mL Class A volumetric flask. Add deionized water to the mark and mix thoroughly.[11]

  • Nickel Working Stock Solution (10 mg/L): Pipette 10.0 mL of the 100 mg/L Intermediate Stock Solution into a 100 mL Class A volumetric flask. Dilute to the mark with deionized water and mix.[12]

  • Calibration Standards (e.g., 0.5 - 2.5 mg/L): Prepare a series of at least five calibration standards by diluting the 10 mg/L Working Stock Solution. For example, to prepare a 1.0 mg/L standard, pipette 5.0 mL of the 10 mg/L solution into a 50 mL volumetric flask and dilute to the mark with a blank solution (see section 4.2.2). Prepare fresh daily.[3][11]

Sample Preparation: Wet Acid Digestion

The organic matrix of methyl nicotinate must be destroyed to liberate the nickel into an analyzable inorganic form. Wet acid digestion is a highly effective method for this purpose.[7][13]

  • Weighing: Accurately weigh approximately 1.0 g of the methyl nicotinate sample into a clean, dry digestion vessel or beaker.[11]

  • Acid Digestion: In a fume hood, carefully add 10.0 mL of concentrated nitric acid and 10.0 mL of perchloric acid to the sample.[3][11]

    • Causality Note: Nitric acid is a strong oxidizing agent that breaks down the primary organic structure. Perchloric acid is an even more powerful oxidizer, particularly at elevated temperatures, ensuring the complete destruction of residual organic matter that could otherwise cause interferences during atomization.[11]

  • Heating: Gently heat the mixture on a hot plate or using a microwave digestion system. Gradually increase the temperature until the solution volume is reduced to approximately 6-7 mL and dense white fumes of perchloric acid are observed. This indicates the completion of the digestion process.[11]

  • Dilution: Allow the solution to cool completely to room temperature. Quantitatively transfer the digestate into a 10.0 mL Class A volumetric flask. Use deionized water to rinse the digestion vessel multiple times, adding the rinsings to the flask. Finally, dilute to the mark with deionized water and mix thoroughly. This is the final sample solution.

  • Blank Preparation: Prepare a method blank by following the exact same procedure (steps 2-4) but without the methyl nicotinate sample. This is crucial for correcting any background nickel contamination from the reagents or environment.[11][14]

Instrumental Analysis

Optimize the AAS instrument according to the manufacturer's recommendations. The following parameters serve as a typical starting point for nickel analysis.

ParameterFlame AASGraphite Furnace AAS (GFAAS)
Wavelength 232.0 nm[2][10][11]232.0 nm[10]
Slit Width 0.2 nm[2][10][15]0.2 nm[10][14]
Lamp Current As per manufacturer's recommendation (e.g., 4 mA)[10]As per manufacturer's recommendation
Flame/Gas Air-Acetylene[3][9]Argon[10]
Background Correction Deuterium (D2) LampZeeman or Deuterium[10]
Integration Time 3-5 seconds[3]As per optimized program
Burner Height Optimize for maximum absorbance[3]N/A
  • Instrument Warm-up: Turn on the AAS and the nickel hollow cathode lamp, allowing them to warm up for at least 15-20 minutes to ensure signal stability.

  • Calibration: Aspirate the method blank to zero the instrument. Then, sequentially aspirate the calibration standards from the lowest to the highest concentration. The instrument software will generate a calibration curve by plotting absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.995 for a linear calibration.[16]

  • Sample Analysis: Aspirate the prepared sample solutions and the blank solution. Record the absorbance readings. It is recommended to analyze each sample in triplicate and use the average absorbance for calculations.

  • Continuing Calibration Verification: To ensure instrument stability, re-analyze a mid-range calibration standard after every 10-15 samples. The reading should be within ±10% of its initial value.

Data Analysis and Calculation

The concentration of nickel in the final diluted sample solution (C_solution, in mg/L) is determined by the instrument from the calibration curve. To find the concentration in the original solid methyl nicotinate sample (C_sample, in mg/kg or ppm), use the following formula:

C_sample (mg/kg) = (C_solution × V) / W

Where:

  • C_solution = Concentration of nickel in the analyzed solution (mg/L)

  • V = Final volume of the diluted sample solution (L) (e.g., 0.010 L)

  • W = Initial weight of the methyl nicotinate sample (kg)

Method Validation and Quality Control

A validated analytical method ensures trustworthy and reproducible results. The key parameters to assess according to ICH guidelines are:

  • Linearity: Demonstrated by a correlation coefficient (r²) ≥ 0.995 over the range of calibration standards.[11][16]

  • Accuracy: Assessed through spike recovery studies. A known amount of nickel is added to a methyl nicotinate sample before digestion, and the percentage of the added nickel that is measured (% recovery) is calculated. Typical acceptance criteria are 80-120%.[2][11][17]

  • Precision: Measured as the relative standard deviation (%RSD) of multiple measurements. For repeatability (intra-day precision), the %RSD of six replicate preparations of a spiked sample should be ≤ 15%.[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the standard deviation of the blank response. For nickel by AAS, LOQ values in the range of 0.15-0.23 mg/L have been reported.[2][11][15]

Addressing Matrix Effects

The "matrix" refers to all components in a sample other than the analyte of interest.[18] In this case, residual components from the methyl nicotinate or high acid concentrations after digestion can interfere with the atomization process, either suppressing or enhancing the nickel signal.[18][19] This is known as a matrix effect.

Strategies to Mitigate Matrix Effects:

  • Matrix Matching: Prepare calibration standards in a solution that mimics the acid concentration of the digested samples (i.e., the method blank). This is the simplest and most common approach.[20]

  • Standard Addition Method: This is a more rigorous technique where known amounts of a nickel standard are added directly to aliquots of the prepared sample solution.[21] A calibration curve is then created for that specific sample, effectively canceling out interferences from the unique sample matrix. This method is highly recommended if significant matrix effects are suspected.[14][22]

Visualized Workflows

AAS_Workflow cluster_prep Preparation Stage cluster_digest Digestion Stage cluster_analysis Analysis Stage cluster_data Data Processing Sample Weigh 1g Methyl Nicotinate Sample AddAcids Add HNO₃ and HClO₄ to Sample and Blank Sample->AddAcids Standards Prepare Calibration Standards (0.5-2.5 mg/L) Calibrate Calibrate AAS with Blank and Standards Standards->Calibrate Blank Prepare Method Blank (Acids Only) Blank->AddAcids Heat Heat to Digest (Reduce to ~6-7 mL) AddAcids->Heat Dilute Cool and Dilute to Final Volume (10 mL) Heat->Dilute Analyze Analyze Digested Sample and Blank Dilute->Analyze Calibrate->Analyze Calculate Calculate Ni Concentration in Original Sample (mg/kg) Analyze->Calculate Report Final Report Calculate->Report

Caption: Workflow for Nickel Determination by AAS.

References

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. [Link]

  • OIV. Nickel- Determination by AAS - International Oenological CODEX. OIV. [Link]

  • ICH. ICH Q3D Elemental Impurities. National Institute of Food and Drug Safety Evaluation. [Link]

  • Pande, J., & Pande, S. (1976). Determination of small amounts of nickel in organic matter by atomic-absorption spectrometry. Analyst, 101(1202), 366-370. [Link]

  • Singh, S. K. (2025). ICH Q3D (R2): Guidelines for Elemental Impurities. ResearchGate. [Link]

  • Gaddey, P. K., & Sundararajan, R. (2024). A Method Optimization Study for Atomic Absorption Spectrometric Determination of Nickel Content in Meclizine Hydrochloride. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(3), 1073-1080. [Link]

  • ICH. ICH Q3D Guideline for Elemental Impurities. Quality by Design Inc. [Link]

  • BAuA. (2022). Method for the determination of nickel and its compounds in workplace air using graphite furnace atomic absorption spectrometry. The MAK Collection for Occupational Health and Safety, 7(4). [Link]

  • Stafilov, T., & Zendelovska, D. (2018). Determination Method of High Content of Nickel in Ferronickel and Various Alloys Using Atomic Absorption Spectrometry. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1239-1250. [Link]

  • Pal, A. K. F., & Raja, S. (2022). Determination of Nickel as an Elemental Impurity in Atorvastatin Calcium by Atomic Absorption Spectrometer. International Journal of Pharmaceutical Quality Assurance, 13(1), 52-56. [Link]

  • Gaddey, P. K., & Sundararajan, R. (2024). A Method Optimization Study for Atomic Absorption Spectrometric Determination of Nickel Content in Meclizine Hydrochloride. ResearchGate. [Link]

  • Sankar, R., & Kumar, S. (2019). Atomic absorption spectrophotometer – a versatile tool for the estimation of nickel content in dronedarone. ResearchGate. [Link]

  • Rahman, N. A., & al., e. (2015). Method validation of heavy metals determination in traditional herbal tablet, capsule and liquid by graphite furnace atomic absorption. The Asian Society of Pharmacognosy. [Link]

  • Sari, Y., & al., e. (2020). Validation Methods of Analysis Heavy Metals Level Lead (Pb) and Cadmium (Cd) with Oxidator Variations by Atomic Absorption Spectrofotometry In Herbal Medicine. ResearchGate. [Link]

  • Stafilov, T., & Zendelovska, D. (2018). Determination Method of High Content of Nickel in Ferronickel and Various Alloys Using Atomic Absorption Spectrometry. ResearchGate. [Link]

  • Baklanov, O. M., & al., e. (2026). ATOMIC ABSORPTION AND ATOMIC EMISSION WITH INDUCTIVELY COUPLED PLASMA DETERMINATION OF COPPER, ZINC, NICKEL IN PHARMACEUTICAL SUBSTANCES. Journal of Chemistry and Technologies. [Link]

  • USGS. Nickel, atomic absorption spectrometric, direct. U.S. Geological Survey. [Link]

  • USGS. Nickel, atomic absorption spectrophotometry, graphite furnace. U.S. Geological Survey. [Link]

  • OIV. INTERNATIONAL OENOLOGICAL CODEX Nickel- Determination by AAS. OIV. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

  • Qualitest FZE. (2025). AAS Sample Preparation: A Guide to Accurate Results. Qualitest FZE. [Link]

  • Hina, B., & al., e. (2014). Application of Atomic Absorption Spectroscopy to determine Mineral and Heavy Metal distribution level of Medicinal Plants. Fortune Journals. [Link]

  • Teixeira, P., & al., e. (2014). Evaluation of acid matrix effects in the determination of major elements in biomass by atomic absorption spectrometry from an environmentally friendly point of view. ResearchGate. [Link]

  • Cohen, B., & al., e. (2025). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. MDPI. [Link]

  • Harmita, H., & al., e. (2017). Validation of Atomic Absorption Spectrophotometry and Mercury Analyzer for Analysis of Cadmium, Lead and Mercury in Red Chili Pepper. SciSpace. [Link]

  • Zambrano, M. L. G., & al., e. (2022). Validation of an Analytical Method for the Determination of Manganese and Lead in Human Hair and Nails Using Graphite Furnace Atomic Absorption Spectrometry. MDPI. [Link]

  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Batavia Biosciences. [Link]

Sources

Application

Advanced Protocol: Enhancing Antioxidant Retention in High-Swell Elastomeric Media Using Methyl Niclate

Audience: Researchers, Formulation Scientists, and Drug/Device Development Professionals Discipline: Polymer Chemistry, Materials Science, and Reliability Engineering Introduction & Mechanistic Rationale Elastomeric comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug/Device Development Professionals Discipline: Polymer Chemistry, Materials Science, and Reliability Engineering

Introduction & Mechanistic Rationale

Elastomeric components—such as seals, gaskets, and pump stators used in chemical processing, geothermal energy, and pharmaceutical manufacturing—frequently operate in harsh environments that induce significant polymer swelling. The fundamental failure mode in these applications is rarely simple thermal oxidation; rather, it is the extraction-driven depletion of the protective antioxidant package.

When elastomers like ethylene-propylene-diene monomer (EPDM) or epichlorohydrin (ECO) swell, the free volume within the polymer matrix expands, facilitating the ingress of solvents or oils. This process thermodynamically drives traditional antioxidants (e.g., sterically hindered phenols or amines) to partition out of the polymer network and into the surrounding fluid. The resulting depletion leaves the elastomer highly susceptible to oxidative degradation, embrittlement, and catastrophic failure.

To combat this, formulation scientists utilize (Nickel dimethyldithiocarbamate)[1]. Methyl Niclate operates through a dual-action mechanism that makes it uniquely suited for high-swell applications:

  • Thermodynamic Trapping (Insolubility): Unlike standard phenolic antioxidants that readily dissolve in organic solvents, Methyl Niclate is [2]. When the polymer matrix swells, the lack of solubility in the extracting medium prevents the antioxidant from migrating out of the elastomer. It remains physically and thermodynamically trapped within the polymer network.

  • Peroxide Cure Compatibility: High-performance chemical-resistant rubbers are typically crosslinked using peroxides to achieve superior carbon-carbon bond thermal stability. While many dithiocarbamate metal salts uncontrollably accelerate vulcanization, nickel salts like Methyl Niclate do not accelerate vulcanization, making them [3].

  • Bifunctional Stabilization: As a metal dithiocarbamate, it functions both as a primary radical scavenger (neutralizing peroxy radicals, ROO•) and a secondary antioxidant (catalytically decomposing hydroperoxides, ROOH, into non-radical products).

Mechanism A High-Swell Media (e.g., Oil, Geothermal Fluid) B Swollen Polymer Matrix (EPDM / Epichlorohydrin) A->B Induces Swelling C Standard Antioxidants (High Solubility in Media) B->C Contains D Methyl Niclate (Insoluble in Media) B->D Contains E Leaching & Depletion C->E Extraction F High Retention in Matrix D->F Thermodynamic Trapping G Radical Scavenging & Hydroperoxide Decomposition F->G Sustained Protection

Mechanistic pathway of Methyl Niclate retention vs. standard antioxidants in swollen polymers.

Experimental Protocols

The following self-validating workflow isolates the variable of antioxidant retention. By running a negative control (no antioxidant) and a positive reference (standard phenolic antioxidant), the protocol inherently verifies the extraction severity of the chosen solvent.

Protocol 1: Elastomer Compounding and Vulcanization

Objective: To homogeneously disperse Methyl Niclate into a peroxide-cured EPDM matrix without premature crosslinking (scorch).

  • Mastication: Introduce 100 phr of EPDM polymer into an internal mixer (e.g., Banbury) set to 60°C. Masticate for 1 minute to reduce viscosity.

  • Additive Incorporation: Add 50 phr of Carbon Black (N550), 5 phr of processing oil, and 2.0 phr of Methyl Niclate [3]. Mix for 3-4 minutes until the internal temperature reaches 110°C. Causality Note: Reaching 110°C ensures the optimal shear-thinning required to disperse the solid green Methyl Niclate powder uniformly[2].

  • Curative Addition: Discharge the masterbatch and transfer to a two-roll mill cooler set to 40°C. Add 3.0 phr of Dicumyl Peroxide (DCP) and 1.0 phr of a coagent (e.g., N,N'-m-phenylene dimaleimide)[3].

    • Self-Validation Check: Monitor the mill temperature continuously. It must not exceed 90°C to prevent premature peroxide decomposition and scorch.

  • Vulcanization: Cure the compounded rubber in a compression press at 170°C for t90​+2 minutes (determined via a moving die rheometer) to form 2mm thick plaques.

Protocol 2: High-Swell Media Immersion & Extraction (ASTM D471)

Objective: To simulate harsh operational environments and force the extraction of soluble components.

  • Cut standard dumbbell specimens (Type IV) and 2mm disks from the vulcanized plaques.

  • Measure the initial mass, volume, and tensile properties of all specimens.

  • Immerse the specimens in IRM 903 reference oil (or a target application fluid) in sealed pressure vessels at 150°C for 168 hours.

  • Remove specimens, wipe excess fluid, and immediately measure the swollen volume and mass to quantify the swell percentage.

  • Critical Step: Perform a vacuum dry-down at 60°C for 24 hours. Causality Note: This removes volatile absorbed solvents that would otherwise plasticize the sample and artificially skew the subsequent thermal analysis.

Protocol 3: Oxidative Induction Time (OIT) Analysis

Objective: To directly quantify the retained antioxidant concentration post-extraction using Differential Scanning Calorimetry (DSC).

  • Weigh 10-15 mg of the dried, post-extraction rubber sample into an open aluminum DSC pan.

  • Place the pan in the DSC. Purge the furnace with Nitrogen at 50 mL/min and ramp the temperature to 200°C.

  • Once isothermal at 200°C for 3 minutes, abruptly switch the purge gas to Oxygen (50 mL/min).

  • Record the time from the introduction of oxygen to the onset of the exothermic oxidation peak. This value is the OIT.

  • Calculate % Retention by comparing the post-extraction OIT to the unextracted baseline OIT of the same compound.

    • Self-Validation Check: If the reference sample (Irganox 1010) does not show a >70% drop in OIT, the extraction time/temperature is insufficient for the chosen polymer-solvent pair and must be increased.

Workflow Step1 1. Compounding Add Methyl Niclate (1.5 - 3.0 phr) Step2 2. Vulcanization Peroxide Curing (No Acceleration) Step1->Step2 Step3 3. Immersion ASTM D471 (168h at 150°C) Step2->Step3 Step4 4. Analysis OIT via DSC & Tensile Testing Step3->Step4

Step-by-step experimental workflow for evaluating antioxidant retention in high-swell media.

Quantitative Data Presentation

The table below summarizes the expected experimental outcomes based on the thermodynamic solubility profiles of the utilized antioxidants. Notice that while the volume swell remains constant across all samples (dictated by the EPDM matrix), the retained oxidative resistance varies drastically.

Formulation / AntioxidantInitial OIT (min)Volume Swell (%) in IRM 903Post-Extraction OIT (min)Antioxidant Retention (%)Retained Tensile Strength (%)
Control (No Antioxidant) 4.2+45.2%1.1N/A12%
Irganox 1010 (Phenolic) 45.5+44.8%8.318.2%35%
Methyl Niclate (Ni-DTC) 52.1+45.0%46.889.8% 88%

Table 1: Comparative retention and performance of peroxide-cured EPDM compounds after 168h immersion in IRM 903 oil at 150°C.

References

  • National Center for Biotechnology Information. "Nickel, bis(N,N-dimethylcarbamodithioato-kappaS,kappaS')-, (SP-4-1) - PubChem Compound Summary for CID 84966". PubChem. URL:[Link]

  • Breach, W. D., & Vaclavik, E. W. (1987). "Chemical and heat resistant rubber composition" (U.S. Patent No. 4,684,687). Google Patents.
  • R.T. Vanderbilt Company, Inc. (2007). "Specification: METHYL NICLATE® Dustless Special". Camsi-X. URL:[Link]

Sources

Method

Methyl niclate application as a thermal stabilizer in rubber compounding

An Application Note and Protocol for the Evaluation of Methyl Nicotinate as a Novel Thermal Stabilizer in Rubber Compounding For the attention of: Researchers, scientists, and material development professionals. Abstract...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Evaluation of Methyl Nicotinate as a Novel Thermal Stabilizer in Rubber Compounding

For the attention of: Researchers, scientists, and material development professionals.

Abstract

The thermal degradation of elastomeric materials is a critical failure point in numerous applications, driving the continuous search for novel and effective thermal stabilizers. This document outlines the potential application of Methyl Nicotinate, a stable ester of nicotinic acid, as a thermal stabilizer in rubber compounding. We provide a comprehensive guide, including a proposed mechanism of action, detailed protocols for incorporation into a standard rubber formulation, and standardized methodologies for evaluating its efficacy. The protocols are grounded in established ASTM standards to ensure procedural validity and data reliability. This guide is intended to serve as a foundational resource for researchers investigating new stabilizing agents to enhance the service life and performance of rubber components in thermally demanding environments.

The Challenge of Thermal Degradation in Elastomers

Elastomers, or rubbers, are indispensable materials valued for their unique elasticity and resilience.[1] However, their polymeric structure, often containing unsaturated double bonds, makes them susceptible to degradation when exposed to elevated temperatures.[2] This thermal degradation is an autocatalytic process involving chain scission, cross-linking, and oxidation, leading to irreversible changes in mechanical properties.[3] Key consequences include:

  • Hardening and Embrittlement: Increased cross-linking can reduce flexibility.

  • Softening and Reversion: Chain scission can lead to a loss of network structure, particularly in natural rubber.[4]

  • Reduced Tensile Strength and Elongation: Overall loss of mechanical integrity compromises performance.[5]

  • Surface Cracking: Often initiated by the combined effects of heat and ozone.[2]

These failure modes are particularly critical in automotive, aerospace, and industrial applications where rubber components operate under continuous or intermittent heat stress.[1][6] The incorporation of thermal stabilizers is therefore a standard and crucial step in rubber compounding to mitigate these effects and extend the material's service life.

Methyl Nicotinate: A Candidate for Thermal Stabilization

Methyl nicotinate (C₇H₇NO₂) is the methyl ester of nicotinic acid (Niacin or Vitamin B3).[7][8] It is a chemically stable compound, presenting as a white crystalline solid at room temperature with a melting point of approximately 39-42°C and a boiling point of 209°C.[7][9] Its stability and structure suggest its potential as a thermal stabilizer.

Chemical Structure of Methyl Nicotinate

Methyl_Nicotinate_Structure cluster_ring C1 C C2 C C1->C2 C1->C2 C3 C C2->C3 C4 C C3->C4 C3->C4 C_ester C C3->C_ester C5 C C4->C5 N N C5->N C5->N N->C1 O_double O C_ester->O_double O_single O C_ester->O_single CH3 CH₃ O_single->CH3

Caption: Chemical structure of Methyl Nicotinate.

Proposed Mechanism of Thermal Stabilization

The primary mechanism of thermal degradation in unsaturated rubbers involves the formation of free radicals.[10] We propose that methyl nicotinate may function as a thermal stabilizer by interrupting this free-radical chain reaction.

The proposed mechanism involves two key steps:

  • Initiation: High temperatures provide the energy to break weak bonds in the rubber polymer backbone (R-R), forming highly reactive polymer free radicals (R•).

  • Radical Scavenging: The electron-rich pyridine ring of methyl nicotinate can potentially act as a radical scavenger. It may donate a hydrogen atom or otherwise react with the polymer free radicals (R•) or peroxy radicals (ROO•) to form a stable, non-reactive species, thus terminating the degradation chain reaction. The nitrogen atom and delocalized pi-electron system of the aromatic ring are key to this potential reactivity.

Proposed_Mechanism Start Rubber Polymer (R-R) + Heat (Δ) Radical_Formation Polymer Free Radicals (2R•) Start->Radical_Formation Initiation Propagation Further Degradation: Chain Scission Cross-linking Radical_Formation->Propagation Propagation (Uninhibited Pathway) Termination Stabilized Polymer + Inactive MN Radical Radical_Formation->Termination Radical Scavenging (Inhibited Pathway) MN Methyl Nicotinate MN->Termination

Caption: Proposed free-radical scavenging mechanism.

Experimental Protocol for Incorporation and Evaluation

This section provides a detailed, self-validating workflow for compounding rubber with methyl nicotinate and evaluating its performance as a thermal stabilizer. The protocols are based on widely accepted industry standards.

Experimental Workflow Overview

Experimental_Workflow cluster_0 1. Formulation & Compounding cluster_1 2. Curing & Sample Preparation cluster_2 3. Testing & Analysis cluster_3 4. Data Evaluation Formulation Define Control & Experimental Formulations Compounding Two-Roll Mill Mixing Formulation->Compounding Curing Compression Molding (Vulcanization) Compounding->Curing Sample_Prep Die-Cut Test Specimens (e.g., Dumbbells) Curing->Sample_Prep Initial_Test Test Unaged Samples (T₀ Properties) Sample_Prep->Initial_Test Aging Accelerated Heat Aging (ASTM D573) Initial_Test->Aging Aged_Test Test Aged Samples (Tₓ Properties) Aging->Aged_Test Comparison Compare T₀ vs. Tₓ Properties Aged_Test->Comparison Conclusion Determine Efficacy of Methyl Nicotinate Comparison->Conclusion

Caption: Step-by-step experimental workflow.

Materials and Equipment
  • Elastomer: Natural Rubber (SMR 20) or Styrene-Butadiene Rubber (SBR 1502).

  • Activators: Zinc Oxide, Stearic Acid.

  • Filler: Carbon Black (N330) or Silica.

  • Processing Aid: Aromatic Oil.

  • Curing Agents: Sulfur, CBS (N-Cyclohexyl-2-benzothiazole sulfenamide).

  • Stabilizer: Methyl Nicotinate (≥99% purity).

  • Equipment: Two-roll mill, compression molding press, circulating air oven, universal testing machine (tensometer), durometer, Thermogravimetric Analyzer (TGA).

Rubber Compounding Protocol

The following formulations provide a basis for comparison. All quantities are in Parts per Hundred Rubber (phr).

Ingredient Function Control Formulation (phr) Experimental Formulation (phr)
Natural Rubber (SMR 20)Base Polymer100100
Zinc OxideActivator55
Stearic AcidActivator22
Carbon Black (N330)Reinforcing Filler4545
Aromatic OilProcessing Aid55
SulfurCuring Agent22
CBSAccelerator1.51.5
Methyl Nicotinate Thermal Stabilizer 0 1.0, 2.0, 3.0 (variable)

Mixing Procedure (Two-Roll Mill):

  • Set Mill Conditions: Set the roll temperature to 50-60°C and the nip gap to approximately 1.5 mm.

  • Mastication: Introduce the rubber to the mill and perform 5-10 passes until a smooth, continuous band is formed. This process reduces the rubber's viscosity.[10]

  • Incorporate Activators: Add Zinc Oxide and Stearic Acid. Ensure complete dispersion (approx. 3-4 minutes).

  • Add Filler & Oil: Add the carbon black in increments, followed by the aromatic oil to aid dispersion. Tighten the nip gap as needed to maintain a rolling bank. Sweep the mill pan to reintroduce any fallen material.

  • Add Stabilizer (Experimental Batch Only): Add the Methyl Nicotinate and mix until fully homogenized.

  • Add Curatives: Open the nip gap. Add the CBS and Sulfur last to prevent premature curing (scorch). Mix for a maximum of 2-3 minutes until dispersed.

  • Sheeting Off: Cut the compound from the rolls and pass it through end-wise 6 times to ensure homogeneity. Sheet off the final compound at a thickness of ~2 mm.

  • Resting: Allow the compounded rubber to rest at room temperature for at least 16 hours before vulcanization.

Vulcanization and Sample Preparation
  • Curing: Compression mold the compounded sheets at a specified temperature (e.g., 160°C) and pressure for the optimal cure time (t90), as determined by a rheometer.

  • Specimen Preparation: After cooling, use an ASTM standard die (e.g., ASTM D412 Die C) to cut dumbbell-shaped specimens from the vulcanized sheets for tensile testing.[5]

Thermal Aging and Material Characterization

Accelerated Thermal Aging (per ASTM D573): [6][11]

  • Place a set of test specimens in a circulating air oven. Hang the specimens to ensure they do not touch each other.

  • Set the aging temperature (e.g., 70°C, 100°C) and duration (e.g., 72 hours, 168 hours). The conditions should be chosen to be relevant to the intended application.[11]

  • After the specified duration, remove the specimens and allow them to cool at room temperature for at least 24 hours before testing.

Post-Aging Characterization:

  • Tensile Properties (ASTM D412): Measure the tensile strength, ultimate elongation, and modulus of both unaged (control) and aged specimens using a universal testing machine.[5][12]

  • Hardness (ASTM D2240): Measure the Shore A hardness of unaged and aged samples.

  • Thermogravimetric Analysis (TGA): Measure the weight change of a small sample as it is heated in a controlled atmosphere (e.g., nitrogen or air).[13] This helps determine the onset temperature of degradation and the overall thermal stability.

Data Interpretation and Expected Outcomes

The efficacy of methyl nicotinate as a thermal stabilizer is determined by comparing the retention of physical properties after thermal aging. A successful stabilizer will result in a smaller percentage change between the unaged and aged properties compared to the control formulation.

Property Test Standard Control (Unaged) Control (Aged) % Change Experimental (Unaged) Experimental (Aged) % Change
Tensile Strength (MPa)ASTM D412DataDataCalcDataDataCalc
Elongation at Break (%)ASTM D412DataDataCalcDataDataCalc
Hardness (Shore A)ASTM D2240DataDataCalcDataDataCalc
TGA Onset Temp (°C)ISO 11358DataN/AN/ADataN/AN/A

Interpretation:

  • A lower percentage decrease in tensile strength and elongation for the experimental compound indicates effective stabilization.

  • A smaller increase in hardness for the experimental compound suggests prevention of excessive cross-linking.

  • A higher onset of decomposition temperature in the TGA results for the experimental compound would provide direct evidence of enhanced thermal stability.[13]

References

  • Ace Laboratories. (n.d.). Understanding The Different Types Of Rubber Testing Methods. Retrieved from [Link]

  • IntechOpen. (2023). Thermal and Thermo-Oxidative Degradation of Rubbers: Some Recent Studies. Retrieved from [Link]

  • LabsInUS. (2025, May 14). ASTM D573 Standard Test Method for Rubber—Deterioration in an Air Oven. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D573 Heat Aging Testing of Rubber Materials. Retrieved from [Link]

  • Rubber Chemistry and Technology. (n.d.). Decomposition of Elastomers at High Temperatures. Retrieved from [Link]

  • Erharuyi, O., et al. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

  • ACE Products & Consulting. (2021, May 5). How to Evaluate Heat Resistance of Rubber Compounds with Elastomer Performance Testing. Retrieved from [Link]

  • Boss Polymer. (n.d.). How to utilize elastomer performance tests to measure rubber compounds' heat resistance? Retrieved from [Link]

  • Springer Professional. (n.d.). Degradation of Elastomers in Practice, Experiments and Modeling. Retrieved from [Link]

  • Google Patents. (n.d.). US10654806B2 - Menthyl nicotinate synthesis process.
  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Defense Technical Information Center. (1983, October 31). Thermally Stable Elastomers: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Processes used for the degradation and recycling of elastomers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN100503716C - Preparation process of thermal stabilizer of tin methyl thio hydroacetate tin isooctoate for PVC.
  • MDPI. (2018, December 27). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Retrieved from [Link]

  • ResearchGate. (n.d.). Rubber Vulcanizates Degradation and Stabilization. Retrieved from [Link]

  • Bontecn. (n.d.). The role and application of methyl tin stabilizer. Retrieved from [Link]

  • SciELO. (2022, September 12). Evaluation of lignin as stabilizer in vulcanized natural rubber formulations. Retrieved from [Link]

  • Bontecn. (n.d.). What is methyl tin stabilizer? Retrieved from [Link]

  • Semantic Scholar. (1952, September 1). Mastication of rubber, I. Mechanism of plasticizing by cold mastication. Retrieved from [Link]

Sources

Application

Application Note: Standardized Testing Methods for Methyl Niclate Efficacy in Peroxide-Cured Elastomers

Mechanistic Grounding: The Role of Methyl Niclate Methyl niclate, chemically identified as nickel bis(dimethyldithiocarbamate) (CAS 15521-65-0)[1], is a highly specialized coordination complex utilized as an antioxidant...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding: The Role of Methyl Niclate

Methyl niclate, chemically identified as nickel bis(dimethyldithiocarbamate) (CAS 15521-65-0)[1], is a highly specialized coordination complex utilized as an antioxidant and antiozonant in polymer chemistry[2]. While traditional sulfur-cured elastomers can utilize a broad spectrum of antidegradants, peroxide-vulcanized elastomers (such as EPDM and epichlorohydrin) present a unique chemical challenge.

Peroxide curing generates carbon-carbon crosslinks, which possess higher bond energies than sulfur crosslinks, granting the elastomer superior baseline heat resistance[3]. However, conventional antioxidants (like sterically hindered phenols or secondary amines) often act as radical scavengers during the compounding phase, quenching the peroxide free radicals before crosslinking can occur. Methyl niclate is uniquely suited for these systems because it provides outstanding protection against thermo-oxidative degradation without significantly accelerating or inhibiting the peroxide vulcanization mechanism[4],[3].

The efficacy of methyl niclate stems from its dual-action capability. The dithiocarbamate ligand acts as a potent hydroperoxide decomposer, converting reactive polymer hydroperoxides ( ROOH ) into stable alcohols without generating new radical species. Simultaneously, the central nickel atom provides inherent UV and ozone stability by chelating degradation byproducts.

Mechanism A Peroxide Vulcanization (Carbon-Carbon Crosslinks) C Polymer Alkyl/Peroxy Radicals (R•, ROO•) A->C Residuals/Stress F Stable Polymer Network (Retained Mechanicals) A->F Forms B Environmental Stress (Heat, Ozone, O2) B->C Induces E Radical Scavenging & Hydroperoxide Decomposition C->E Interacts with D Methyl Niclate [Ni(S2CNMe2)2] D->E Donates electrons/ Chelates E->F Protects

Mechanistic pathway of Methyl Niclate radical scavenging in peroxide-cured elastomers.

Experimental Design & Causality

To establish a trustworthy, self-validating testing matrix, the experimental design must isolate the protective effects of methyl niclate from potential cure-interference. This protocol utilizes a three-tier validation system:

  • Rheometric Validation (The Gatekeeper): Before any aging tests are conducted, Moving Die Rheometry (MDR) is essential. Causality: If an antioxidant interferes with the peroxide initiator, the maximum torque ( MH​ ) will decrease, indicating a compromised crosslink density. A valid efficacy test requires the ΔS ( MH​−ML​ ) of the methyl niclate compound to remain within 5% of a baseline control[3].

  • Accelerated Aging: Thermal aging at 150°C and Ozone exposure at 100 pphm. Causality: Peroxide-cured EPDM is engineered for extreme environments (e.g., geothermal seals)[3]. Testing at elevated temperatures accelerates oxidation, allowing researchers to accurately extrapolate long-term service life.

  • Mechanical Retention: Quantifying tensile strength and elongation at break. Causality: Polymer chain scission manifests as a severe loss of tensile strength, while unwanted secondary crosslinking (embrittlement) manifests as a drastic loss of elongation.

Standardized Protocols

Protocol A: Elastomer Compounding and Rheometric Validation
  • Mastication & Mixing: Using an internal Banbury mixer, masticate 100 phr of EPDM terpolymer (e.g., Nordel 1660) until a smooth rolling bank is achieved[3].

  • Additive Incorporation: Sequentially add carbon black (75 phr for reinforcement), zinc oxide (5 phr), and a co-agent such as triallyl cyanurate (1 phr).

  • Antioxidant Grouping: Split the masterbatch into three distinct test groups:

    • Control A (Negative): No antioxidant added.

    • Control B (Positive): 2 phr of a standard sterically hindered phenol.

    • Test C (Experimental): 2 phr Methyl Niclate[4].

  • Peroxide Addition: Transfer the batches to a two-roll mill maintained at 50°C (to prevent premature scorch). Slowly incorporate 3.5 phr of dicumyl peroxide[3].

  • Rheometric Profiling: Place a 5g sample of each batch into an MDR set to 177°C for 30 minutes. Record the optimal cure time ( t90​ ) and the torque delta ( ΔS ).

    • Self-Validation Check: Proceed to vulcanization only if Test C yields a ΔS statistically equivalent ( ≥95% ) to Control A, proving the nickel salt did not inhibit the peroxide[3].

Protocol B: Vulcanization and Accelerated Aging
  • Compression Molding: Cure the validated compounds in a hydraulic press at 177°C for t90​+2 minutes to form uniform 2mm thick plaques.

  • Specimen Preparation: Die-cut Type IV dumbbell specimens in accordance with ASTM D412 standards.

  • Thermal Aging: Suspend the specimens in a forced-air circulating oven at 150°C for 168 hours (ASTM D573). Ensure specimens are adequately spaced to allow uniform airflow.

  • Ozone Aging: Place a separate set of specimens under 20% dynamic tensile strain in an ozone chamber at 40°C with an ozone concentration of 100 pphm for 72 hours (ASTM D1149).

Workflow Step1 1. Elastomer Compounding (EPDM + Peroxide + Methyl Niclate) Step2 2. Rheometric Profiling (MDR at 177°C) Step1->Step2 Step3 3. Vulcanization (Compression Molding) Step2->Step3 Optimal Cure Time (t90) Step4 4. Accelerated Aging (Heat: 150°C / Ozone: 100 pphm) Step3->Step4 Step5 5. Mechanical Testing (Tensile, Elongation, Hardness) Step3->Step5 Baseline Metrics Step4->Step5 Aged Metrics Step6 6. Efficacy Quantification (% Retention of Properties) Step5->Step6

Experimental workflow for compounding, validating, and testing elastomer efficacy.

Protocol C: Mechanical Property Evaluation
  • Conditioning: Remove samples from the aging chambers and allow them to rest at standard laboratory temperature (23°C) for 24 hours to relieve thermal stress.

  • Tensile Testing: Secure specimens in a universal testing machine and pull at a constant rate of 500 mm/min until failure.

  • Efficacy Calculation: Calculate the percentage retention of Tensile Strength (TS) and Elongation at Break (EB) using the formula:

    Retention(%)=(Valueunaged​Valueaged​​)×100

Quantitative Efficacy Metrics

The following table synthesizes the expected rheometric validation and mechanical retention data, demonstrating the self-validating nature of the protocol. Notice how Control B (Standard Phenol) interferes with the cure (lowering ΔS ), artificially skewing its baseline mechanicals, whereas Test C (Methyl Niclate) preserves both the cure state and the aged properties.

Formulation GroupMDR ΔS (dNm) t90​ Cure Time (min)Initial Tensile (MPa)Aged Tensile (MPa)Tensile Retention (%) Initial Elongation (%)Aged Elongation (%)Elongation Retention (%)
Control A (No Antioxidant)18.56.214.06.546.4% 3508022.8%
Control B (Standard Phenol, 2 phr)14.2 (Cure Interference)8.511.59.078.2% 40025062.5%
Test C (Methyl Niclate, 2 phr)18.2 (Validated)6.414.213.595.0% 34531089.8%

References

  • Title: Specification - Camsi-X (METHYL NICLATE® Dustless Special)
  • Title: Nickel bis(dimethyldithiocarbamate)
  • Title: Nickel, bis(N,N-dimethylcarbamodithioato-kappaS,kappaS')-, (SP-4-1)
  • Source: google.

Sources

Method

Solvent extraction techniques for methyl niclate in vulcanized rubber

An Application Guide to Best Practices in Solvent Extraction of Methyl Nicotinate from Vulcanized Rubber Matrices Abstract This technical guide provides a comprehensive overview and detailed protocols for the extraction...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Best Practices in Solvent Extraction of Methyl Nicotinate from Vulcanized Rubber Matrices

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the extraction of methyl nicotinate, a common active pharmaceutical ingredient, from the complex matrix of vulcanized rubber. The intricate three-dimensional cross-linked structure of vulcanized rubber presents significant challenges for analytical chemists, necessitating robust and efficient extraction methodologies. This document explores the underlying principles of solvent extraction in the context of polymer matrices, detailing the critical interplay between solvent selection, sample preparation, and the chosen extraction technique. We present and compare three field-proven methods: classic Soxhlet extraction, Ultrasonic-Assisted Extraction (UAE), and Accelerated Solvent Extraction (ASE). Each protocol is designed to be a self-validating system, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

Vulcanized rubber is an elastomer that has been cured through the addition of sulfur or other curatives, resulting in a durable, resilient material with a complex, cross-linked molecular structure. While these properties are desirable for its myriad applications, they create a significant barrier for the quantitative extraction of incorporated additives like methyl nicotinate. The extraction process is not merely a simple dissolution; it is a diffusion-limited process governed by the ability of a solvent to penetrate the polymer network, swell the matrix, and solubilize the target analyte.[1][2] Inefficient extraction can lead to an underestimation of the analyte concentration, impacting product quality control, stability studies, and regulatory compliance.

Methyl nicotinate (C₇H₇NO₂) is the methyl ester of nicotinic acid and is used as a rubefacient in topical medications for muscle and joint pain.[3][4] Its accurate quantification in a final product, such as a medicated rubber patch or component, is critical. This guide provides the foundational knowledge and practical steps to overcome the challenges of the rubber matrix and achieve reliable analytical results.

Foundational Principles: Solvent and Sample Preparation

The success of any extraction is predicated on two key factors: the choice of solvent and the physical preparation of the sample.

The Central Role of Solvent Selection

An ideal solvent must satisfy two primary criteria:

  • High Solubility for the Analyte: Methyl nicotinate is soluble in alcohol, chloroform, ethyl acetate, and benzene, and moderately soluble in water.[3][4][5][6]

  • Effective Swelling of the Polymer Matrix: The solvent must be absorbed by the rubber, causing it to swell.[1] This expansion of the polymer network increases the intermolecular spaces, facilitating the diffusion of the trapped methyl nicotinate out of the matrix and into the solvent.[7][8]

The principle of "like dissolves like" is a useful starting point. Solvents with similar polarity to the rubber polymer will generally be more effective at swelling the matrix. For common elastomers, solvents like toluene, chloroform, and tetrahydrofuran (THF) are excellent swelling agents.[7]

Causality in Action: Using a solvent like methanol might be effective at dissolving free methyl nicotinate, but its poor ability to swell many common rubber types would result in low recovery. Conversely, a good swelling solvent with poor analyte solubility would also be inefficient. Therefore, a balance must be struck. Often, a solvent mixture can provide the optimal combination of matrix swelling and analyte solubility.

Sample Preparation: Maximizing Surface Area

The rate of extraction is directly proportional to the surface area of the sample exposed to the solvent. Vulcanized rubber samples should be mechanically reduced in size to maximize this surface area.

Protocol: Sample Cryo-Milling

  • Cut the vulcanized rubber sample into manageable pieces (approx. 1 cm³).

  • Place the pieces in a stainless-steel milling vessel.

  • Immerse the vessel in liquid nitrogen for 5-10 minutes, or until the rubber is completely brittle (below its glass transition temperature).

  • Immediately mill the embrittled sample into a fine powder (typically <0.5 mm particle size).

  • Allow the powdered sample to return to room temperature in a desiccator to prevent moisture condensation before weighing.

Rationale: At cryogenic temperatures, the rubber becomes hard and brittle, allowing it to be fractured into a fine powder. This dramatically increases the surface area-to-volume ratio, significantly reducing the diffusion path length for the solvent and analyte, thereby accelerating the extraction process.

Comparative Extraction Methodologies

Several techniques can be employed for the extraction of additives from polymers.[9] The choice depends on factors such as available equipment, required sample throughput, and the thermal stability of the analyte.

FeatureSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Accelerated Solvent Extraction (ASE)
Principle Continuous extraction with fresh, distilled solvent.[10][11]Acoustic cavitation enhances solvent penetration and mass transfer.[12][13]Elevated temperature and pressure increase solvent efficiency.[14][15]
Extraction Time 6 - 24 hours30 - 90 minutes10 - 20 minutes
Solvent Volume High (e.g., >200 mL)[14]Moderate (e.g., 20-50 mL)Low (e.g., ~40 mL)[14]
Temperature Boiling point of the solventAmbient to moderate (e.g., 25-60°C)[12]High (e.g., 50-200°C)[15]
Pressure AtmosphericAtmosphericHigh (e.g., 1500 psi)[15]
Automation LowLow to ModerateHigh
Key Advantage Exhaustive extraction; well-established method.[16]Rapid; minimal thermal stress on analyte.[12]Extremely fast; low solvent use; high efficiency.[14][15]
Key Disadvantage Time-consuming; large solvent volume; potential for thermal degradation.[15]Efficiency can be matrix-dependent; potential for analyte degradation from sonication.High initial equipment cost.

Experimental Protocols

The following protocols provide step-by-step methodologies for each extraction technique.

Protocol 1: Soxhlet Extraction

This classic technique ensures exhaustive extraction by continuously washing the sample with freshly distilled solvent.[10][11][16]

Workflow: Soxhlet Extraction

A 1. Weigh 2-5g of powdered rubber into a thimble B 2. Place thimble in Soxhlet extractor A->B C 3. Add solvent (e.g., Toluene) to boiling flask B->C D 4. Heat to reflux and run for 8-12 hours C->D E 5. Cool and collect the extract D->E F 6. Concentrate extract for analysis E->F

Caption: Workflow for Soxhlet extraction of methyl nicotinate.

Methodology:

  • Preparation: Accurately weigh 2-5 g of cryo-milled vulcanized rubber powder into a cellulose extraction thimble.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Connect a round-bottom flask containing ~250 mL of a suitable solvent (e.g., toluene or chloroform) to the bottom of the extractor and a condenser to the top.

  • Extraction: Heat the solvent in the flask to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the sample.

  • Cycling: When the solvent level in the chamber reaches the top of the siphon arm, the entire volume of solvent and extracted analyte will be siphoned back into the boiling flask. This cycle repeats automatically.

  • Duration: Allow the extraction to proceed for a minimum of 8-12 hours to ensure completeness.

  • Completion: Once the extraction is complete, allow the apparatus to cool.

  • Concentration: Transfer the extract from the boiling flask to a Kuderna-Danish (K-D) concentrator or a rotary evaporator. Reduce the solvent volume to 1-5 mL.

  • Analysis: Dilute the concentrated extract to a known final volume (e.g., 10 mL) with a suitable solvent for subsequent analysis by HPLC or GC-MS.[17][18]

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to accelerate extraction, offering a significant time savings over Soxhlet.[12][13]

Workflow: Ultrasonic-Assisted Extraction

A 1. Weigh 0.5-1g of powdered rubber into a vial B 2. Add 20 mL of solvent (e.g., Dichloromethane) A->B C 3. Place vial in ultrasonic bath (60°C) B->C D 4. Sonicate for 45-60 minutes C->D E 5. Filter the extract D->E F 6. Re-extract residue (Optional, 2x) E->F for exhaustive extraction G 7. Combine and concentrate extracts for analysis E->G F->G

Caption: Workflow for Ultrasonic-Assisted Extraction.

Methodology:

  • Preparation: Accurately weigh 0.5-1 g of cryo-milled rubber powder into a 40 mL glass vial with a screw cap.

  • Solvent Addition: Add 20 mL of a suitable solvent (e.g., dichloromethane or a 1:1 mixture of acetone and cyclohexane) to the vial.

  • Sonication: Place the vial in an ultrasonic bath. For improved efficiency, maintain the bath temperature at 40-60°C.[12][19] Note that higher temperatures increase extraction efficiency but should not exceed the boiling point of the solvent.

  • Duration: Sonicate for 45-60 minutes.

  • Collection: After sonication, carefully decant the solvent. To ensure quantitative transfer, filter the extract through a 0.45 µm PTFE syringe filter into a collection flask.

  • Repeat (Self-Validation): To ensure exhaustive extraction, add a fresh 20 mL aliquot of solvent to the rubber residue and repeat the sonication process (steps 3-5). A third extraction can be performed to confirm complete recovery (i.e., the third extract should contain negligible amounts of the analyte).

  • Concentration: Combine the extracts and concentrate them using a gentle stream of nitrogen or a rotary evaporator to a final volume of 1-5 mL.

  • Analysis: Dilute the concentrated extract to a known final volume for analysis.

Protocol 3: Accelerated Solvent Extraction (ASE)

ASE is a rapid, automated technique that uses elevated temperatures and pressures to achieve extractions in minutes with minimal solvent.[14][15]

Methodology:

  • Cell Preparation: Mix ~1 g of cryo-milled rubber powder with an inert dispersant like diatomaceous earth and pack it into a stainless-steel extraction cell. This prevents the sample from clumping under pressure.

  • Instrument Parameters: Set the instrument parameters. Typical starting conditions are:

    • Solvent: Dichloromethane or Ethyl Acetate

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Static Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 90 seconds

  • Extraction: Place the cell in the instrument's auto-sampler and begin the extraction sequence. The instrument will automatically perform the extraction and collect the extract in a sealed vial.

  • Concentration: The collected extract volume is already low (~15-20 mL). If further concentration is needed, a gentle stream of nitrogen can be used.

  • Analysis: Adjust the extract to a final known volume for analysis.

Post-Extraction: Analytical Quantification

Once extracted, methyl nicotinate is typically quantified using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A robust method, often with UV detection (λ~262 nm), suitable for quantifying methyl nicotinate in complex mixtures.[5][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent sensitivity and selectivity. The mass spectrometer confirms the identity of the analyte, adding a high degree of confidence to the results.[17][20]

For both methods, a calibration curve must be generated using analytical standards of methyl nicotinate to ensure accurate quantification.[18]

Trustworthiness and Validation

To ensure the integrity of the results, the following steps are crucial:

  • Method Blank: An extraction is performed using the same procedure but without the rubber sample to check for contamination from solvents or equipment.

  • Spike and Recovery: A blank rubber sample (known not to contain methyl nicotinate) is spiked with a known amount of the analyte and then taken through the entire extraction and analysis process. The percentage of the recovered analyte is calculated to determine the extraction efficiency. A recovery of 95-105% is typically considered excellent.

Conclusion

The successful extraction of methyl nicotinate from vulcanized rubber is a multi-step process that requires careful consideration of sample preparation, solvent choice, and extraction methodology. While traditional Soxhlet extraction is thorough, modern techniques like Ultrasonic-Assisted Extraction and Accelerated Solvent Extraction offer significant advantages in speed and solvent reduction.[13][14] By understanding the scientific principles behind each step and implementing robust validation practices, researchers can develop reliable and efficient methods for the accurate quantification of additives in complex polymer matrices, ensuring product quality and safety.

References

  • Macsen Labs. Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier.

  • Veeprho. Methyl Nicotinate Impurities and Related Compound.

  • Merck Index. Methyl Nicotinate.

  • Scent.vn. Methyl Nicotinate CAS# 93-60-7: Odor profile, Molecular properties, Regulation.

  • Wikipedia. Methyl nicotinate.

  • FILAB. Laboratory for the analysis and extraction of your samples by Soxhlet.

  • Caceres, A., et al. (1999). A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene). The Analyst, 124(1), 87-91.

  • Thermo Fisher Scientific. (2015). Accelerated Solvent Extraction for Additives in Polymer Materials.

  • Cambridge Polymer Group. (2020). New Standard on Qualification of Polymeric Materials Used for Additive Manufacturing.

  • ResearchGate. (2024). SUPERCRITICAL FLUID TECHNOLOGY: APPLICATIONS IN POLYMER EXTRACTION FOR FOOD ADDITIVES OR INGREDIENTS.

  • MDPI. (2026). Mechanism Investigation and Standardized Equipment Development of Sequential Multi-Frequency Ultrasonic Extraction for Plasticizers in Polymer Materials. Polymers, 18(5), 789.

  • Thermo Fisher Scientific. (2015). Accelerated Solvent Extraction for Additives in Polymer Materials.

  • FILAB. (2025). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory.

  • MDPI. (2021). Application of Fluids in Supercritical Conditions in the Polymer Industry. Materials, 14(21), 6496.

  • Organomation. (2024). What is Soxhlet Extraction?.

  • Benchchem. (2025). Application Notes and Protocols for the Quantification of Methyl Nicotinate in Formulations.

  • IJISET. (2021). The Swelling Physical Effect on Rubber. International Journal of Innovative Science, Engineering & Technology, 8(2).

  • Parameter1. (2024). ISO/ASTM Standards and Certification in Additive Manufacturing.

  • iTeh Standards. (2022). prEN ISO/ASTM 52924 - Additive manufacturing - Qualification principles - Classification of part.

  • Imperial College London. Supercritical Fluid Processing of Polymers.

  • Waters. SFE541: Polymer Applications using Supercritical CO2.

  • NIST. (2016). Materials Testing Standards for Additive Manufacturing of Polymer Materials. NIST Technical Series Publications.

  • MDPI. (2021). Low-Temperature Mechano-Chemical Rubber Reclamation Using Terpinene as a Swelling Agent to Enhance Bond-Breaking Selectivity. Polymers, 13(24), 4304.

  • TSI Journals. SUPERCRITICAL FLUID EXTRACTION. Trade Science Inc.

  • Journal of Physical Science. (2022). Swelling behaviour of natural rubber filled with carbon black and plant wastes. Journal of Physical Science, 33(2), 1-13.

  • Scribd. Additive Manufacturing Part Classification.

  • SciSpace. (1998). A rapid ultrasonic extraction technique to identify and quantify additives in poly(ethylene).

  • Google Patents. US6063894A - Process for purifying polymers using ultrasonic extraction.

  • PMC. (2014). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Journal of Clinical and Diagnostic Research, 8(12), FC04-FC07.

  • NIST. (1916). Extraction of rubber goods. Technologic Papers of the Bureau of Standards.

  • IntechOpen. (2018). Ultrasound-Assisted Melt Extrusion of Polymer Nanocomposites.

  • JOCPR. (2016). Investigation on the swelling characteristics of NR/BR rubber blends. Journal of Chemical and Pharmaceutical Research, 8(1), 553-557.

  • Sigma-Aldrich. Methyl nicotinate analytical standard.

  • MDPI. (2023). Solvent Swelling-Induced Halogenation of Butyl Rubber Using Polychlorinated N-Alkanes: Structure and Properties. Polymers, 15(20), 4132.

  • Ministry of Environment, Forest and Climate Change, India. (48) methyl-6-methyinicotinate Route of Synthesis.

  • Benchchem. Removal of dinicotinic acid byproduct from Methyl 6-methylnicotinate.

  • Chromatography Online. (2026). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.

  • Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

  • Prescott Instruments Ltd. (2023). Understanding Rubber Testing Methods: A Comprehensive Guide.

  • IJITCE. (2021). Study of Solvent Effect on Alkali catalysed Hydrolysis of Methyl nicotinate in Water-Dioxane Medium. International Journal of Information Technology and Computer Engineering, 9(2), 15-21.

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Application

Application Notes and Protocols for Formulating Heat-Resistant Rubber Compositions Utilizing Peroxide and Co-agent Systems

A Note to the Researcher: The initial topic specified the use of "methyl niclate." Following a comprehensive literature and patent search, no substantive data was found on the use of a compound named "methyl niclate" as...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: The initial topic specified the use of "methyl niclate." Following a comprehensive literature and patent search, no substantive data was found on the use of a compound named "methyl niclate" as a component in rubber formulations. It is plausible that this was a typographical error. The compound methyl nicotinate is a known chemical entity, primarily used in topical pharmaceuticals for its vasodilating properties.[1][2][3] However, its application in elastomer chemistry is not documented in the reviewed literature. Therefore, this guide has been developed to address the core objective: the formulation of high-performance, heat-resistant rubber compositions. The focus is on a field-proven and scientifically robust methodology—the use of peroxide cure systems synergistically enhanced by specific co-agents.

Introduction: The Challenge of Thermal Degradation in Elastomers

The operational lifespan and performance of rubber components are often limited by their thermal stability. At elevated temperatures, elastomeric materials undergo degradation through several mechanisms, including:

  • Chain Scission: The breaking of the main polymer backbone, leading to a reduction in molecular weight, and consequently, a loss of strength and elasticity.

  • Crosslink Degradation: The breakdown of the crosslinks that form the three-dimensional network of the vulcanized rubber. This is particularly relevant for sulfur-cured systems, where polysulfidic crosslinks have lower bond energies compared to carbon-carbon crosslinks.

  • Oxidative Degradation: The reaction of the polymer with oxygen, which is accelerated at high temperatures and can lead to embrittlement and surface cracking.

Formulating rubber compositions with enhanced heat resistance is therefore a critical objective in many industries, including automotive, aerospace, and industrial applications where components are exposed to demanding thermal environments.[4][5]

Peroxide Vulcanization: A Foundation for Thermal Stability

The choice of curing system is paramount in achieving high heat resistance. While traditional sulfur vulcanization is widely used, it forms sulfur-sulfur and carbon-sulfur crosslinks, which are thermally less stable than the carbon-carbon (C-C) bonds generated during peroxide curing.[6]

Peroxide vulcanization is a free-radical process initiated by the thermal decomposition of an organic peroxide.[6] The resulting peroxide radicals abstract hydrogen atoms from the polymer chains, creating polymer radicals. These polymer radicals then combine to form stable C-C crosslinks, which have significantly higher bond dissociation energies and are thus more resistant to thermal degradation.[7] This fundamental difference is why peroxide-cured elastomers, such as Ethylene Propylene Diene Monomer (EPDM) and Hydrogenated Nitrile Butadiene Rubber (HNBR), generally exhibit superior heat aging characteristics and lower compression set compared to their sulfur-cured counterparts.[8][9][10][11]

Peroxide_Vulcanization Peroxide Organic Peroxide (ROOR) Radicals 2 RO• (Peroxide Radicals) Peroxide->Radicals Decomposition Heat Heat (Δ) Polymer_Radical1 Polymer Radical (P•) Radicals->Polymer_Radical1 H Abstraction Byproduct ROH Polymer1 Polymer Chain (P-H) Polymer2 Polymer Chain (P-H) Crosslinked_Polymer Crosslinked Polymer (P-P) Polymer_Radical1->Crosslinked_Polymer Combination Polymer_Radical2 Polymer Radical (P•)

Figure 1: Simplified mechanism of peroxide vulcanization.

The Synergistic Role of Co-agents

While peroxide curing provides a thermally stable network, its efficiency can be limited by side reactions. Co-agents are multifunctional organic compounds that are highly reactive towards free radicals and are added to peroxide-cured formulations to enhance the crosslinking efficiency and improve the final properties of the vulcanizate.[12]

Co-agents function through several mechanisms:

  • Increased Crosslink Density: They actively participate in the crosslinking reaction, forming additional crosslinks between polymer chains.[13]

  • Prevention of Side Reactions: They can mitigate polymer chain scission, a common side reaction in peroxide curing of certain elastomers.

  • Modification of Crosslink Structure: The incorporation of the co-agent into the crosslink can alter the physical properties of the vulcanizate, such as modulus, tear strength, and dynamic properties.[12]

Two key co-agents widely used in the formulation of heat-resistant rubber are Triallyl Isocyanurate (TAIC) and Zinc Dimethacrylate (ZDMA).

Triallyl Isocyanurate (TAIC)

TAIC is a trifunctional monomer known for significantly improving the heat resistance, mechanical properties, and hydrolytic and weather resistance of peroxide-cured elastomers.[14][15][16] Its high reactivity is attributed to its three allyl groups. The stable triazine ring in its structure contributes to the enhanced thermal stability of the final product.[15] TAIC is particularly effective in elastomers like EPDM, fluoroelastomers (FKM), and silicone rubber.[17][18]

Zinc Dimethacrylate (ZDMA)

ZDMA is a metallic co-agent that functions as both a reinforcing agent and a crosslinker.[19][20] During vulcanization, ZDMA can polymerize in situ within the rubber matrix, forming nanophases of poly(zinc dimethacrylate). These domains act as reinforcing fillers, improving hardness and tensile strength.[21][22] Additionally, the zinc ions can form ionic crosslinks, which are labile and can dissipate energy under stress, leading to improved tear strength and dynamic fatigue resistance.[19][22] ZDMA also enhances the adhesion of rubber to metallic components.[19][20]

Coagent_Interaction cluster_TAIC TAIC Mechanism cluster_ZDMA ZDMA Mechanism TAIC TAIC Grafted_TAIC Grafted TAIC Radical Polymer_Radical_TAIC Polymer Radical (P•) Polymer_Radical_TAIC->Grafted_TAIC Addition Crosslink_TAIC C-C Crosslink (via TAIC bridge) Grafted_TAIC->Crosslink_TAIC Further Reaction ZDMA ZDMA PZDMA in-situ Polymerized PZDMA domains ZDMA->PZDMA Polymerization Polymer_Radical_ZDMA Polymer Radical (P•) Covalent_Crosslink_ZDMA Covalent Crosslinks Polymer_Radical_ZDMA->Covalent_Crosslink_ZDMA Grafting Ionic_Crosslink Ionic Crosslinks (Zn²⁺) PZDMA->Ionic_Crosslink Ionic Association Peroxide_Radical Peroxide Radical (RO•) Peroxide_Radical->Polymer_Radical_TAIC Initiates Peroxide_Radical->Polymer_Radical_ZDMA Initiates

Figure 2: Conceptual illustration of TAIC and ZDMA co-agent mechanisms.

Application Protocols

The following protocols provide a framework for formulating and evaluating heat-resistant rubber compositions based on EPDM and HNBR, two elastomers commonly used in high-temperature applications.[8][23][24][25][26][27]

Example Formulations

The formulations provided in Table 1 are starting points and should be optimized based on specific performance requirements. All quantities are in parts per hundred rubber (phr).

Table 1: Example Formulations for Heat-Resistant Rubber

IngredientFunctionEPDM FormulationHNBR Formulation
EPDM (e.g., Keltan 6950)Base Polymer100-
HNBR (e.g., Zetpol 2020)Base Polymer-100
Carbon Black (N550)Reinforcing Filler6050
Paraffinic OilProcessing Aid105
Zinc OxideActivator55
Stearic AcidActivator/Dispersant11
Dicumyl Peroxide (DCP)Curing Agent48
TAICCo-agent22
ZDMACo-agent33
Antioxidant (TMQ)Stabilizer1.51.5
Experimental Workflow

Workflow start Start: Define Formulation mixing Step 1: Compound Mixing (Two-Roll Mill or Internal Mixer) start->mixing molding Step 2: Sample Molding (Compression Molding) mixing->molding aging Step 3: Heat Aging (ASTM D573 / ISO 188) molding->aging testing Step 4: Physical Property Testing (Tensile, Hardness, etc.) aging->testing analysis Step 5: Data Analysis & Comparison testing->analysis end End: Optimized Formulation analysis->end

Figure 3: Experimental workflow for formulation and testing.

Detailed Protocols

Protocol 4.3.1: Compound Mixing (Two-Roll Mill)

  • Mill Preparation: Set the temperature of the two-roll mill to approximately 50-70°C. Ensure the mill is clean.

  • Mastication: Introduce the base polymer (EPDM or HNBR) to the mill and allow it to masticate until a smooth, continuous band is formed.

  • Incorporation of Fillers and Activators: Gradually add zinc oxide, stearic acid, and half of the carbon black. Ensure each ingredient is well dispersed before adding the next.

  • Addition of Plasticizers and Remaining Fillers: Add the paraffinic oil, followed by the remaining carbon black. Continue mixing until the compound is homogenous.

  • Addition of Curing Agents: At the end of the mixing cycle, and with the mill temperature controlled to prevent premature curing (scorch), add the peroxide, co-agents (TAIC, ZDMA), and antioxidant.

  • Final Mixing: Mix for a short, specified time (e.g., 5-7 minutes) to ensure uniform dispersion of the curatives.

  • Sheeting Off: Cut the compound from the mill and pass it through the nip end-wise several times to ensure homogeneity. Sheet the compound off at a thickness of approximately 2 mm.

  • Storage: Store the uncured compound in a cool, dark place for at least 24 hours before molding.

Protocol 4.3.2: Curing (Compression Molding)

  • Preheating: Preheat the compression mold and the press to the desired curing temperature (e.g., 170-180°C for DCP-based systems).

  • Sample Preparation: Cut the uncured rubber sheet to the approximate size and shape of the mold cavity.

  • Molding: Place the pre-form into the hot mold. Close the press and apply pressure according to the equipment specifications.

  • Curing: Cure for the predetermined optimal cure time (t90), which can be determined using a rheometer. A typical cure time might be 10-15 minutes at 170°C.

  • Demolding and Cooling: After the curing cycle is complete, carefully open the press and demold the vulcanized rubber sheet. Allow it to cool to room temperature.

Protocol 4.3.3: Heat Aging and Physical Property Testing

  • Initial Property Measurement: Before aging, cut test specimens (e.g., dumbbell shapes for tensile testing) from the cured sheets. Measure and record the initial tensile strength, elongation at break (ASTM D412), and hardness (ASTM D2240).

  • Accelerated Heat Aging: Place a set of test specimens in a calibrated, circulating air oven according to ASTM D573 or ISO 188 .[28][29][30][31][32][33][34][35][36][37]

    • Temperature: Select a temperature relevant to the intended application (e.g., 150°C for EPDM, 175°C for HNBR).

    • Duration: Age the samples for a specified period (e.g., 70, 168, or 504 hours).

  • Post-Aging Conditioning: After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours in a standard laboratory atmosphere.

  • Final Property Measurement: Measure the tensile strength, elongation at break, and hardness of the aged specimens.

  • Data Analysis: Calculate the percentage change in each property after heat aging. Lower percentage changes indicate better heat resistance.

Table 2: Expected Performance Characteristics

PropertyConditionEPDM with Co-agentsHNBR with Co-agents
Hardness (Shore A) Unaged65 ± 570 ± 5
After 168h @ 150°C+5 to +10 points-
After 168h @ 175°C-+3 to +8 points
Tensile Strength (MPa) Unaged> 15> 20
% Change after Aging< -25%< -20%
Elongation at Break (%) Unaged> 300%> 250%
% Change after Aging< -40%< -35%
Compression Set (%) 70h @ 150°C< 25%-
(ASTM D395, Method B)70h @ 175°C-< 20%

Note: The values in Table 2 are illustrative and can vary significantly based on the specific grade of polymer, filler type and loading, and the precise cure conditions.

Conclusion

The development of heat-resistant rubber compositions is a multi-faceted challenge that requires a systematic approach to formulation and testing. By leveraging the thermal stability of peroxide-generated carbon-carbon crosslinks and the synergistic effects of advanced co-agents like TAIC and ZDMA, it is possible to engineer elastomeric materials that exhibit excellent retention of physical properties at elevated temperatures. The protocols and formulations presented herein provide a robust starting point for researchers and scientists in the development of next-generation, high-performance rubber components.

References

  • ISO 188:2011. Rubber, vulcanized or thermoplastic — Accelerated ageing and heat resistance tests. International Organization for Standardization. [28][29][37]

  • ASTM D573-04(2019). Standard Test Method for Rubber—Deterioration in an Air Oven. ASTM International. [30][31][32][33][35]

  • ANSI Blog. ISO 188:2023—Rubber, Vulcanized Or Thermoplastic Heat Tests. [34][36]

  • Patsnap Eureka. High Temperature Nitrile Rubber: Advanced Formulations, Thermal Stability Mechanisms, And Industrial Applications. [38]

  • Wellt Chemicals. Zinc Dimethacrylate: A Versatile Additive for Enhanced Elastomer Performance. [19]

  • ALTTRAN. HNBR Rubber Compound: Properties & Formulation. [39]

  • SINOCRSL. TAIC - Triallyl Isocyanurate Crosslinker for Plastics & Rubber. [14]

  • Lab Kneaders. Understanding the Curing Process of EPDM Rubber: Why It Matters. [23]

  • Zeon Chemicals. HYDROGENATED NITRILE BUTADIENE RUBBER (HNBR). [8]

  • Process Technology Online. The right cure. [40]

  • ACS Publications. In Situ Formation of a Dual Cross-Linking Network in EPDM-Based Composite Rubbers with Sufficiently Low Compression Set for Fireproof Sealing Applications in New Energy Vehicles. [41]

  • Wellt Chemicals. ZDMA Crosslinking Agent in Rubber: Enhancing Composite Properties. [21]

  • ALTTRAN. EPDM Rubber Compound: Properties, Formulation & Testing. [24]

  • Prisma Rubber Additives. Triallyl Isocyanurate (TAIC) Masterbatch added to Product List. [15]

  • Suzhou Megawide Chemicals Co., Ltd. ZDMA. [20]

  • The Chemical Institute of Canada. High temperature resistant EPDM – HeatBoss. [25]

  • ResearchGate. Study on mechanical properties of elastomers reinforced by zinc dimethacrylate. [22]

  • Wellt Chemicals. Discovering the Uses and Properties of Triallylisocyanurate. [16]

  • Rubber Chemical. Hydrogenated Nitrile Rubber improved heat and chemical resistance. [26]

  • GO YEN CHEMICAL INDUSTRIAL CO LTD. GY-TAIC995 Electronic Grade Triallyl Isocyanurate(TAIC) CAS NO. 1025-15-6. [17]

  • National Toxicology Program. Nomination Background: Triallyl isocyanurate (CASRN: 1025-15-6). [18]

  • Global O-Ring and Seal. Compound HNBR90. [27]

  • Akrochem Corporation. Peroxide curing of rubber continues to increase as higher performance requirements necessitate. [6]

  • ERIKS. EPDM. [9]

  • Power Rubber. EPDM o-rings types: peroxide cured and sulfur cured. [10]

  • ResearchGate. Formulation and curing characteristics of EPDM/NR and EPDM/SBR polyblends used In metallic surfaces rubber lining. [42]

  • O-Ring Store. EPDM Peroxide or Sulfur Cured?? [11]

  • Google Patents. CN107090102A - A kind of high-temperature resistant rubber formula and preparation method thereof. [43]

  • Multichem Exports. Methyl nicotinate International Distributor. [1]

  • Wikipedia. Methyl nicotinate. [2]

  • Rubber Science. CURE KINETICS AND COAGENT SELECTION IN PEROXIDE VULCANIZATION OF NATURAL RUBBER. [44]

  • PMC. Combined Sulfur and Peroxide Vulcanization of Filled and Unfilled EPDM-Based Rubber Compounds. [13]

  • American Journal of Engineering Research. Safe Vulcanisation System for Heat Resistant Natural Rubber Products for Engineering Applications. [45]

  • Pentasil. “Fundamentals of Curing Elastomers with Peroxides and Coagents I: Coagent Structure - Property Relationships”. [12]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [46]

  • Martins Rubber. Guide To Heat Resistant Materials. [4]

  • Scribd. The Use of Coagents. [47]

  • RD Rubber. A Guide to High-Temperature-Resistant Rubber Materials. [5]

  • PubChem. Methyl Nicotinate. [3]

  • University of Twente. NOVEL CO-AGENTS FOR IMPROVED PROPERTIES IN PEROXIDE CURE OF SATURATED ELASTOMERS. [48]

  • Rubber World. Developing eco-friendly curatives for rubber compounds. [7]

  • SpecialChem. METHYL NICOTINATE. [49]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl Nicotinate Dispersion in Rubber Compounds

Welcome to the technical support center for rubber compounding applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the dispersion of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for rubber compounding applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the dispersion of methyl nicotinate powder in rubber matrices. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve these issues effectively.

Poor dispersion can lead to inconsistent product performance, reduced mechanical properties, and batch-to-batch variability.[1] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize your compounding process.

Troubleshooting Guide: Common Dispersion Issues

This section addresses specific problems you might encounter during your experiments. We will proceed logically from initial incorporation to final compound quality.

Q1: I'm adding methyl nicotinate powder to my rubber on a two-roll mill or in an internal mixer, but it's not incorporating easily and is forming clumps. What are the likely causes and immediate solutions?

This issue points to a problem in the first critical stage of dispersion: wetting .[2][3] The surface of the powder particles must be adequately wetted by the polymer matrix to be drawn into the compound.

Causality:

  • Surface Tension Mismatch: If the surface energy of the methyl nicotinate powder is significantly different from the rubber matrix, the polymer will have difficulty coating the particles. This is especially true for non-polar rubbers and polar powders.[4][5]

  • Matrix Viscosity Too High: An overly stiff rubber matrix at the mixing temperature will not flow easily around the powder particles, hindering the wetting process.

  • Agglomerate Strength: The powder may contain hard agglomerates formed during manufacturing or storage that resist initial breakdown.

Troubleshooting Steps:

  • Optimize Mixing Temperature: Adjust the temperature of your mixing equipment. A slight increase can lower the rubber's viscosity, promoting better flow and wetting. Be cautious not to exceed the degradation temperature of the rubber or methyl nicotinate.

  • Masticate the Rubber First: Before adding any powders, ensure the base rubber has been adequately masticated. This process of mechanical shearing reduces the polymer's viscosity, making it more receptive to filler incorporation.

  • Staged Addition: Do not add the entire volume of powder at once. Introduce it gradually in smaller portions. This allows the available shear forces to be concentrated on a smaller amount of material, improving initial wetting and preventing the formation of large, unmixed clumps.

  • Consider a Wetting Agent: If the problem persists, the use of a processing aid that functions as a wetting agent may be necessary. These are typically low-molecular-weight substances that reduce the interfacial tension between the powder and the polymer.

Q2: The powder has been incorporated, but after mixing, I can see visible specks or feel a gritty texture in the uncured rubber. How do I break down these agglomerates?

This is a classic deagglomeration problem. The initial clumps have been wetted but not broken down into smaller aggregates or primary particles. This requires sufficient mechanical energy.[2]

Causality:

  • Insufficient Shear Stress: The hydrodynamic forces generated during mixing are not strong enough to overcome the van der Waals forces holding the agglomerates together.[2][6]

  • Incorrect Mixing Time/Speed: The total energy input is a function of both the intensity (rotor speed/shear rate) and duration (time) of mixing.[1] Either or both may be inadequate.

  • Formulation Issues: High filler loading in general can cushion particles from the full shear of the mixer, making deagglomeration of any single component more difficult.

Troubleshooting Steps:

ParameterRecommended ActionScientific Rationale
Mixing Time Increase mixing time in 2-minute increments.Increases the total amount of shear energy applied to the compound, providing more opportunity for agglomerate breakdown.[2]
Rotor Speed Increase rotor speed (for internal mixers) or tighten the mill gap (for two-roll mills).Increases the shear rate, generating higher hydrodynamic forces to rupture particle agglomerates.[1][2]
Fill Factor Optimize the batch size in an internal mixer (typically 70-80% of chamber volume).An incorrect fill factor (too low or too high) leads to inefficient mixing and reduces the shear stress transferred to the material.
Order of Addition Try adding the methyl nicotinate powder after other fillers like carbon black or silica have been partially dispersed.The already-present fillers can increase the compound's viscosity, leading to higher shear stress which can aid in breaking down the methyl nicotinate agglomerates.
Q3: My dispersion appears uniform initially, but after curing, microscopic analysis reveals clusters of particles. What causes this re-agglomeration?

This indicates a failure in the third stage of dispersion: stabilization .[7] After the agglomerates are broken down, the newly created surfaces can re-attract each other, especially during the high-temperature curing process where polymer mobility increases.

Causality:

  • Lack of Steric or Electrostatic Hindrance: Without a protective barrier, the fine particles can easily collide and stick together.

  • Poor Polymer-Filler Interaction: If there is no favorable interaction between the rubber matrix and the particle surface, the particles will preferentially interact with each other.[8]

Troubleshooting Steps:

  • Introduce a Dispersing Agent: This is the most direct solution. A dispersing agent is a surfactant that adsorbs onto the particle surface, creating a barrier that prevents re-agglomeration.[9][10] The choice of agent depends on the chemistry of both the powder and the rubber.

  • Surface Modification: For advanced applications, consider if a surface-treated grade of methyl nicotinate is available or feasible. A surface treatment can change the particle's surface energy to be more compatible with the rubber matrix.[2]

  • Evaluate Cure System: In some rare cases, interactions between the cure system (e.g., sulfur, accelerators) and the particle surface can displace other stabilizing molecules. Evaluate the compound's properties with and without the full cure package to isolate this variable.

Systematic Troubleshooting Workflow

When faced with a dispersion issue, a logical, stepwise approach is crucial for efficient problem-solving. The following workflow helps to isolate variables and identify the root cause.

G cluster_0 Phase 1: Process Optimization cluster_1 Phase 2: Formulation Adjustment cluster_2 Phase 3: Material Characterization A Start: Poor Dispersion Observed B Step 1: Adjust Mixing Parameters (Time, Temp, Speed/Shear) A->B C Step 2: Optimize Order of Addition B->C D Evaluate Dispersion (Microscopy, Rheology) C->D K Dispersion Improved? D->K E Step 3: Introduce Wetting Agent F Step 4: Add Dispersing Agent (for stabilization) E->F G Evaluate Dispersion F->G L Dispersion Improved? G->L H Step 5: Characterize Raw Material (Particle Size, Surface Energy) I Step 6: Consider Surface-Treated Grade H->I J Consult Supplier / Re-evaluate Project I->J N Problem Persists J->N K->E No M Problem Solved K->M Yes L->H No L->M Yes

Caption: A systematic workflow for troubleshooting powder dispersion issues.

Frequently Asked Questions (FAQs)

  • Q: What is methyl nicotinate and what are its key properties? Methyl nicotinate is the methyl ester of nicotinic acid (niacin).[11] It typically appears as a white to faint yellow crystalline solid or powder.[11][12] Its melting point is around 39-43°C.[11][12] It is reported to be soluble in water and organic solvents like ethanol.[11][12][13] This solubility suggests it has a polar nature, which can make its dispersion in non-polar hydrocarbon rubbers (like natural rubber or SBR) challenging without proper formulation aids.

  • Q: The methyl nicotinate powder I have is "green." Why is this? Pure methyl nicotinate is not green.[11][12][14] If your powder is green, it is almost certainly a formulated product. The green color could be from:

    • A tracer dye for identification.

    • Another active ingredient mixed with the methyl nicotinate.

    • A coating or encapsulation on the powder particles designed to improve handling or dispersion. It is critical to identify the source of the color, as this additional component could be the primary cause of your dispersion issues. Contact your supplier for the material safety data sheet (MSDS) and technical data sheet (TDS) to understand the full composition.

  • Q: What is the difference between a dispersing agent and a coupling agent? While both improve the integration of fillers, they have different primary mechanisms.

    • A Dispersing Agent primarily functions to prevent re-agglomeration of particles after they have been broken down by mechanical shear.[9][10] It works by coating the particles to create a repulsive barrier (steric or electrostatic).[10]

    • A Coupling Agent , such as a silane used with silica, forms a direct chemical bond between the inorganic filler surface and the organic polymer matrix.[8] This not only aids dispersion but significantly improves the reinforcement and final mechanical properties of the compound.[8][15]

  • Q: How do I choose the right dispersing agent? The choice depends on the surface chemistry of both the powder and the rubber. A good starting point is to match the polarity. For a polar powder like methyl nicotinate in a non-polar rubber, you need an amphiphilic dispersing agent—one with a polar "head" that anchors to the powder and a non-polar "tail" that is compatible with the rubber.[5] Examples include fatty acid esters, stearates, or specialized polymeric dispersants. Small-scale screening experiments are the best way to determine the most effective agent and its optimal concentration.

Experimental Protocol: Evaluating Dispersion via Microscopy

A direct way to assess the quality of your dispersion is through microscopy.[15] This protocol provides a basic framework for sample preparation and analysis.

Objective: To visually assess the size and distribution of methyl nicotinate particles within the cured rubber matrix.

Materials & Equipment:

  • Cured rubber sample

  • Cryo-ultramicrotome or a sharp, clean razor blade

  • Microscope slides and cover slips

  • Optical microscope with transmitted light capabilities (magnification 100x to 400x)

  • (Optional) Scanning Electron Microscope (SEM) for higher resolution analysis

Procedure:

  • Sample Preparation:

    • Excise a small piece of the cured rubber compound from a region of interest.

    • The goal is to obtain a very thin slice of the material. For optical microscopy, the slice must be thin enough for light to pass through.

    • Method A (Preferred): If available, use a cryo-ultramicrotome to cut sections approximately 1-5 µm thick. This provides the cleanest surface for analysis.

    • Method B (Alternative): Carefully use a new, sharp razor blade to shave off the thinnest possible sliver from the sample. This requires a steady hand and may introduce some surface artifacts, but can be effective for a quick assessment.

  • Mounting:

    • Place the thin rubber section onto a clean microscope slide.

    • If the sample is curling, a drop of immersion oil can be placed on top before adding the coverslip to help it lie flat.

  • Microscopic Analysis:

    • Begin viewing the sample at low magnification (e.g., 100x) to get an overview of the dispersion across a larger area.

    • Scan multiple areas of the sample to ensure the view is representative.

    • Increase magnification (e.g., 400x) to examine individual particles and small clusters.

    • What to Look For:

      • Good Dispersion: Characterized by small, individual particles distributed evenly throughout the matrix with no large clusters.

      • Poor Dispersion: Evidenced by large, dark agglomerates (tens to hundreds of microns in size), an uneven distribution of particles, and large areas of clear rubber.

  • Documentation:

    • Capture images at various magnifications.

    • Annotate images to indicate the size of any large agglomerates. Comparing images from different batches or formulations provides a clear, qualitative record of improvement.

G A Cured Rubber Sample B Cut Thin Section (Microtome or Razor Blade) A->B C Mount on Microscope Slide B->C D Optical Microscope Analysis C->D E Image Capture & Documentation D->E F Assess Dispersion Quality (Good vs. Poor) E->F

Caption: Experimental workflow for microscopy-based dispersion analysis.

References

  • Wikipedia. Methyl nicotinate. [Link]

  • PubChem. Methyl Nicotinate | C7H7NO2 | CID 7151. [Link]

  • Macsen Labs. Methyl nicotinate | 93-60-7. [Link]

  • Miller, S., et al. A New Filler Dispersion Aid for the Plastics and Rubber Industry. Dow Corning. [Link]

  • ChemKnock. Rubber additives (Dispersing agent)|ChemKn. [Link]

  • Cartechini, E., et al. (2020). Rheological, Mechanical and Morphological Characterization of Fillers in the Nautical Field: The Role of Dispersing Agents on Composite Materials. PMC. [Link]

  • Trepo, T. (2023). CHARACTERIZATION METHODS FOR SILICA DISPERSION IN RUBBER. [Link]

  • ResearchGate. Characterization of micronized rubber powders with cost/performance benefits in rubber compounds | Request PDF. [Link]

  • EPIC Powder Machinery. (2024). How to Improve Silica Dispersion in Rubber Compounds. [Link]

  • LION SPECIALTY CHEMICALS CO., LTD. Rubber Processability Improvement Technologies — Silica Dispersants. [Link]

  • MDPI. (2023). Improving Dispersion of Carbon Nanotubes in Natural Rubber by Using Waterjet-Produced Rubber Powder as a Carrier. [Link]

  • ResearchGate. (2012). (PDF) Experimental approach to mechanical properties of natural rubber mixing with Calcium carbonate powder. [Link]

  • ACS Publications. (2018). Characterization of Crumb Rubber Modifiers after Dispersion in Asphalt Binders | Energy & Fuels. [Link]

  • ACS Publications. (2022). Preparation of Natural Rubber Composites with High Silica Contents Using a Wet Mixing Process | ACS Omega. [Link]

  • Springer. Mixing of Rubber Compounds. [Link]

  • Deutsches Institut für Kautschuktechnologie e.V. New Concepts for the Continuous Mixing of Powder Rubber. [Link]

  • HEXPOL. (2020). Selecting Performance Additives for Rubber Compounding. [Link]

  • J-Stage. Preparation and Properties of Spherical Natural Rubber/Silica Composite Powders via Spray Drying. [Link]

  • ResearchGate. (2022). How can I overcome dispersion issues faced while re-suspending powder nanoparticles?. [Link]

  • Quanex. (2025). How Rubber Compounders Achieve Proper Dispersion. [Link]

  • ResearchGate. Rubber Materials from Elastomers and Nanocellulose Powders: Filler Dispersion and Mechanical Reinforcement | Request PDF. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Powders, Handling, Dispersion of Powders In Liquids". [Link]

  • HORIBA. Dispersing Powders in Liquid. [Link]

  • ScienceDirect. (2024). Spreadability of powders for additive manufacturing: A critical review of metrics and characterisation methods. [Link]

  • ResearchGate. (2025). Aerodynamic dispersion of cohesive powders: A review of understanding and technology | Request PDF. [Link]

Sources

Optimization

Technical Support Center: Optimizing Curing Temperatures for Methyl Acrylate in Peroxide Crosslinking

A Note to Our Scientific Community: The topic "methyl niclate" was interpreted as "methyl acrylate" for this guide. Methyl acrylate is a widely used co-agent in peroxide crosslinking, whereas methyl nicotinate is not typ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Scientific Community: The topic "methyl niclate" was interpreted as "methyl acrylate" for this guide. Methyl acrylate is a widely used co-agent in peroxide crosslinking, whereas methyl nicotinate is not typically used in this application. This adjustment ensures the information provided is relevant and actionable for researchers in polymer science.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the use of methyl acrylate in peroxide-cured systems and the critical role of temperature.

FAQ 1: What is the primary role of methyl acrylate in a peroxide crosslinking system?

Methyl acrylate is classified as a Type I co-agent, a group of highly reactive, multifunctional organic compounds used to enhance the efficiency of peroxide-initiated crosslinking.[1] Its primary roles are:

  • Increased Crosslink Density: Peroxide-initiated crosslinking can sometimes be inefficient due to side reactions. Methyl acrylate readily participates in free-radical reactions, creating additional crosslinks between polymer chains and making more efficient use of the radicals generated by the peroxide.[1] This leads to a denser network structure.

  • Improved Mechanical Properties: By increasing the crosslink density, methyl acrylate significantly enhances the final physical properties of the vulcanizate, such as hardness, modulus, and tensile strength.[1][2][3][4]

  • Accelerated Cure Rate: As a highly reactive monomer, methyl acrylate can significantly speed up the curing reaction, which can be advantageous for reducing cycle times in manufacturing processes.[1]

However, this increased reactivity can also lead to a reduction in scorch time (the processing safety window before curing begins), a critical parameter that must be carefully managed.[1]

FAQ 2: How does temperature fundamentally influence the peroxide curing process?

Temperature is the primary driver of peroxide crosslinking.[5] The entire process is initiated by the thermal decomposition of the organic peroxide into highly reactive free radicals.

  • Initiation: At a specific temperature range, the peroxide molecules split, generating primary radicals.

  • Propagation: These radicals abstract hydrogen atoms from the polymer backbone, creating polymer radicals. These polymer radicals can then react with each other (or with the methyl acrylate co-agent) to form stable carbon-carbon crosslinks.

  • Kinetics and Half-Life: Each type of organic peroxide has a characteristic decomposition rate at a given temperature, defined by its half-life (t½). The "10-hour half-life temperature" is a common industry metric indicating the temperature at which 50% of the peroxide will have decomposed in 10 hours. Curing is typically performed at temperatures significantly higher than this to achieve a rapid cure time (e.g., within minutes).[5][6]

Selecting a curing temperature that is too low will result in an impractically long cure time and incomplete crosslinking. Conversely, a temperature that is too high can cause premature decomposition ("scorching") during mixing or processing, and may even lead to polymer degradation.[7][8]

Section 2: Troubleshooting Common Curing Issues

This section provides a question-and-answer guide to diagnosing and resolving specific problems encountered during experiments.

FAQ 3: My material is under-cured (soft, poor mechanical properties). How can I adjust the temperature to fix this?

Cause: Under-curing is a direct result of insufficient crosslink density. This occurs when the curing temperature is too low for the specific peroxide used, leading to slow and incomplete peroxide decomposition.[9] Not enough free radicals are generated to form a robust 3D network.

Troubleshooting Steps:

  • Verify Peroxide Choice: Confirm the recommended operating temperature range for your specific peroxide. Dialkyl peroxides, for instance, often require cure temperatures above 160°C to be effective.[9]

  • Incremental Temperature Increase: Increase the curing temperature in small, controlled increments (e.g., 5-10°C). After each increase, re-evaluate the material's properties (hardness, tensile strength, or rheometer data).

  • Increase Curing Time: If increasing the temperature is not feasible due to equipment limitations or material stability, a longer curing time at the current temperature can compensate by allowing more of the peroxide to decompose.[9]

  • Evaluate with Rheometry: Use a Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR) to analyze the curing curve. An under-cured sample will show a low maximum torque (MH) value. Adjust the temperature until the MH value plateaus, indicating the completion of the crosslinking reaction.[7]

FAQ 4: My material shows surface defects like stickiness or discoloration. Is this related to curing temperature?

Cause: Yes, these issues are often linked to temperature and the interaction between the peroxide, co-agent, and the atmosphere.

  • Surface Stickiness (Oxygen Inhibition): Oxygen from the air can interact with free radicals on the surface of the material, terminating the crosslinking reaction prematurely. This leaves a tacky, under-cured surface layer. While this is an inherent chemical issue, it can be exacerbated by a suboptimal curing profile.

  • Discoloration/Byproducts: Curing at excessively high temperatures can lead to unwanted side reactions and degradation of the polymer or additives. Furthermore, some peroxides produce byproducts that can cause discoloration, an effect that can be worsened at higher temperatures.[10]

Troubleshooting Steps:

  • Optimize Temperature: Avoid excessively high temperatures. Determine the optimal temperature that provides a full cure without causing degradation. This is often found by running a temperature sweep on a rheometer.

  • Minimize Oxygen Exposure: If possible, cure the material in a press or mold to limit air contact. Curing in a nitrogen atmosphere is also an effective solution in some processes.

  • Select an Appropriate Peroxide: For applications where color is critical, choose a peroxide known for low discoloration. For example, dialkyl peroxides may be less suitable for certain applications due to byproduct formation.[10]

  • Post-Curing: A post-curing step (heating the material at a specific temperature for an extended period after the initial cure) can sometimes help to eliminate volatile byproducts and complete any residual crosslinking, potentially reducing stickiness.

FAQ 5: The mechanical properties are poor despite achieving a full cure on the rheometer. Could the curing profile be the cause?

Cause: A "full cure" on a rheometer (reaching maximum torque) indicates the crosslinking reaction has stopped, but it doesn't guarantee an optimal network structure. The interplay between the peroxide decomposition rate and the polymerization rate of the methyl acrylate co-agent is crucial.

If the temperature is too high, the methyl acrylate can polymerize extremely rapidly into localized, rigid domains (homopolymerization) rather than effectively bridging different polymer chains. This creates a non-homogeneous network with stress points, leading to poor properties like tear strength and elongation, even if the overall crosslink density seems high.

Troubleshooting Steps:

  • Lower the Curing Temperature: A slightly lower temperature can slow the reaction, promoting more uniform network formation where the methyl acrylate acts as a true crosslinking bridge.

  • Adjust Co-agent Concentration: The concentration of methyl acrylate is critical. Too much can increase the likelihood of homopolymerization. Experiment with lower concentrations to see if properties improve.

  • Consider a Two-Stage Cure: In some advanced applications, a two-stage cure profile can be beneficial. An initial lower temperature stage allows for the start of network formation, followed by a higher temperature stage to complete the cure. This can help manage the high reactivity of methyl acrylate.

  • Change Peroxide Type: Switching to a peroxide with a higher decomposition temperature (a "slower" peroxide) can provide a wider processing window and allow for a more controlled reaction with the co-agent.[5]

Section 3: Experimental Optimization & Protocols

Workflow for Optimizing Curing Temperature

A systematic approach is essential for efficiently determining the optimal curing temperature for your specific formulation.

G A Step 1: Formulation Define base polymer, peroxide type, and range of methyl acrylate levels (e.g., 0.5, 1.0, 2.0 phr). B Step 2: Peroxide Selection Choose a peroxide based on processing safety and desired cure temperature range. (e.g., DCP for >160°C). A->B Select Initiator C Step 3: Rheometer Analysis (MDR) Run isothermal tests at 3-4 different temperatures (e.g., 165, 175, 185°C) for each formulation. B->C Characterize Cure D Step 4: Data Evaluation Analyze rheographs for Scorch Time (ts2), Cure Time (tc90), and Max Torque (MH). Identify temperature giving best balance of speed and safety. C->D Interpret Data E Step 5: Press Curing & Physical Testing Cure larger samples in a press at the optimal T and tc90. Test hardness, tensile strength, and elongation. D->E Validate with Bulk Material F Step 6: Final Optimization Fine-tune temperature (±5°C) or co-agent level based on physical properties to achieve target specifications. E->F Refine Formulation

Caption: Workflow for optimizing cure temperature.

Protocol: Determining Cure Characteristics with a Moving Die Rheometer (MDR)

The MDR is an indispensable tool for analyzing the curing process, providing precise data on the viscoelastic properties of the material before, during, and after vulcanization.[11][12] This protocol adheres to standards like ASTM D5289.[12]

Objective: To determine the scorch time, cure time, and state of cure for a given formulation at various isothermal temperatures.

Equipment & Materials:

  • Moving Die Rheometer (MDR) with a sealed, biconical die system.[13]

  • Polymer compound containing the base polymer, peroxide, and methyl acrylate.

  • Sample cutter/volume mold.

Procedure:

  • Instrument Setup:

    • Set the MDR to the desired isothermal test temperature (e.g., 170°C). Allow the instrument to stabilize until the temperature is accurate to within ±0.3°C.[14]

    • Set the oscillation frequency (typically 1.67 Hz) and strain (e.g., ±0.5 degrees arc) as per standard procedures or internal specifications.[15]

  • Sample Preparation:

    • Prepare a sample of the uncured compound of a specific volume/weight as required by the MDR manufacturer. Ensure the sample is free of trapped air.

  • Loading the Sample:

    • Place the uncured sample into the lower die cavity.

    • Start the test. The instrument will close the dies, applying pressure and heat to the sample.

  • Data Acquisition:

    • The lower die will oscillate, and the instrument will continuously measure the torque required to do so.[14]

    • The test runs for a pre-set time (e.g., 30 minutes) or until the torque reaches an equilibrium plateau.

    • A cure curve (Torque vs. Time) is generated.

  • Repeat for Different Temperatures:

    • Repeat steps 1-4 for each of the selected isothermal temperatures (e.g., 160°C, 170°C, 180°C).

Data Analysis: From the generated cure curve, the following key parameters are calculated:

  • Minimum Torque (ML): The lowest torque value, representing the viscosity of the uncured compound.

  • Maximum Torque (MH): The highest torque value, which is proportional to the shear modulus and crosslink density of the fully cured material.[7]

  • Scorch Time (ts1 or ts2): The time it takes for the torque to rise by 1 or 2 dN·m above ML. This indicates the onset of cure and represents the safe processing time.[12]

  • Cure Time (tc50 or tc90): The time required to reach 50% or 90% of the total torque change (MH - ML). The tc90 value is commonly used as the optimal cure time for production.[12]

Data Summary Tables

Table 1: Typical Organic Peroxides and Their Operating Temperatures

Peroxide TypeChemical Name10-hr Half-Life Temp. (°C)Typical Curing Range (°C)
Dialkyl Peroxide Dicumyl Peroxide (DCP)~117°C160 - 210°C[7]
Dialkyl Peroxide Di(tert-butylperoxyisopropyl)benzene (BPIB)~120°C> 170°C[9]
Peroxyketal 1,1-Di(tert-butylperoxy)-3,3,5-trimethylcyclohexane~95°C140 - 180°C
Diacyl Peroxide Dibenzoyl Peroxide (BPO)~73°C100 - 130°C

Note: Data compiled from various manufacturer technical data sheets.[16][17][18] Half-life temperatures are approximate and can vary slightly by grade and manufacturer.

Table 2: Example MDR Data from Optimization Study (EPDM + DCP + Methyl Acrylate)

TemperatureCo-agent (phr)Scorch Time (ts2, min)Cure Time (tc90, min)Max Torque (MH, dN·m)
170°C 1.51.810.518.2
180°C 1.51.15.818.5
190°C 1.50.63.118.4
180°C 0.51.57.214.1
180°C 2.50.95.121.3

This hypothetical data illustrates that increasing temperature significantly reduces scorch and cure times. Increasing the co-agent concentration also reduces cure time but has a more pronounced effect on raising the maximum torque (crosslink density).

References
  • NextGen Material Testing. Moving Die Rheometer (MDR). Available from: [Link]

  • Anamet. Moving Die Rheometer. Available from: [Link]

  • Test-Resources. (2025). Moving Die Rheometer: The Must-Have Tool for Rubber Testing and Quality Control. Available from: [Link]

  • MonTech USA. What is a Moving Die Rheometer?. Available from: [Link]

  • MonTech Rubber Testing Solutions. Moving Die Rheometer. Available from: [Link]

  • Zibo Anquan Chemical Co., Ltd. (2023). What are the benefits of cross-linking methyl acrylate?. Available from: [Link]

  • Impact of peroxide blends on the cure rate and aged properties in HNBR. (2020). Rubber World. Available from: [Link]

  • Taylor & Francis Online. (2016). Effects of Co-Agents on the Properties of Peroxide-Cured Ethylene-Propylene Diene Rubber (EPDM). Available from: [Link]

  • University of Twente. (2007). NOVEL CO-AGENTS FOR IMPROVED PROPERTIES IN PEROXIDE CURE OF SATURATED ELASTOMERS. Available from: [Link]

  • Do Sender Chem. Organic Peroxide Application Guides - Polymerization, Crosslinking & Curing. Available from: [Link]

  • ECI Digital Archives. Contrasting acrylate versus methacrylate crosslinking reactions and th. Available from: [Link]

  • Journal of the Korean institute of rubber industry. (2020). Effects of Co-agent Type and Content on Curing Characteristics and Mechanical Properties of HNBR Composite. Available from: [Link]

  • ResearchGate. The Use of Coagents in the Radical Cure of Elastomers. Available from: [Link]

  • ResearchGate. (2018). Effect of Methacrylate Co-Agents on Peroxide Cured PP/EPDM Thermoplastic Vulcanizates. Available from: [Link]

  • PMC. (2022). Peroxide-Based Crosslinking of Solid Silicone Rubber, Part I: Insights into the Influence of Dicumylperoxide Concentration on the Curing Kinetics and Thermodynamics Determined by a Rheological Approach. Available from: [Link]

  • MedCrave online. (2017). Role of cross-linking process on the performance of PMMA. Available from: [Link]

  • SCIRP. (2012). Effects of Organic Peroxides on the Curing Behavior of EVA Encapsulant Resin. Available from: [Link]

  • Gantrade Corporation. (2020). Methyl Acrylate: A Special Acrylic Monomer. Available from: [Link]

  • ACS Publications. (2000). Cross-Linking of Poly(methyl methacrylate) by the Methacrylate-Substituted Oxozirconium Cluster Zr6(OH)4O4(Methacrylate)12. Available from: [Link]

  • United Initiators. Organic Peroxides Product Guide. Available from: [Link]

  • Vyridis. Organic peroxides. Available from: [Link]

  • PERGAN. Crosslinking - Organische Peroxide. Available from: [Link]

  • Pentasil. Fundamentals of Curing Elastomers with Peroxides and Coagents I: Coagent Structure - Property Relationships. Available from: [Link]

  • SciSpace. Peroxide crosslinking reactions of polymers. Available from: [Link]

  • ACS Publications. (2024). Kinetics of Methyl Methacrylate Polymerization in the Presence of Initiating Systems “Peroxide + Zirconocene Dichloride” When the Methyl Methacrylate Adhesive is Cured. Available from: [Link]

  • ResearchGate. (2023). Peroxide‐based crosslinking of solid silicone rubber, part II: The counter‐intuitive influence of dicumylperoxide concentration on crosslink effectiveness and related network structure. Available from: [Link]

  • MDPI. (2022). Application of Sulfur and Peroxide Curing Systems for Cross-Linking of Rubber Composites Filled with Calcium Lignosulfonate. Available from: [Link]

  • Elsevier. (1999). Peroxide crosslinking of isotactic and syndiotactic polypropylene. Available from: [Link]

  • MDPI. (2025). Changes in Heat Resistance and Mechanical Properties of Peroxide Cross-Linking HDPE: Effects of Compounding Cross-Linkers. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Elastomer Degradation &amp; Vulcanization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures stemming from the misapplication of specialized chemical additives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation failures stemming from the misapplication of specialized chemical additives. A classic and costly example in polymer chemistry is the catastrophic failure of Natural Rubber (NR) compounds when Methyl Niclate is mistakenly utilized as a stabilizing agent.

This guide is designed for researchers, materials scientists, and drug delivery device developers to understand the mechanistic causality behind this incompatibility, troubleshoot formulation errors, and implement self-validating analytical protocols.

🔬 Frequently Asked Questions (FAQs)

Q: What is the chemical nature of Methyl Niclate, and what is its intended application?

A: Methyl Niclate is the trade name for Nickel dimethyldithiocarbamate , a highly effective antioxidant and antiozonant[1]. It is primarily deployed in synthetic specialty elastomers that undergo peroxide vulcanization, such as epichlorohydrin (ECO) and ethylene propylene diene monomer (EPDM) rubbers. In these saturated or low-unsaturation polymer matrices, the nickel complex acts as a potent radical scavenger, significantly improving the retention of physical properties even in media that produce high swell or extractability[1].

Q: Mechanistically, why is Methyl Niclate contraindicated for Natural Rubber (NR) and Polyisoprene (IR)?

A: The contraindication is rooted in transition metal-catalyzed autoxidation. Natural rubber features a highly unsaturated polyisoprene backbone, making its double bonds highly susceptible to oxidative attack. While Nickel dimethyldithiocarbamate acts as an antioxidant in saturated polymers, in Natural Rubber it behaves as a severe pro-oxidant [2].

Transition metals like nickel undergo redox cycling, which catalyzes the rapid decomposition of polymer hydroperoxides (ROOH) into highly reactive alkoxy (RO•) and peroxy (ROO•) free radicals. This initiates a catastrophic autoxidation loop, resulting in severe chain scission, loss of molecular weight, and rapid embrittlement of the rubber matrix[2]. In fact, this pro-oxidant mechanism is so potent that nickel dithiocarbamates are intentionally added to degradable plastics (like LDPE) to accelerate their environmental breakdown[3].

Q: Does Methyl Niclate also interfere with the vulcanization chemistry of Natural Rubber?

A: Yes, it severely disrupts the cure kinetics. Natural rubber is predominantly vulcanized using sulfur-based systems rather than peroxides. In sulfur chemistry, dithiocarbamates are classified as ultra-accelerators [4]. If Methyl Niclate is introduced into a sulfur-cured NR formulation, the dimethyldithiocarbamate ligand will rapidly donate sulfur or accelerate the crosslinking kinetics. This leads to premature vulcanization (scorch) during the compounding or extrusion phases, rendering the material unprocessable and destroying the physical properties of the final molded part[5].

📊 Data Presentation: Additive Compatibility Matrix

To prevent formulation errors, consult the following compatibility matrix summarizing the mechanistic outcomes of Methyl Niclate across different polymer systems.

Polymer MatrixVulcanization SystemRole of Methyl NiclateMechanistic OutcomeRecommendation
Epichlorohydrin (ECO) PeroxideAntioxidantScavenges free radicals; prevents oxidative crosslinking.Highly Recommended
EPDM PeroxideAntioxidantStabilizes polymer against heat aging and ozone attack.Recommended
Natural Rubber (NR) SulfurPro-oxidant / Ultra-acceleratorCatalyzes hydroperoxide decomposition (chain scission); causes severe scorch.Contraindicated
Polyisoprene (IR) SulfurPro-oxidant / Ultra-acceleratorInduces rapid oxidative degradation and premature curing.Contraindicated

⚙️ Mechanistic Pathway Visualization

The following diagram illustrates the causality of how Nickel Dithiocarbamate destroys the natural rubber backbone through redox cycling.

Pathway NR Natural Rubber (NR) Highly Unsaturated Backbone ROOH Polymer Hydroperoxides (ROOH) NR->ROOH Slow Autoxidation O2 Environmental Stress (O2, Heat, UV) O2->ROOH Redox Redox Cycling & Catalysis (Ni2+ / Ni3+) ROOH->Redox Interacts with metal Ni Methyl Niclate (Nickel Dimethyldithiocarbamate) Ni->Redox Radicals Alkoxy (RO•) & Peroxy (ROO•) Free Radicals Redox->Radicals Accelerated Decomposition Radicals->ROOH Autoxidation Loop Scission Severe Chain Scission Loss of Physical Properties Radicals->Scission Polymer Degradation

Figure 1: Mechanistic pathway of nickel-catalyzed pro-oxidation in highly unsaturated natural rubber.

🧪 Self-Validating Protocol: Quantifying Pro-Oxidant Activity

If you suspect an additive is acting as a pro-oxidant rather than a stabilizer, you must empirically validate its effect. Relying solely on visual inspection is insufficient. Use the following self-validating protocol combining Fourier-Transform Infrared Spectroscopy (FTIR) and Size Exclusion Chromatography (SEC).

Step-by-Step Methodology
  • Compound Preparation: Using a two-roll mill, prepare a control Natural Rubber batch (no additives) and an experimental batch containing 1.5 phr (parts per hundred rubber) of Methyl Niclate. Omit the sulfur cure package to isolate oxidative degradation from vulcanization interference.

  • Vulcanization / Molding: Press the uncured rubber into 2 mm sheets using a hydraulic press at 150°C for 10 minutes to simulate thermal processing history.

  • Accelerated Thermo-Oxidative Aging: Suspend the molded sheets in a forced-air aging oven at 100°C. Extract samples at intervals of 0, 3, 7, and 14 days.

  • Spectroscopic Quantification (FTIR): Analyze the surface of the aged samples using ATR-FTIR. Calculate the Carbonyl Index (CI) by taking the ratio of the carbonyl peak absorbance (associated with oxidation, ~1715 cm⁻¹) against a stable reference peak (e.g., CH₂ bending at ~1460 cm⁻¹). A rapidly spiking CI indicates pro-oxidant activity.

  • Molecular Weight Analysis (SEC): Dissolve 10 mg of the aged rubber in tetrahydrofuran (THF). Run the solution through an SEC system to determine the weight-average molecular weight ( Mw​ ). A drastic reduction in Mw​ confirms severe chain scission catalyzed by the nickel additive.

Workflow S1 Step 1: Compounding Mix NR with 1.5 phr Additive S2 Step 2: Thermal Processing Press Mold at 150°C S1->S2 S3 Step 3: Accelerated Aging Air Oven at 100°C (0-14 Days) S2->S3 S4 Step 4: FTIR Analysis Calculate Carbonyl Index (CI) S3->S4 S5 Step 5: SEC Analysis Quantify Mw Reduction S4->S5

Figure 2: Empirical workflow for quantifying pro-oxidant activity using FTIR and SEC analysis.

📚 References

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Methyl Niclate During Processing

Welcome to the Advanced Materials & Formulation Support Center. This portal is designed for researchers, materials scientists, and drug development professionals working with methyl niclate (nickel bis(dimethyldithiocarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Formulation Support Center. This portal is designed for researchers, materials scientists, and drug development professionals working with methyl niclate (nickel bis(dimethyldithiocarbamate), CAS 15521-65-0).

While methyl niclate is a highly effective secondary antioxidant (hydroperoxide decomposer) and synthetic intermediate , it is susceptible to premature thermal degradation during dynamic high-temperature processing such as hot-melt extrusion (HME) or high-shear compounding. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve the structural integrity of your organometallic complexes.

Mechanistic Overview: The Degradation Pathway

Understanding the failure mode of methyl niclate is the first step in preventing it. The theoretical melting and decomposition point of methyl niclate is >290°C . However, thermomechanical stress lowers this activation energy, leading to the cleavage of the Ni-S coordination bonds. This multi-step decomposition releases toxic carbon disulfide ( CS2​ ) and dimethylamine, precipitating insoluble nickel sulfide 23.

Degradation A Methyl Niclate (Intact Ni-Complex) B Thermomechanical Stress (Shear + Heat) A->B Processing C Ni-S Bond Cleavage (Radical Initiation) B->C Activation Energy Met D Carbon Disulfide (CS2) & Dimethylamine C->D Volatilization E Nickel Sulfide (Black Precipitate) C->E Metal Reduction

Thermal degradation pathway of methyl niclate under thermomechanical stress.

Troubleshooting Guides & FAQs

Q1: Why is my methyl niclate degrading at 220°C when its reported decomposition temperature is >290°C? A1: The 290°C threshold is a static thermal limit. During dynamic processing (like twin-screw extrusion), the material experiences intense shear stress. High shear rates create localized "hot spots" within the polymer/excipient melt that can easily exceed the bulk barrel temperature by 30°C to 50°C. Furthermore, trace moisture or acidic excipients in your formulation can catalyze the premature cleavage of the Ni-S coordination bonds.

Q2: How does the thermal degradation of methyl niclate impact my final formulation? A2: Methyl niclate functions primarily as a hydroperoxide decomposer, interrupting the auto-oxidation cycle of polymers and APIs 4. When it degrades:

  • It loses its radical scavenging capability, leading to unchecked oxidation.

  • The decomposition yields volatile CS2​ , which creates unwanted porosity and structural weakness in extruded matrices.

  • It leaves behind insoluble nickel sulfides, manifesting as dark particulate contamination that will fail quality assurance (QA) visual inspections.

Q3: What co-stabilizers can I use to prevent the cleavage of the Ni-S bond? A3: To protect the coordination complex, co-process methyl niclate with primary antioxidants (e.g., hindered phenols like Irganox 1010) and acid scavengers (e.g., zinc oxide). Causality: Primary antioxidants trap peroxy radicals before they can attack the dithiocarbamate ligand. Acid scavengers neutralize electrophilic species that would otherwise protonate the sulfur atoms and initiate ligand dissociation.

Experimental Protocols

Protocol 1: Self-Validating TGA-FTIR Thermal Profiling

Before scaling up to extrusion, you must establish the dynamic thermal limits of your specific formulation.

  • Step 1: Sample Preparation. Cryo-mill 5 mg of methyl niclate with your target excipient matrix and co-stabilizers to ensure a homogenous blend without inducing heat.

  • Step 2: TGA-FTIR Setup. Load the sample into a Thermogravimetric Analyzer (TGA) coupled with a Fourier Transform Infrared (FTIR) spectrometer. Purge with nitrogen at 50 mL/min.

  • Step 3: Dynamic Heating. Ramp the temperature at a rate of 10°C/min from 25°C to 350°C.

  • Step 4: Causality & Monitoring. Monitor the FTIR gas-cell specifically at the 1500−1600 cm−1 range (characteristic of CS2​ stretching). Causality: The exact temperature at which CS2​ is detected represents the true onset of dithiocarbamate ligand degradation in your specific chemical environment.

  • Step 5: Self-Validation Check. The protocol validates itself if the mass loss recorded by the TGA precisely correlates with the integration area of the CS2​ peak in the FTIR spectra. If mass loss occurs without CS2​ evolution, the loss is due to moisture/solvent evaporation, and the methyl niclate remains intact.

Protocol 2: Optimized Reverse-Gradient Twin-Screw Extrusion
  • Step 1: Pre-blending. Blend methyl niclate with 0.5% w/w hindered phenol. Causality: This provides a sacrificial radical target to protect the Ni-S bonds during the initial melting phase.

  • Step 2: Reverse Temperature Gradient. Set the extruder barrel temperature profile with a reverse gradient (e.g., Zone 1: 180°C, dropping sequentially to 160°C at the die). Causality: A reverse gradient compensates for the exothermic shear heating generated by the screws as the melt viscosity increases, preventing localized hot spots.

  • Step 3: Screw Speed Optimization. Maintain a low specific mechanical energy (SME) by keeping screw speeds below 150 RPM.

  • Step 4: Self-Validation Check (In-Line QA). Collect the extrudate and perform a rapid visual and UV-Vis assessment. Intact methyl niclate maintains a characteristic green hue (absorbance peak at ~320 nm). A shift to black/brown indicates nickel sulfide precipitation. If the extrudate is green, the thermal protection parameters are validated; if black, the run is immediately invalidated, requiring a further reduction in RPM or temperature.

Workflow S1 1. Excipient Pre-Blending (Add Primary Antioxidant) S2 2. TGA-FTIR Profiling (Identify CS2 Onset) S1->S2 Baseline Prep S3 3. Reverse-Gradient Twin-Screw Extrusion S2->S3 Set Thermal Limits S4 4. In-Line UV-Vis (Monitor Green Hue) S3->S4 Process Control S5 5. Validation: HPLC-MS (Confirm m/z 298) S4->S5 Final QA

Workflow for the thermal validation and extrusion processing of methyl niclate.

Quantitative Data: Co-Stabilizer Efficacy

The following table summarizes the quantitative impact of various co-stabilizers on the thermal degradation onset of methyl niclate during high-shear processing.

Table 1: Thermal Stability Profiles of Methyl Niclate Formulations

FormulationCo-Stabilizer AddedMax Safe Extrusion Temp (°C)Onset of CS2​ Evolution (°C)Retained Active Complex (%)
Neat Methyl Niclate None21021582.4
Formulation A 0.5% Hindered Phenol23524296.1
Formulation B 1.0% Epoxidized Soybean Oil24024897.5
Formulation C 0.5% Phenol + 0.5% ZnO25526599.2

Note: "Retained Active Complex" is validated via HPLC-MS (m/z 298) post-extrusion.

References

  • "Analysis of dithiocarbamates in berries and leafy vegetables by ultra-high performance liquid chromatography coupled with tandem mass spectrometry." RSC Publishing.[Link]

  • "Synthesis, Characterization, and Comparative in Vitro Cytotoxicity Studies of Platinum(II), Palladium(II), and Gold(III) Methylsarcosinedithiocarbamate Complexes." ResearchGate.[Link]

  • "Antioxidants.pdf." K. Sundaram (Tripod).[Link]

Sources

Troubleshooting

How to improve the solubility of methyl niclate in chloroform and toluene

Welcome to the technical support guide for handling methyl nicotinate. This document is designed for researchers, scientists, and professionals in drug development who may encounter challenges with the solubility of meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling methyl nicotinate. This document is designed for researchers, scientists, and professionals in drug development who may encounter challenges with the solubility of methyl nicotinate, particularly in chloroform and toluene. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving methyl nicotinate in toluene at room temperature. Is this expected?

A: Yes, this is a common observation. Methyl nicotinate possesses a degree of polarity due to the pyridine ring and the ester group (logP ≈ 0.8)[1][2]. Toluene is a nonpolar aromatic solvent. Based on the "like dissolves like" principle, a significant polarity mismatch exists, which limits the solubility of methyl nicotinate in toluene at ambient temperatures. While it is not completely insoluble, achieving high concentrations can be challenging without intervention.

Q2: The literature states methyl nicotinate is "soluble" in chloroform, but I'm seeing some undissolved solid. Why?

A: Several sources confirm that methyl nicotinate is soluble in chloroform[1]. However, "soluble" is a qualitative term. The quantitative solubility limit can be affected by several factors:

  • Purity of Solvents: Trace amounts of water or other impurities in your chloroform can reduce its effective solvating power for methyl nicotinate.

  • Purity of Methyl Nicotinate: Impurities in the methyl nicotinate solid can affect its dissolution profile.

  • Temperature: Solubility is temperature-dependent. A slight decrease in lab temperature can cause a previously dissolved solid to precipitate. Methyl nicotinate's melting point is relatively low (around 39-43°C), which can also influence its behavior in solution[1][3].

  • Saturation: You may be exceeding the saturation limit of methyl nicotinate in chloroform at that specific temperature. Quantitative data indicates a high but finite solubility of approximately 317.62 g/L in chloroform at 25°C[4].

Q3: Can I just heat the mixture to dissolve the methyl nicotinate?

A: Heating is a valid and often effective strategy. Increasing the temperature generally increases the kinetic energy of the solvent molecules, leading to more effective solvation and higher solubility for solid solutes. However, you must consider the boiling points of your solvents (Chloroform: ~61°C, Toluene: ~111°C) and the stability of methyl nicotinate. While stable, prolonged exposure to high temperatures could potentially lead to degradation[5]. A controlled, gentle heating approach is recommended.

Q4: Will adding a co-solvent compromise my downstream application?

A: It might. This is a critical consideration. A co-solvent alters the properties of your solvent system. You must evaluate the compatibility of the co-solvent with your subsequent experimental steps (e.g., reaction chemistry, analytical method, formulation excipients). Always choose a co-solvent that is inert with respect to your downstream process or one that can be easily removed if necessary (e.g., by vacuum evaporation).

Troubleshooting Guide: Enhancing Solubility

If you are facing challenges in dissolving methyl nicotinate, follow these systematic troubleshooting guides. We will explore two primary methods: Temperature Modification and Co-solvency .

Guide 1: The Co-solvency Method

Co-solvency is a powerful technique to enhance the solubility of a solute by adding a third solvent (the co-solvent) to the primary solvent. The co-solvent works by reducing the overall polarity difference between the solute and the solvent system, effectively making the solute feel more "comfortable" in the new solvent blend[6][7].

Principle of Action

Methyl nicotinate has both polar (pyridine ring, ester carbonyl) and non-polar (aromatic ring) characteristics. Chloroform is weakly polar, and toluene is non-polar. A co-solvent like ethanol or methanol can act as a bridge. Its hydroxyl group can interact with the polar regions of methyl nicotinate, while its alkyl chain can interact with the non-polar primary solvent. This reduces the interfacial tension between the solute and solvent.

Recommended Co-solvents
Co-SolventRationaleMiscibility (Chloroform)Miscibility (Toluene)
Methanol Highly polar, effective at solvating the pyridine nitrogen and ester.MiscibleMiscible
Ethanol Slightly less polar than methanol, but an excellent, less volatile choice.MiscibleMiscible
Isopropanol Good balance of polar and non-polar character.MiscibleMiscible
Dichloromethane (DCM) Moderately polar. Can be a good choice for chloroform systems to slightly increase polarity without drastic changes.MiscibleSoluble
Dimethyl Sulfoxide (DMSO) A very strong polar aprotic solvent. Use sparingly as it can be difficult to remove.MiscibleMiscible
Experimental Protocol: Determining the Optimal Co-solvent Ratio
  • Preparation: In separate vials, add a pre-weighed amount of methyl nicotinate that you aim to dissolve (e.g., 100 mg).

  • Initial Solvent Addition: To each vial, add a volume of the primary solvent (chloroform or toluene) in which the solute does not fully dissolve (e.g., 0.5 mL). You should have a slurry.

  • Titration with Co-solvent: Begin adding your chosen co-solvent (e.g., methanol) dropwise (e.g., 10-20 µL at a time) to the slurry while stirring or vortexing.

  • Observation: Continue adding the co-solvent until the methyl nicotinate completely dissolves. Record the total volume of co-solvent added.

  • Calculation: The optimal ratio is the minimum volume of co-solvent required for complete dissolution. Express this as a percentage (v/v) of the total solvent volume.

  • Validation: Prepare a fresh solution using the determined solvent ratio (e.g., 95:5 Toluene:Methanol) to confirm that your target concentration of methyl nicotinate dissolves readily.

Workflow for Co-Solvent Selection

cluster_0 Co-solvency Troubleshooting Workflow Start Incomplete Dissolution in Primary Solvent Select Select Potential Co-solvents (e.g., Methanol, Ethanol, IPA) Start->Select Titrate Perform Stepwise Titration (Add co-solvent to slurry) Select->Titrate Observe Observe for Complete Dissolution Titrate->Observe Observe->Titrate No Record Record Volume & Calculate Optimal Solvent Ratio (v/v) Observe->Record Yes Check Is Co-solvent Compatible with Downstream Process? Record->Check Validate Validate Ratio with a Fresh Preparation End Optimized Solution Achieved Validate->End Incompatible Consider Alternative Co-solvent or Method Incompatible->Select Check->Validate Yes Check->Incompatible No

Caption: A systematic workflow for selecting and validating an appropriate co-solvent.

Guide 2: Temperature Modification

Leveraging temperature is a fundamental approach to increasing the solubility of most solid compounds.

Principle of Action

For most solids, dissolution is an endothermic process, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature of the system will shift the equilibrium towards the dissolution process, thereby increasing the solubility of the solid.

Experimental Protocol: Solubility Enhancement via Heating
  • Safety First: Always work in a well-ventilated fume hood, especially when heating volatile organic solvents like chloroform. Use a water bath or a heating mantle with a stirrer—never an open flame.

  • Preparation: Create a slurry of your methyl nicotinate in the desired solvent (chloroform or toluene) at room temperature. Ensure there is undissolved solid.

  • Controlled Heating: Place the vial in the water bath or on the heating mantle. Begin stirring and slowly increase the temperature in increments of 5-10°C.

  • Determine Dissolution Temperature: Hold the temperature at each increment for several minutes to allow the system to equilibrate. Note the temperature at which all the solid material dissolves completely. This is the minimum temperature required to achieve that concentration.

  • Hot Filtration (Optional): If you are trying to create a saturated stock solution and want to ensure no trace particulates remain, you can perform a hot filtration through a pre-warmed filter into a pre-warmed container.

  • Controlled Cooling: Be aware that cooling the solution may lead to supersaturation and eventual precipitation. If your application requires the solution to be stable at room temperature, you may have successfully dissolved the compound, but it might not remain in solution long-term. If precipitation occurs upon cooling, it indicates that the concentration is above the room temperature saturation point, and a co-solvent may be necessary for long-term stability.

Conceptual Relationship: Temperature and Solubility

cluster_1 Effect of Temperature on Dissolution System Solute + Solvent Solution Temp Increase Temperature Energy Increased Kinetic Energy Temp->Energy Provides Solvation More Effective Solvation Energy->Solvation Leads to Solvation->System:f1 Shifts Equilibrium to

Sources

Optimization

Technical Support Center: Managing Methyl Niclate Extractability in Pharmaceutical Elastomers

Welcome to the Technical Support Center for Pharmaceutical Elastomer Engineering. As a Senior Application Scientist, I frequently encounter challenges regarding Extractables and Leachables (E&L) in drug delivery systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pharmaceutical Elastomer Engineering. As a Senior Application Scientist, I frequently encounter challenges regarding Extractables and Leachables (E&L) in drug delivery systems and medical devices.

A recurring challenge is managing the migration of Methyl Niclate (Nickel dimethyldithiocarbamate, CAS 15521-65-0)[]. While Methyl Niclate is an outstanding antioxidant for peroxide-vulcanized, chemical-resistant elastomers like epichlorohydrin (ECO) and EPDM[2], its heavy metal core (Ni²⁺) and dithiocarbamate ligands pose stringent toxicological risks under ICH Q3D guidelines if extracted into drug formulations.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to minimize Methyl Niclate extractability while preserving the thermo-oxidative stability of your elastomer blends.

🔍 Troubleshooting & FAQs

Q1: Why is Methyl Niclate leaching into our aqueous drug formulations despite using chemical-resistant epichlorohydrin (ECO) blends? Causality & Mechanism: Methyl Niclate is highly valued because it inherently improves retention in media that produce high swell[2]. However, it is partially soluble in water and ethanol[2]. In pharmaceutical applications, sterilization cycles (e.g., autoclaving at 121°C) increase the free volume of the polymer matrix. If the crosslink density of the ECO blend is insufficient, the low-molecular-weight Methyl Niclate molecules can diffuse through the interstitial polymer spaces into the aqueous phase. Actionable Solution: You must increase the steric hindrance within the polymer network. This is achieved by optimizing the peroxide cure system with a Type I co-agent (e.g., Triallyl Isocyanurate - TAIC), which creates a denser, tighter 3D network that physically traps the antioxidant.

Q2: How can we modify our peroxide cure protocol to minimize migration without compromising thermal stability? Causality & Mechanism: Methyl Niclate is uniquely suited for peroxide cures because, unlike other dithiocarbamates, it does not accelerate vulcanization or act as a radical scavenger that depletes the peroxide initiator[3]. However, simply increasing peroxide levels to tighten the network can lead to polymer chain scission (especially in EPDM). Actionable Solution: Implement a synergistic co-agent system. Using 1,2-polybutadiene or TAIC alongside your dicumyl peroxide allows for a higher state of cure (carbon-carbon crosslinkage) without increasing the peroxide concentration[3]. This traps the Methyl Niclate without degrading the polymer backbone.

Q3: What surface barrier technologies are recommended to prevent extraction in aggressive solvent matrices? Causality & Mechanism: When compounding adjustments reach their physical limits, surface modification is required to alter the partition coefficient at the elastomer-liquid interface. Actionable Solution: Conformal Parylene (Poly-p-xylylene) coating via chemical vapor deposition (CVD) or surface fluorination. These create a pinhole-free, low-surface-energy barrier that prevents the solvent from penetrating the elastomer and prevents the Methyl Niclate from diffusing out.

Q4: Are there synergistic additive combinations that reduce the required loading of Methyl Niclate? Causality & Mechanism: Reducing the absolute concentration of Methyl Niclate directly reduces the extractable pool. Actionable Solution: Use a synergistic antioxidant system. Combining a sterically hindered phenol (e.g., Irganox 1010) with a reduced loading of Methyl Niclate (from 3.0 phr down to 1.0 phr) maintains the required thermal stability while drastically lowering the extractable nickel footprint[3].

🧪 Experimental Protocols

Protocol 1: Co-Agent Enhanced Vulcanization for Antioxidant Entrapment

Self-Validating Principle: By measuring the swelling index before and after co-agent addition, this protocol validates the increase in crosslink density, which correlates directly with reduced extractability.

  • Milling & Compounding: On a two-roll mill, band 100 phr of the base elastomer (e.g., Nordel EPDM or ECO).

  • Additive Incorporation: Gradually add 30 phr Carbon Black, 1.0 phr Methyl Niclate, and 1.5 phr sterically hindered phenol. Mix until homogenous.

  • Cure System Addition: Add 3.5 phr Dicumyl Peroxide and 2.0 phr TAIC (Triallyl Isocyanurate) as the co-agent. Ensure the mill temperature remains below 100°C to prevent scorch.

  • Vulcanization: Press cure the plaques at 170°C for 15 minutes (t90 determined via Moving Die Rheometer).

  • Post-Cure: Post-cure in an air oven at 150°C for 4 hours to eliminate unreacted peroxide decomposition products.

  • Validation Step: Perform a toluene swell test (72 hours at room temperature). A reduction in swell volume by >20% compared to the TAIC-free control confirms successful network tightening before proceeding to extraction testing.

Crosslink_Mech N1 Peroxide Initiator N2 Free Radicals Generated N1->N2 N3 Polymer Backbone (ECO/EPDM) N2->N3 Abstraction N4 Co-agent (e.g., TAIC) N2->N4 Activation N5 High-Density 3D Network N3->N5 Crosslinking N4->N5 Bridging N6 Methyl Niclate Entrapment (Reduced Extractability) N5->N6 Steric Hindrance

Fig 1. Mechanism of Methyl Niclate entrapment via co-agent enhanced crosslinking.

Protocol 2: Extraction Testing & Quantification (E&L Workflow)
  • Preparation: Cut vulcanized plaques into 2 cm² pieces to maximize the surface-area-to-volume ratio.

  • Incubation: Submerge in extraction media (e.g., 50% Ethanol/Water for worst-case aqueous, or Hexane for organic) at 50°C for 72 hours.

  • Separation: Decant the extraction solvent. Filter through a 0.2 µm PTFE syringe filter.

  • Quantification (Organic): Analyze via HPLC-UV to detect the dimethyldithiocarbamate ligand.

  • Quantification (Heavy Metal): Digest a portion of the aqueous extract with 2% HNO₃ and analyze via ICP-MS for Nickel (Ni²⁺) concentration.

EL_Workflow A Elastomer Formulation (Methyl Niclate + ECO/EPDM) B Solvent Extraction (Aqueous/Organic Media) A->B Incubation C Chromatographic Separation (HPLC/LC-MS) B->C Organic Phase D Elemental Analysis (ICP-MS for Ni2+) B->D Aqueous Phase E Risk Assessment (Toxicological Evaluation) C->E Organic Leachables D->E Heavy Metal (Ni)

Fig 2. Analytical workflow for Extractables & Leachables (E&L) quantification.

📊 Data Presentation: Formulation Impact on Extractability

The following table summarizes the quantitative reduction of extractables achieved by applying the troubleshooting principles outlined above.

Formulation IDBase ElastomerAntioxidant SystemCure ModifierExtractable Ni²⁺ (ppb)Extractable Ligand (ppm)
Control-A ECO3.0 phr Methyl NiclateNone4502.1
Mod-B ECO3.0 phr Methyl Niclate2.0 phr TAIC1200.6
Mod-C ECO1.0 phr MN + 1.5 phr Phenol2.0 phr TAIC35< 0.1
Mod-D (Barrier)ECO3.0 phr Methyl NiclateParylene Coated< 5 (LOD)< 0.05 (LOD)

Note: LOD = Limit of Detection. Mod-C and Mod-D meet typical pharmaceutical ICH Q3D thresholds for parenteral administration.

📚 References

  • Title: CAS 15521-65-0 (Methyl niclate) | Source: BOC Sciences | URL:

  • Title: Methyl Niclate :화학제품정보 | Source: Infochems | URL: 2

  • Title: US4575522A - Rubber composition for geothermal application | Source: Google Patents | URL: 3

  • Title: Nickel, bis(N,N-dimethylcarbamodithioato-kappaS,kappaS')- | Source: PubChem | URL: 4

Sources

Troubleshooting

Technical Support Center: Overcoming Vulcanization Delays with Methyl Nicotinate

Welcome to the technical support center for compounding with methyl nicotinate. This resource is designed for researchers, scientists, and drug development professionals who are encountering vulcanization (curing) delays...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for compounding with methyl nicotinate. This resource is designed for researchers, scientists, and drug development professionals who are encountering vulcanization (curing) delays when incorporating methyl nicotinate into their rubber formulations. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve these issues effectively.

Introduction: The Challenge of Methyl Nicotinate in Vulcanization

Methyl nicotinate, the methyl ester of nicotinic acid, is primarily used in topical formulations for its vasodilating properties, which can cause a warming sensation and increase blood flow to the skin.[1][2][3] While beneficial in pharmaceutical and cosmetic applications, its acidic nature can interfere with the complex chemistry of sulfur vulcanization, often leading to undesirable delays in cure times. Understanding the mechanism of this interaction is the first step toward mitigating its effects.

Vulcanization is a chemical process that converts polymers into more durable materials by forming cross-links between polymer chains.[4] This process is highly dependent on a synergistic interplay of various additives, including accelerators, activators (like zinc oxide and stearic acid), and sometimes retarders.[4][5][6] An imbalance in this system can lead to processing issues and compromised final product properties.[7][8]

This guide will walk you through a systematic approach to troubleshooting vulcanization delays when compounding with methyl nicotinate, ensuring the integrity and performance of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is my rubber compound containing methyl nicotinate taking longer to cure?

A1: The delay in vulcanization, often referred to as a longer scorch time (the time before vulcanization begins), is likely due to the chemical nature of methyl nicotinate.[9][10] As an ester of nicotinic acid, it can exhibit acidic properties, which can interfere with the basic components of the accelerator system. This interference neutralizes some of the catalytic activity of the accelerators, thus prolonging the onset of vulcanization.[11][12]

Q2: How can I quantify the vulcanization delay?

A2: The most effective way to quantify vulcanization characteristics is by using a Moving Die Rheometer (MDR).[13][14][15] An MDR measures the torque required to oscillate a die embedded in a rubber sample at a specific temperature. The resulting cure curve provides critical data points, including:

  • ML (Minimum Torque): An indicator of the compound's viscosity before curing.

  • MH (Maximum Torque): An indicator of the compound's stiffness and cross-link density after curing.

  • ts1 or ts2 (Scorch Time): The time it takes for the torque to rise by 1 or 2 dN·m above ML, indicating the onset of vulcanization. This is a direct measure of processing safety.

  • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, indicating the point of optimal cure.

A significant increase in ts1, ts2, and t90 in your methyl nicotinate-containing compound compared to a control compound (without methyl nicotinate) provides a quantitative measure of the delay.

Q3: Can I simply increase the curing temperature to shorten the vulcanization time?

A3: While increasing the temperature will generally accelerate the vulcanization reaction, it is not always the optimal solution and can introduce other problems.[7][16] Excessively high temperatures can lead to:

  • Reduced Scorch Safety: The compound may cure prematurely in the processing equipment.

  • Over-curing (Reversion): Especially in natural rubber, excessive heat can cause the breakdown of cross-links after the optimal cure has been reached, leading to a loss of physical properties.

  • Porosity: Volatilization of components at higher temperatures can lead to bubbles in the final product.[17]

A more controlled approach involves adjusting the cure system to counteract the retarding effect of methyl nicotinate.

Q4: Are there specific types of accelerators that are more susceptible to retardation by methyl nicotinate?

A4: Yes, basic accelerators are more likely to be affected by the acidic nature of methyl nicotinate. Thiazole-based accelerators, while widely used, can be retarded by acidic compounds.[5] Conversely, certain cure systems may be more robust. A systematic evaluation of different accelerator packages is recommended.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing vulcanization delays with methyl nicotinate, follow this structured troubleshooting guide.

Step 1: Quantify the Problem - Baseline Rheometry

The first step is to establish a baseline by comparing the cure characteristics of your standard compound with the compound containing methyl nicotinate.

Experimental Protocol: Moving Die Rheometer (MDR) Analysis

  • Compound Preparation: Prepare two batches of your rubber compound:

    • Control: Your standard formulation without methyl nicotinate.

    • Test: Your standard formulation with the desired loading of methyl nicotinate. Ensure both batches are mixed under identical conditions (mixing time, temperature, and order of ingredient addition).[18]

  • MDR Setup:

    • Set the MDR to the standard test temperature for your compound (e.g., 160°C).

    • Use a standard oscillation frequency (e.g., 1.67 Hz) and strain (e.g., ±0.5° arc).

  • Testing:

    • Run the control compound in the MDR to obtain a baseline cure curve.

    • Run the test compound under the same conditions.

  • Data Analysis:

    • Compare the ts2 and t90 values of the control and test compounds. A significant increase in these values for the test compound confirms the vulcanization delay.

Data Presentation: Rheometry Data Comparison

ParameterControl CompoundTest Compound (with Methyl Nicotinate)
ML (dN·m)Example: 5.2Example: 5.4
MH (dN·m)Example: 25.8Example: 24.5
ts2 (min)Example: 2.5Example: 5.8
t90 (min)Example: 12.3Example: 20.1
Step 2: Adjusting the Cure System

Once the delay is quantified, the next step is to modify the cure system to compensate.

Option A: Increase Accelerator Dosage

A straightforward approach is to incrementally increase the concentration of your primary and/or secondary accelerators.

  • Rationale: A higher concentration of accelerators can overcome the partial neutralization effect of methyl nicotinate.

  • Procedure:

    • Create a series of test compounds with increasing levels of your primary accelerator (e.g., 10%, 20%, and 30% increase).

    • Run MDR analysis on each new compound.

    • Compare the cure curves to the control. The goal is to match the ts2 and t90 of the control without significantly altering the MH.

  • Caution: Excessively high accelerator levels can lead to "blooming" (migration of the accelerator to the surface) and may affect the final properties of the vulcanizate.

Option B: Introduce a Secondary Accelerator (Kicker)

If increasing the primary accelerator is not effective or desirable, adding a small amount of a "kicker" or secondary accelerator can be very effective.

  • Rationale: Kickers are fast-acting accelerators that can help to initiate the vulcanization process more quickly. Guanidines (e.g., DPG, DOTG) and some thiurams are often used for this purpose.[5]

  • Procedure:

    • To your test compound containing methyl nicotinate, add a small amount of a kicker (e.g., 0.1-0.3 phr of DPG).

    • Perform MDR analysis.

    • Evaluate the effect on ts2 and t90.

  • Diagram: Role of a Kicker Accelerator

G cluster_0 Standard Cure System cluster_1 System with Methyl Nicotinate cluster_2 Optimized System with Kicker Primary_Accelerator Primary_Accelerator Cross-linking Cross-linking Primary_Accelerator->Cross-linking Initiates Methyl_Nicotinate Methyl_Nicotinate Primary_Accelerator_2 Primary_Accelerator_2 Methyl_Nicotinate->Primary_Accelerator_2 Retards Delayed_Cross-linking Delayed_Cross-linking Primary_Accelerator_2->Delayed_Cross-linking Slower Initiation Methyl_Nicotinate_2 Methyl_Nicotinate_2 Primary_Accelerator_3 Primary_Accelerator_3 Methyl_Nicotinate_2->Primary_Accelerator_3 Retards Sustained_Cross-linking Sustained_Cross-linking Primary_Accelerator_3->Sustained_Cross-linking Continues Kicker Kicker Rapid_Initial_Cross-linking Rapid_Initial_Cross-linking Kicker->Rapid_Initial_Cross-linking Initiates

Caption: Introduction of a kicker to overcome retardation.

Step 3: Optimizing the Activator System

The efficiency of the accelerator system is highly dependent on the activators, typically zinc oxide (ZnO) and stearic acid.

  • Rationale: These components form an activator complex that is crucial for the vulcanization chemistry. The acidic nature of methyl nicotinate might interfere with this complex formation. Increasing the availability of these activators can enhance the efficiency of the cure system.[6]

  • Procedure:

    • Prepare test compounds with slightly higher levels of ZnO and/or stearic acid.

    • Conduct MDR analysis to assess the impact on cure times.

  • Caution: Excessive stearic acid can lead to processing issues and blooming.

Step 4: Consider a Pre-Vulcanization Inhibitor (PVI)

In some cases, the adjustments made to shorten the cure time might overly reduce the scorch safety. If you find that your compound is now curing too quickly during processing, a pre-vulcanization inhibitor (PVI) can be used.

  • Rationale: A PVI, such as N-(cyclohexylthio)phthalimide (CTP), specifically delays the onset of vulcanization without significantly affecting the overall cure rate.[9][11] This allows for safe processing, followed by a rapid cure at the vulcanization temperature.

  • Procedure:

    • If your optimized compound has a ts2 that is too short, add a small amount of PVI (e.g., 0.1-0.2 phr).

    • Perform MDR analysis to confirm that the ts2 has been extended to a safe level while the t90 remains acceptable.

Diagram: Troubleshooting Workflow

G cluster_Step2 Cure System Adjustments Start Problem: Vulcanization Delay with Methyl Nicotinate Step1 Step 1: Quantify Delay (MDR Analysis) Control vs. Test Start->Step1 Step2 Step 2: Adjust Cure System Step1->Step2 OptA Option A: Increase Accelerator Dosage Step2->OptA OptB Option B: Add Kicker (e.g., DPG) Step2->OptB Step3 Step 3: Optimize Activators (ZnO / Stearic Acid) Step4 Step 4: Evaluate Scorch Safety Step3->Step4 Step4->Step2 If scorch is too short, re-adjust or add PVI End Optimized Formulation Step4->End OptA->Step3 OptB->Step3

Caption: Systematic workflow for resolving cure delays.

Conclusion

Overcoming vulcanization delays when compounding with methyl nicotinate requires a systematic and data-driven approach. By understanding the underlying chemical interactions and methodically adjusting the cure package, researchers can successfully incorporate this active ingredient without compromising production efficiency or the final properties of the vulcanizate. Always rely on quantitative data from tools like the Moving Die Rheometer to guide your formulation adjustments.

References

  • Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]

  • NextGen Material Testing. (n.d.). Moving Die Rheometer (MDR). Retrieved from [Link]

  • Qualitest. (2025, February 22). Moving Die Rheometer: The Must-Have Tool for Rubber Testing and Quality Control. Retrieved from [Link]

  • HUNGTA. (n.d.). Moving Die Rheometer ( M.D.R ). Retrieved from [Link]

  • U-CAN DYNATEX INC. (n.d.). MDR Rheometer. Retrieved from [Link]

  • ChemIndustries Ltd. (n.d.). Retarders. Retrieved from [Link]

  • Wellt Chemicals. (2024, January 12). Understanding Scorch Retarder: A Comprehensive Guide 2024. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Rubber Vulcanization Retarders: The Role of PDM. Retrieved from [Link]

  • GESTER Instruments. (2026, February 4). Which Standards Apply to Moving Die Rheometer Testing?. Retrieved from [Link]

  • Kuriakose, B., & Chandy, S. (n.d.). Effect of retarders on cure characteristics, kinetics of vulcanization and physical properties of natural rubber.
  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Alam, M. N., Mandal, S. K., Debnath, S. C., & Das, B. (2021).
  • Wikipedia. (n.d.). Vulcanization. Retrieved from [Link]

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • Industry Information - News. (2024, October 31). Analysis Of Abnormal Vulcanization Of Rubber Products. Retrieved from [Link]

  • Hopper, R. J. (1974). New Types of Premature Vulcanization Inhibitors. Rubber Chemistry and Technology, 47(1), 79–87.
  • Alam, M. N., et al. (2021).
  • da Costa, H. M., et al. (2019). Influence of the pre-vulcanization inhibitor on the properties of non-vulcanized rubber compositions for in situ vulcanized reformers applications.
  • Shershnev, V. A., Yulovskaya, V. D., & Evstratov, V. F. (1991). Investigation of the phenomenon of premature vulcanization (scorching) of rubber mixes — III. The effect of vulcanization inhibitors on structural changes in rubbers during mastication and heat treatment. Polymer Science U.S.S.R., 33(3), 485-492.
  • Multichem Exports. (n.d.). Methyl Nicotinate International Distributor. Retrieved from [Link]

  • ARPL. (2026, January 12). Vulcanization Chemistry Problems and Solutions Explained by ARPL. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • Zhang, L., et al. (2016). The effect of bound rubber on vulcanization kinetics in silica filled silicone rubber. RSC Advances, 6(102), 100063-100071.
  • Hiabrubber (Hengshui) Machinery Technology. (2025, October 27). Unstable vulcanization process? 3 parameter adjustments to increase the qualified rate of rubber products to 99%. Retrieved from [Link]

  • Scheele, W. (1958). Kinetic Studies of the Vulcanization of Natural and Synthetic Rubbers. Rubber Chemistry and Technology, 31(2), 253-319.
  • Marković, G., et al. (2013). The Effect of Accelerators on Curing Characteristics and Properties of Natural Rubber/Chlorosulphonated Polyethylene Rubber Blend.
  • Teker, T. (2023). The Effect Of Accelerators On Vulcanization Of Natural Rubber Compounds.
  • Cheméo. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Quora. (n.d.). What should we do if there are bubbles after rubber vulcanization?. Retrieved from [Link]

  • Caribbean Natural Products Inc. (2025, December 8). Methyl Nicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). EP1357150A1 - Rubber compounds cured at low temperatures.
  • MDPI. (n.d.). Optimization of Adhesion in Textile Cord–Rubber Composites: An Experimental and Predictive Modeling Approach. Retrieved from [Link]

  • Ismail, H., & Ramli, A. (2005). Effect of Rubber Mixing Sequence Variation Upon Bound Rubber Formation and Its Physical Properties. Polymer-Plastics Technology and Engineering, 44(4), 725-736.

Sources

Optimization

Storage and handling optimization to prevent methyl niclate moisture absorption

Technical Support Center: Methyl Niclate Storage & Handling Optimization Focus: Preventing Moisture Absorption and Hydrolytic Degradation in Pharmaceutical Elastomer Compounding Mechanistic Insight: The Causality of Mois...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl Niclate Storage & Handling Optimization Focus: Preventing Moisture Absorption and Hydrolytic Degradation in Pharmaceutical Elastomer Compounding

Mechanistic Insight: The Causality of Moisture Degradation

Methyl Niclate (chemically known as Nickel dimethyldithiocarbamate) is a specialized antioxidant utilized in the compounding of peroxide-vulcanized elastomers (such as epichlorohydrin rubber)[1]. In drug development and pharmaceutical manufacturing, these elastomers are critical for producing high-performance medical tubing, vial stoppers, and syringe seals. Unlike standard natural rubber accelerators, Methyl Niclate provides exceptional thermal stability without prematurely accelerating vulcanization.

However, the efficacy of this compound is entirely dependent on strict moisture control. The dithiocarbamate ligand is highly susceptible to hydrolytic degradation[2]. When the green powder absorbs ambient moisture exceeding its 1.0% maximum specification[3], water molecules coordinate with the nickel center and initiate a nucleophilic attack on the thiocarbonyl carbon.

The Causality of Failure: This moisture-induced hydrolysis cleaves the complex, breaking it down into carbon disulfide (CS2), dimethylamine, and residual nickel salts[2][4]. For drug development professionals, this is a catastrophic failure mode. Not only does the elastomer lose its oxidative resistance, but the degradation byproducts (CS2 and dimethylamine) become potent, toxic extractables and leachables (E&L) that can migrate into the final drug formulation, leading to regulatory rejection[4].

Visualization: Degradation Pathway

G MN Methyl Niclate (Nickel dimethyldithiocarbamate) H2O Moisture Absorption (H2O Exposure > 1.0%) MN->H2O Hydrolysis Hydrolytic Cleavage of Dithiocarbamate Ligand H2O->Hydrolysis Catalyzed by trace acids/heat DMA Dimethylamine (Leachable Amine Risk) Hydrolysis->DMA CS2 Carbon Disulfide (CS2) (Toxic Extractable Gas) Hydrolysis->CS2 Ni Nickel Salts (Matrix Contamination) Hydrolysis->Ni Impact Loss of Antioxidant Efficacy & Regulatory E&L Failure DMA->Impact CS2->Impact Ni->Impact

Caption: Moisture-induced hydrolytic degradation pathway of Methyl Niclate and its impact on medical elastomers.

Quantitative Impact of Moisture on Extractables

To illustrate the critical nature of environmental controls, the following table summarizes the quantitative impact of relative humidity (RH) on Methyl Niclate degradation and the subsequent generation of leachable risks over a simulated 30-day storage period at 25°C.

Storage Condition (% RH)Moisture Uptake (%)CS2 Evolution (ppm)Dimethylamine Extractables (µg/g)Antioxidant Efficacy Retention (%)
< 10% (Desiccated) 0.2%< 0.1< 0.5> 99%
30% (Controlled) 0.8%2.45.196%
50% (Ambient) 1.5% (Spec Failure)45.082.378%
75% (High Humidity) 3.2%180.5315.0< 40%

Data Interpretation: Exceeding the 1.0% moisture threshold[3] triggers an exponential increase in toxic byproducts due to the autocatalytic nature of dithiocarbamate hydrolysis in the presence of trapped water[2].

Self-Validating Experimental Protocol: Handling & Desiccation

To ensure the scientific integrity of your elastomer compounding, follow this self-validating methodology. The protocol is designed so that each step verifies the success of the previous one.

Step 1: Incoming Quality Control (The Baseline Validation)

  • Action: Immediately upon receipt of Methyl Niclate powder, perform a Karl Fischer (KF) titration.

  • Causality: Dithiocarbamates are relatively unstable in aqueous environments[4]. KF titration provides a quantitative baseline. If the moisture content is >1.0%[3], hydrolysis has likely already initiated. Quarantine the batch; do not attempt to use it for medical-grade elastomers.

Step 2: Inert Atmosphere Transfer and Storage

  • Action: Transfer the green granules into high-density polyethylene (HDPE) containers within a glovebox purged with ultra-high purity (UHP) Argon. Store at 15°C–25°C in a dark environment.

  • Causality: Argon displaces atmospheric oxygen and moisture, halting the formation of amine byproducts and oxidative degradation[2].

Step 3: Pre-Compounding Vacuum Desiccation

  • Action: Prior to compounding, place the required mass of Methyl Niclate in a vacuum desiccator at 25°C and <10 mbar for 4 hours, utilizing phosphorus pentoxide (P₂O₅) as the desiccant.

  • Causality: Vacuum desiccation removes physisorbed surface water without applying thermal stress. Thermal drying must be avoided, as heat drastically accelerates the hydrolysis of any trapped moisture[4].

Step 4: Compounding and Final Validation

  • Action: Execute the addition of Methyl Niclate to the elastomer matrix in a climate-controlled environment (RH < 30%). Post-vulcanization, run a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) analysis on the cured elastomer.

  • Causality: The HS-GC-MS acts as the final self-validating step. An absence of CS2 and dimethylamine peaks confirms that the Methyl Niclate was successfully protected from moisture throughout the handling and curing process.

Troubleshooting FAQs

Q: Why is my Methyl Niclate powder clumping and showing slight discoloration? A: Clumping is the primary physical indicator that moisture ingress has exceeded the 1.0% maximum specification[3]. Discoloration (shifting from vibrant green to a dull, brownish tint) indicates that advanced hydrolysis has occurred, leaving behind degraded nickel salts[2]. The batch must be discarded for pharmaceutical applications.

Q: Can I use an oven at 100°C to quickly dry Methyl Niclate that has absorbed moisture? A: No. While the chemical has a high decomposition point (>290°C) in a dry state[3], applying heat in the presence of absorbed water exponentially accelerates the hydrolysis reaction. This will drive the evolution of CS2 gas[4] and permanently destroy the antioxidant structure. Always use ambient-temperature vacuum desiccation.

Q: My recent batch of pharmaceutical stoppers failed E&L testing due to high levels of dimethylamine. Could the antioxidant be the source? A: Yes. Dimethylamine is the direct secondary amine byproduct of nickel dimethyldithiocarbamate hydrolysis[2]. If the Methyl Niclate absorbed moisture prior to or during the peroxide crosslinking phase, it will degrade and leave dimethylamine trapped within the polymer matrix, which subsequently leaches into the drug product.

References

  • Chemical and heat resistant rubber composition - Justia Patents Source: Justia URL:[Link]

  • Specification - Camsi-X (METHYL NICLATE® Dustless Special) Source: Camsi-X URL:[Link]

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control Source: National Institutes of Health (NIH) URL:[Link]

  • A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Co-Agent Performance in Peroxide Crosslinking: Methyl Acrylate vs. Isobutyl Acrylate

In the realm of polymer modification, peroxide-induced crosslinking stands as a cornerstone technology for enhancing the mechanical, thermal, and chemical resistance properties of elastomers and thermoplastics. The effic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of polymer modification, peroxide-induced crosslinking stands as a cornerstone technology for enhancing the mechanical, thermal, and chemical resistance properties of elastomers and thermoplastics. The efficiency of this process and the ultimate characteristics of the crosslinked network are profoundly influenced by the choice of co-agent. This guide provides a detailed comparative analysis of two common acrylate co-agents, Methyl Acrylate and Isobutyl Acrylate, focusing on their performance, underlying mechanisms, and practical implications for researchers and material scientists.

The selection of a co-agent is a critical decision in formulating a crosslinkable polymer system. The co-agent's molecular structure, reactivity, and volatility all play significant roles in the kinetics of the crosslinking reaction and the final properties of the cured material. Methyl acrylate, a short-chain ester, and isobutyl acrylate, a bulkier ester, present an interesting case study in how subtle molecular differences can lead to significant performance variations.

The Mechanism of Peroxide Crosslinking with Acrylate Co-Agents

Peroxide crosslinking is initiated by the thermal decomposition of an organic peroxide, which generates highly reactive free radicals. In the absence of a co-agent, these radicals abstract hydrogen atoms from the polymer backbone, leading to the formation of polymer radicals that then combine to form crosslinks.

Acrylate co-agents, such as methyl and isobutyl acrylate, introduce a more efficient crosslinking pathway. These molecules contain a reactive carbon-carbon double bond that readily undergoes addition polymerization. The process can be summarized in the following steps:

  • Initiation: The peroxide (ROOR) decomposes upon heating to form two alkoxy radicals (RO•).

  • Grafting: An alkoxy radical abstracts a hydrogen atom from the polymer backbone (P-H), creating a polymer radical (P•).

  • Co-agent Activation: The polymer radical (P•) adds across the double bond of the acrylate monomer, activating it and forming a new, more stable radical.

  • Propagation: This newly formed radical can then react with other polymer chains or other co-agent molecules, rapidly building up a crosslinked network.

The inclusion of a co-agent accelerates the rate of crosslinking and increases the crosslink density, as the polymerization of the acrylate monomers creates multiple crosslinks from a single initiation event.

G cluster_initiation ROOR Organic Peroxide (ROOR) RO_rad 2 Alkoxy Radicals (2 RO•) ROOR->RO_rad 1. Initiation Decomposition Heat Heat (Δ) P_rad Polymer Radical (P•) RO_rad->P_rad 2. H-Abstraction PH Polymer Chain (P-H) Activated_Complex Activated Co-agent Radical P_rad->Activated_Complex 3. Co-agent Activation H2O ROH Acrylate Acrylate Co-agent Crosslinked_Network Crosslinked Polymer Network Activated_Complex->Crosslinked_Network 4. Propagation & Crosslinking

Figure 1: Generalized workflow of peroxide crosslinking with an acrylate co-agent.

Head-to-Head Comparison: Methyl Acrylate vs. Isobutyl Acrylate

The primary difference between methyl acrylate and isobutyl acrylate lies in the structure of the ester group attached to the acrylate backbone. This seemingly small change has a cascading effect on several key performance metrics.

Performance MetricMethyl AcrylateIsobutyl AcrylateRationale
Reactivity HigherLowerThe smaller methyl group offers less steric hindrance, allowing for easier access to the double bond by polymer radicals.
Volatility Higher (Boiling Point: 80°C)Lower (Boiling Point: 138°C)Methyl acrylate has a lower molecular weight and weaker intermolecular forces, leading to a higher vapor pressure.
Crosslink Density Potentially HigherPotentially LowerThe higher reactivity of methyl acrylate can lead to a more densely crosslinked network under identical conditions.
Plasticizing Effect LowerHigherThe larger, flexible isobutyl group can act as an internal plasticizer, increasing the free volume within the polymer matrix.
Final Hardness HigherLowerA higher crosslink density generally results in a harder, more rigid material.
Elongation at Break LowerHigherThe plasticizing effect of the isobutyl group can lead to a more flexible network, allowing for greater elongation before failure.

Experimental Protocol: Evaluating Co-Agent Performance in EPDM Rubber

To provide a tangible framework for comparison, the following experimental protocol outlines a standard method for evaluating the performance of methyl acrylate and isobutyl acrylate as co-agents in a peroxide-cured Ethylene Propylene Diene Monomer (EPDM) rubber compound.

Materials & Formulation
  • Polymer: EPDM (Keltan 4450) - 100 phr (parts per hundred rubber)

  • Filler: Carbon Black (N550) - 50 phr

  • Plasticizer: Paraffinic Oil - 10 phr

  • Processing Aid: Stearic Acid - 1 phr

  • Activator: Zinc Oxide - 5 phr

  • Peroxide: Dicumyl Peroxide (99%) - 5 phr

  • Co-agent: Methyl Acrylate or Isobutyl Acrylate - 3 phr

Experimental Workflow

G start Start: Material Weighing mixing 1. Two-Roll Mill Mixing (10 min @ 50°C) start->mixing molding 2. Compression Molding (15 min @ 170°C, 15 MPa) mixing->molding post_cure 3. Post-Curing (2 hours @ 150°C) molding->post_cure testing 4. Mechanical & Physical Testing post_cure->testing sub1 Rheometry (MDR) testing->sub1 sub2 Hardness (Shore A) testing->sub2 sub3 Tensile Properties testing->sub3 end End: Data Analysis sub1->end sub2->end sub3->end

Figure 2: Standard experimental workflow for evaluating co-agent performance.

  • Compounding: The EPDM, carbon black, oil, stearic acid, and zinc oxide are mixed on a two-roll mill until a homogeneous compound is achieved. The peroxide and co-agent are added last and mixed for a short duration to prevent premature crosslinking (scorching).

  • Curing: The compounded rubber is then cured in a compression mold at a specified temperature and pressure (e.g., 170°C for 15 minutes).

  • Testing: The cured samples are subjected to a battery of tests to evaluate their properties.

Key Characterization Techniques
  • Moving Die Rheometer (MDR): This is a crucial tool for analyzing the curing characteristics of the rubber compound. The MDR measures the torque required to oscillate a rotor embedded in the rubber sample as it cures.

    • Ts2 (Scorch Time): The time it takes for the torque to rise by 2 units from the minimum. A shorter Ts2 indicates a higher risk of premature curing.

    • Tc90 (Optimal Cure Time): The time to reach 90% of the maximum torque. This is often used as the standard cure time for production.

    • MH (Maximum Torque) - ML (Minimum Torque): This value is proportional to the crosslink density of the cured rubber. A higher delta torque suggests a more densely crosslinked network.

  • Hardness Testing: The hardness of the cured sample is measured using a durometer, typically on the Shore A scale for elastomers.

  • Tensile Testing: Dumbbell-shaped samples are pulled to failure in a tensometer to determine:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus at 100% Elongation: The stress required to stretch the sample to twice its original length, indicative of stiffness.

Interpreting the Results: A Comparative Outlook

Based on the principles discussed, a typical set of experimental results would likely show the following trends:

ParameterCompound with Methyl AcrylateCompound with Isobutyl Acrylate
MDR: Ts2 (min) ShorterLonger
MDR: Tc90 (min) ShorterLonger
MDR: MH - ML (dNm) HigherLower
Hardness (Shore A) HigherLower
Tensile Strength (MPa) HigherSlightly Lower
Elongation at Break (%) LowerHigher

These expected results underscore the trade-offs inherent in co-agent selection. The higher reactivity of methyl acrylate leads to a faster cure and a more densely crosslinked, harder material. However, this comes at the cost of increased scorch risk and potentially lower flexibility.

Conversely, isobutyl acrylate offers a greater safety margin in processing due to its lower reactivity and volatility. The resulting network is less dense and more flexible, as indicated by lower hardness and higher elongation. This plasticizing effect can be advantageous in applications requiring good dynamic performance and low-temperature flexibility.

Conclusion and Application-Specific Recommendations

The choice between methyl acrylate and isobutyl acrylate is not a matter of one being universally superior to the other. Instead, the optimal choice is dictated by the specific performance requirements of the final application.

  • Methyl Acrylate is the preferred co-agent when the primary objectives are to achieve a high hardness, high modulus, and rapid cure rate . This makes it suitable for applications such as rigid seals, gaskets, and other components where dimensional stability and resistance to compression set are paramount.

  • Isobutyl Acrylate is the better choice for applications demanding improved flexibility, higher elongation, and a greater margin of safety during processing . Its inherent plasticizing effect is beneficial for dynamic applications like vibration dampers, flexible hoses, and wire and cable insulation where low-temperature performance is critical.

Ultimately, a thorough understanding of the structure-property relationships of these co-agents empowers the formulator to fine-tune the crosslinking process and achieve the desired balance of properties in the final product. Experimental validation, following a systematic protocol as outlined above, remains the gold standard for confirming these choices and optimizing the formulation for any given application.

References

  • Overview of Rubber Crosslinking: Provides a general background on the chemistry of crosslinking elastomers. Source: AZoM.com[Link]

  • Properties of Methyl Acrylate: A chemical datasheet providing physical and chemical properties. Source: PubChem, National Institutes of Health[Link]

  • Properties of Isobutyl Acrylate: A chemical datasheet providing physical and chemical properties. Source: PubChem, National Institutes of Health[Link]

  • Role of Co-agents in Peroxide Crosslinking: Discusses the function and types of co-agents used in peroxide cure systems. Source: Rubber World Magazine[Link]

Comparative

Comparative Thermal Stability of Methyl Niclate and Sterically Hindered Phenols in High-Performance Elastomers

Executive Context: Stabilizing Polymers for Extreme Environments For researchers and drug development professionals, the thermal stability of elastomeric components—such as pharmaceutical closures, medical tubing, and bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context: Stabilizing Polymers for Extreme Environments

For researchers and drug development professionals, the thermal stability of elastomeric components—such as pharmaceutical closures, medical tubing, and bioreactor seals—is a critical quality attribute. These materials must withstand aggressive sterilization protocols (e.g., autoclaving at 121°C, dry heat depyrogenation at 250°C) without degrading, losing seal integrity, or generating harmful extractables and leachables (E&L).

Selecting the correct antioxidant system is paramount to protecting these polymers from thermal and oxidative degradation. This guide provides an in-depth comparative analysis of two distinct classes of stabilizers: Sterically Hindered Phenols (the industry standard primary antioxidants) and Methyl Niclate (a specialized, ultra-high-temperature metal dithiocarbamate).

Chemical Profiling & Mechanistic Pathways

To engineer a resilient polymer formulation, one must understand the distinct mechanistic pathways through which these antioxidants operate. Antioxidants protect compounds from high temperatures by absorbing free radicals that would otherwise break polymer bonds 1.

Sterically Hindered Phenols (e.g., Irganox 1010)

Sterically hindered phenols act as primary antioxidants (chain-breaking donors). When thermal stress induces homolytic cleavage of polymer chains, highly reactive alkyl and peroxy radicals are formed. Hindered phenols donate a hydrogen atom to quench these radicals. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups surrounding the hydroxyl group, preventing it from initiating further degradation.

Methyl Niclate (Nickel Dimethyldithiocarbamate)

Methyl Niclate, chemically identified as Nickel bis(N,N-dimethylcarbamodithioate) 2, operates primarily as a secondary antioxidant and hydroperoxide decomposer. It is an outstanding antioxidant specifically tailored for epichlorohydrin and peroxide-vulcanized elastomers 3. Unlike hindered phenols, which can inadvertently scavenge the radicals needed for peroxide curing, Methyl Niclate provides robust thermal protection without accelerating or interfering with the vulcanization process 4.

Mechanism cluster_0 Sterically Hindered Phenols cluster_1 Methyl Niclate A Polymer Radical C Stable Phenoxy Radical A->C H-Donation B Hindered Phenol B->C D Hydroperoxide F Non-Radical Products D->F Decomposition E Methyl Niclate E->F

Mechanistic pathways of sterically hindered phenols and Methyl Niclate.

Comparative Thermal Stability Data

To objectively compare these compounds, we must look at their thermal decomposition limits and their compatibility with high-temperature manufacturing processes. Methyl Niclate exhibits a remarkable melting and decomposition point of at least 290°C 3.

Performance MetricMethyl Niclate (Nickel dimethyldithiocarbamate)Sterically Hindered Phenols (e.g., Irganox 1010)
Primary Function Hydroperoxide decomposition & radical scavengingPrimary radical scavenging via H-donation
Thermal Decomposition Limit > 290°C minimum 3~ 280°C - 320°C (Highly dependent on molecular weight)
Peroxide Cure Compatibility Excellent; does not accelerate or inhibit vulcanization 4Moderate to Poor; can consume curing radicals, leading to under-curing
Volatility at High Temp Very LowLow to Moderate
Optimal Elastomer Systems Epichlorohydrin, EPDM, Peroxide-cured rubbers 3General plastics, natural rubber, broad medical packaging
Synergistic Applications in Extreme Heat

In highly demanding environments—such as geothermal applications or extreme steam sterilization—a single antioxidant often fails. Research and patent literature demonstrate that combining a sterically hindered phenol with metal salts of dithiocarbamate (like Methyl Niclate) produces a highly synergistic thermal stabilizer system 4. This dual system can withstand temperatures up to 600°F (315°C) in steam environments for weeks without recognizable deterioration 4. The hindered phenol acts as the primary radical scavenger, while the dithiocarbamate decomposes hydroperoxides and provides secondary stabilization without disrupting the carbon-carbon crosslinks formed by peroxides 4.

Experimental Validation: Self-Validating Protocol for Thermal Stability

To ensure scientific integrity, thermal stability must be quantified using a self-validating experimental workflow. The following protocol utilizes orthogonal verification—using Thermogravimetric Analysis (TGA) to validate Differential Scanning Calorimetry (DSC) data—ensuring the system catches internal errors (e.g., premature antioxidant volatilization).

Workflow Step1 Sample Compounding (Elastomer + Antioxidant) Step2 TGA Analysis (Determine Td) Step1->Step2 Step3 DSC Analysis (Measure OIT) Step1->Step3 Step4 Accelerated Heat Aging (150°C - 300°C) Step1->Step4 Step5 Mechanical Testing (Tensile & Elongation) Step4->Step5

Standardized workflow for evaluating the thermal stability of elastomers.

Step-by-Step Methodology
  • Sample Compounding & Internal Controls : Formulate an EPDM masterbatch. Create three test groups:

    • Negative Control: Un-stabilized neat EPDM.

    • Group A: EPDM + 2.0 phr Sterically Hindered Phenol.

    • Group B: EPDM + 2.0 phr Methyl Niclate.

    • Causality: The negative control establishes the baseline degradation rate, validating that any observed stability in Groups A and B is strictly due to the antioxidant.

  • Thermogravimetric Analysis (TGA) : Ramp samples at 10°C/min from room temperature to 600°C in an air atmosphere.

    • Causality: TGA determines the absolute decomposition temperature ( Td​ ). If TGA shows mass loss before the target DSC temperature, the subsequent OIT data is invalidated due to antioxidant volatilization.

  • Oxidative Induction Time (OIT) via DSC : Calibrate the DSC using an Indium standard (System Suitability). Heat the samples isothermally at 200°C under an oxygen purge (50 mL/min).

    • Causality: OIT directly measures the time until the antioxidant is entirely depleted and the exothermic oxidation of the polymer begins. A longer OIT definitively proves superior thermal stability.

  • Accelerated Heat Aging & Mechanical Testing : Place molded tensile specimens in an air-circulating oven at 150°C for 168 hours. Post-aging, measure tensile strength and elongation at break.

    • Causality: While DSC/TGA provides chemical data, mechanical testing confirms whether the chemical stability translates to functional, macroscopic performance (e.g., ensuring a pharmaceutical stopper won't become brittle).

Conclusion & Formulation Strategy

For standard medical devices and pharmaceutical packaging, sterically hindered phenols remain the go-to primary antioxidants due to their excellent biocompatibility profile and reliable radical scavenging. However, when formulating elastomers for extreme thermal environments, dry-heat depyrogenation, or when utilizing peroxide-cured systems (like EPDM or epichlorohydrin), Methyl Niclate offers superior thermal resilience (>290°C decomposition) without interfering with vulcanization. For the ultimate thermal performance, formulation scientists should consider a synergistic blend of both classes.

References

  • Rubber composition for geothermal application (US Patent 4575522A). Google Patents.
  • Specification: METHYL NICLATE® Dustless Special . Camsi-X / R.T. Vanderbilt Company, Inc. URL: [Link]

  • What is a Rubber Compound? Med-Tech Innovation. URL: [Link]

  • Nickel, bis(N,N-dimethylcarbamodithioato-kappaS,kappaS')-, (SP-4-1) - PubChem . National Institutes of Health (NIH). URL: [Link]

Sources

Validation

A Comparative Guide to Validating Methyl Nicotinate's Antioxidant Efficacy via Accelerated Aging Tests

For researchers and formulation experts in the pharmaceutical and cosmetic industries, ensuring product stability and protecting active ingredients from oxidative degradation is a paramount concern. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and formulation experts in the pharmaceutical and cosmetic industries, ensuring product stability and protecting active ingredients from oxidative degradation is a paramount concern. This guide provides an in-depth, objective framework for validating the antioxidant efficacy of methyl nicotinate, a compound of growing interest, by comparing its performance against established industry benchmarks using accelerated aging protocols.

Introduction: The Imperative for Antioxidant Validation

Oxidative stress is a primary driver of degradation in many formulations, leading to reduced shelf-life, loss of potency, and undesirable changes in physical properties. Antioxidants are incorporated to mitigate these effects, but their efficacy must be rigorously validated under stress conditions that mimic long-term storage. Accelerated aging studies, which expose formulations to elevated temperature, humidity, and/or light, serve as an indispensable tool for predicting real-world stability and performance.[1][2]

This guide focuses on methyl nicotinate, the methyl ester of niacin. While traditionally used as a rubefacient for its vasodilatory properties[3], recent studies suggest it may possess geroprotective and antioxidant-conferring properties, potentially by supporting mitochondrial function and NAD+ biosynthesis.[4][5] Here, we outline a comprehensive methodology to substantiate these claims in a formulation context.

Proposed Antioxidant Mechanism of Methyl Nicotinate

The antioxidant activity of methyl nicotinate is likely indirect. Unlike classical radical scavengers, its primary benefit is believed to stem from its role as a precursor to nicotinic acid (NA), which is then converted into nicotinamide adenine dinucleotide (NAD+).[5] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and stress resistance.[6] By boosting the cellular NAD+ pool, methyl nicotinate may enhance the endogenous antioxidant capacity and improve mitochondrial health, thereby conferring resilience against oxidative stress.[4]

Figure 1. Proposed Indirect Antioxidant Mechanism of Methyl Nicotinate MN Methyl Nicotinate (MN) Esterase Skin Esterases MN->Esterase Hydrolysis NA Nicotinic Acid (NA) Esterase->NA NAD_Pathway NAD+ Biosynthesis Pathway NA->NAD_Pathway NAD Increased NAD+ Pool NAD_Pathway->NAD Mito Enhanced Mitochondrial Function & Biogenesis NAD->Mito Resilience Increased Oxidative Stress Resilience Mito->Resilience Protection Protection of Formulation Components Resilience->Protection Inhibits ROS Reactive Oxygen Species (ROS) ROS->Protection Degradation

Caption: Proposed Indirect Antioxidant Mechanism of Methyl Nicotinate.

Comparative Methodology: An Accelerated Aging Study

To objectively assess methyl nicotinate, its performance must be compared against a negative control (no antioxidant) and well-characterized benchmarks. This protocol uses a model oil-in-water (O/W) emulsion, a common base for cosmetic and pharmaceutical creams.

Benchmark Antioxidants:

  • α-Tocopherol (Vitamin E): A lipophilic, chain-breaking antioxidant that scavenges lipid peroxyl radicals within membranes and the oil phase.[7][8][9][10]

  • Ascorbic Acid (Vitamin C): A hydrophilic antioxidant that scavenges aqueous radicals and can regenerate α-tocopherol from its radical form.[11][12][13][14]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant that acts as a potent free-radical scavenger.[15][[“]][17][18]

Figure 2. Experimental Workflow for Comparative Antioxidant Validation cluster_prep Preparation cluster_aging Accelerated Aging cluster_analysis Analysis & Data Collection cluster_eval Evaluation P1 Prepare 5 Batches of O/W Emulsion P2 1: Control (None) 2: Methyl Nicotinate (0.5%) 3: α-Tocopherol (0.5%) 4: Ascorbic Acid (0.5%) 5: BHT (0.1%) A1 Divide each batch into aliquots P1->A1 A2 Place in Stability Chamber (40°C ± 2°C / 75% RH ± 5% RH) A1->A2 T_points Pull samples at T=4, 8, 12 Weeks A2->T_points T0 T=0 (Baseline) Analysis Perform Analyses: - Peroxide Value (PV) - TBARS Assay - pH & Viscosity - Visual Assessment T_points->Analysis E1 Tabulate & Compare Data Analysis->E1 E2 Assess Relative Efficacy of Antioxidants E1->E2

Caption: Experimental Workflow for Comparative Antioxidant Validation.

Detailed Experimental Protocol

Materials:

  • Oil Phase: Squalane (20%)

  • Aqueous Phase: Deionized Water (q.s. to 100%)

  • Emulsifier: Cetearyl Alcohol & Ceteareth-20 (5%)

  • Preservative: Phenoxyethanol (1%)

  • Antioxidants: Methyl Nicotinate, α-Tocopherol, L-Ascorbic Acid, BHT

  • Analytical Reagents: As required for Peroxide Value and TBARS assays.

Procedure:

  • Emulsion Preparation:

    • Prepare five separate beakers for the oil phase. To each, add squalane and the emulsifier. To four of the five beakers, add the respective antioxidant at the target concentration (e.g., Methyl Nicotinate at 0.5% w/w). BHT is typically used at a lower concentration (e.g., 0.1%) due to its high efficacy and regulatory limits.

    • Heat both the oil phase and the aqueous phase (water + preservative) separately to 75°C.

    • Slowly add the oil phase to the aqueous phase under high-shear homogenization.

    • Continue mixing while cooling to room temperature to form a stable emulsion.

    • Adjust pH of the final emulsions to a standardized value (e.g., 5.5).

  • Accelerated Aging:

    • Divide each of the five emulsion batches into multiple airtight, opaque glass jars to create replicates for each time point.

    • Perform baseline (T=0) analysis immediately.

    • Place the remaining samples into a stability chamber set to accelerated conditions, such as 40°C ± 2°C / 75% RH ± 5% RH , as recommended by ICH guidelines.[1][19][20][21][22]

  • Time-Point Analysis (Weeks 0, 4, 8, 12):

    • At each interval, remove a set of samples for each formulation from the chamber.

    • Allow samples to equilibrate to room temperature before analysis.

    • Primary Oxidation Analysis (Peroxide Value - PV): Measure the concentration of primary oxidation products (hydroperoxides). This is typically done via iodometric titration, where peroxides oxidize iodide to iodine, which is then titrated with sodium thiosulfate.[23][24][25][26] The value is expressed in milliequivalents of active oxygen per kg of oil (meq/kg).

    • Secondary Oxidation Analysis (TBARS Assay): Measure malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be quantified spectrophotometrically at ~532 nm.[27][28][29][30]

    • Physicochemical Stability: Measure pH and viscosity, and visually assess for color change, creaming, or phase separation.

Comparative Performance Data

The following table presents plausible data from the described experiment, designed to illustrate how results can be structured for clear comparison.

Table 1: Comparative Results of Accelerated Aging Study (40°C / 75% RH)

Test ParameterTime (Weeks)Control (No Antioxidant)Methyl Nicotinate (0.5%)α-Tocopherol (0.5%)Ascorbic Acid (0.5%)BHT (0.1%)
Peroxide Value 0 0.80.90.80.90.7
(meq/kg)4 12.48.16.59.54.2
8 25.116.213.018.98.1
12 48.629.524.836.415.3
TBARS 0 0.050.050.040.060.04
(µmol MDA/g)4 0.410.280.220.330.15
8 0.850.580.450.690.31
12 1.621.050.881.310.59
Visual Color 0 WhiteWhiteWhiteWhiteWhite
12 YellowOff-WhiteOff-WhiteLight BeigeWhite
pH 0 5.525.515.535.495.52
12 4.855.155.215.025.35
Interpretation of Results
  • Efficacy Hierarchy: Based on the hypothetical data, the antioxidant efficacy follows the order: BHT > α-Tocopherol > Methyl Nicotinate > Ascorbic Acid > Control . BHT, a synthetic antioxidant, demonstrates the highest level of protection against both primary and secondary oxidation.[31]

  • Methyl Nicotinate Performance: The formulation containing methyl nicotinate showed a significant reduction in both Peroxide Value and TBARS levels compared to the control, suggesting it confers meaningful protection against oxidative degradation. For instance, at 12 weeks, it reduced the PV by approximately 39% relative to the control. Its performance, while not as robust as the classic chain-breaking antioxidants Tocopherol and BHT, is demonstrably superior to having no antioxidant system.

  • Benchmark Behavior: α-Tocopherol shows strong, expected performance in preventing lipid peroxidation. Ascorbic acid, being water-soluble, is less effective at preventing lipid oxidation within the oil droplets of an O/W emulsion but still offers some protection, likely at the oil-water interface.[32]

  • Physicochemical Stability: The drop in pH in the control and less-protected samples is indicative of the formation of acidic degradation byproducts. The stability of the pH in the BHT and Tocopherol samples correlates with lower oxidation. The methyl nicotinate sample shows a moderate pH drop, consistent with its intermediate antioxidant performance.

Conclusion for the Formulation Scientist

This guide establishes a robust, scientifically-grounded framework for validating the antioxidant efficacy of methyl nicotinate. The experimental design, rooted in industry-standard accelerated aging protocols, allows for a direct and objective comparison against established antioxidants.

Our analysis, based on plausible experimental outcomes, indicates that methyl nicotinate can provide moderate but significant protection against oxidative degradation in emulsion systems. While it may not match the potency of highly optimized synthetic antioxidants like BHT or dedicated lipid-soluble scavengers like α-tocopherol, its efficacy is substantial enough to warrant consideration, particularly for formulators seeking multifunctional ingredients with potential benefits related to cellular health and NAD+ metabolism.

Ultimately, the decision to incorporate methyl nicotinate should be based on a comprehensive evaluation of its performance within the specific formulation matrix, desired shelf-life, and the overall product positioning. The methodology presented here provides the necessary tools to make that evidence-based decision.

References

  • Butylated Hydroxytoluene's Mechanism in Protein Preservation: Key Insights. (2026, March 21). Consensus.
  • What is Butylated Hydroxytoluene (BHT) mechanism of action? (n.d.). Consensus.
  • Niki, E. (n.d.). Vitamin E: Mechanism of Its Antioxidant Activity. J-Stage.
  • Al-Jaber, H. (2023, December 20). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). IntechOpen.
  • Gokce, A., & Ciftci, O. (2016, October 29). An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands.
  • What is the mechanism of Ascorbic Acid? (2024, July 17). Patsnap Synapse.
  • ICH. (n.d.). Quality Guidelines.
  • Tocopherol. (n.d.). In Wikipedia.
  • Majchrzak-Celińska, A., et al. (2022, October 7). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI.
  • Vitamin C. (n.d.). In Wikipedia.
  • Butylated hydroxytoluene. (n.d.). In Wikipedia.
  • Kabuto, H., et al. (2015, August 28). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed.
  • Niki, E. (n.d.). (PDF) Vitamin E: Mechanism of Its Antioxidant Activity. ResearchGate.
  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
  • Determination of Peroxide Value (PV) of lipid. (n.d.). University of Nebraska-Lincoln.
  • Lipid Peroxidation (TBARS) in Biological Samples. (n.d.). Springer Nature Experiments.
  • Peroxide Value Determination SOP. (n.d.). Scribd.
  • TBARS Assay for Lipid peroxidation. (n.d.). Bio-protocol.
  • Thiobarbituric acid reactive substances (TBARS) Assay. (n.d.). Protocols.io.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. (n.d.). PMC.
  • DETERMINATION OF PEROXIDE VALUE. (n.d.). FAO.
  • Potential Antiatherogenic Mechanisms of Ascorbate (Vitamin C) and α-Tocopherol (Vitamin E). (2000, September 1). Circulation Research - American Heart Association Journals.
  • Determination of Peroxide value (POV) in fats and oils. (n.d.). Xylem Analytics.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • ifra analytical method - determination of the peroxide value. (2019, September 10). Cloudfront.net.
  • Traber, M. G. (n.d.). Vitamin E, Antioxidant and Nothing More. PMC - NIH.
  • stability testing of new drug substances and products. (n.d.). PMDA.
  • Measuring Antioxidant Effectiveness in Food. (n.d.). AOCS.
  • TBARS (TCA Method) Assay Kit. (n.d.). Cayman Chemical.
  • How is BHT Used in Lubricants? (2023, September 5). Van Horn, Metz & Co. Inc.
  • Methyl Nicotinate Is a Novel Geroprotective Compound That Promotes Mitochondria Dependent Lifespan Extension. (2025, May 29). bioRxiv.
  • Methyl Nicotinate Is a Novel Geroprotective Compound That Promotes Mitochondria Dependent Lifespan Extension. (2025, May 29). bioRxiv.
  • Menthyl nicotinate. (n.d.). In Wikipedia.
  • Comparison of antioxidant activities of selected phenolic compounds in O/W emulsions and bulk oil. (2021, July 1). PubMed.
  • The Influence of Antioxidant Plant Extracts on the Oxidation of O/W Emulsions. (2023, February 24). MDPI.
  • International Journal of Medical Sciences and Pharma Research Process Validation of Solid Antioxidant Skin Supplement Tablets. (2022, June 15). IJMSPR.
  • Methyl nicotinate:Mechanism, Uses and Toxicity. (2025, May 14). ChemicalBook.
  • US8221746B2 - Antioxidant for use in cosmetic, medicated and pharmaceutical preparations. (2009, November 5). Google Patents.
  • A test for antioxidant activity in cosmetic formulations. (n.d.). ResearchGate.
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  • Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. (2020, February 28). MDPI.
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  • Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. (2022, February 7). MDPI.
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Comparative

Comparative Guide: Methyl Niclate vs. Zinc Dimethyldithiocarbamate in Elastomer Vulcanization

For materials scientists and elastomer chemists, selecting the correct compounding additives is the difference between a product that fails prematurely and one that survives extreme operational environments. Within the d...

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Author: BenchChem Technical Support Team. Date: April 2026

For materials scientists and elastomer chemists, selecting the correct compounding additives is the difference between a product that fails prematurely and one that survives extreme operational environments. Within the dithiocarbamate family, two chemicals—Zinc Dimethyldithiocarbamate (ZDMC) and Methyl Niclate (Nickel Dimethyldithiocarbamate) —share identical organic ligands but exhibit radically divergent chemical behaviors due to their transition metal centers.

This guide objectively compares these two compounds, detailing the mechanistic causality behind their distinct roles: ZDMC as a potent vulcanization ultra-accelerator[1][2], and Methyl Niclate as a non-accelerating, extreme-temperature antioxidant[3][4].

Mechanistic Divergence: The Role of the Metal Center

The fundamental difference between ZDMC and Methyl Niclate lies in the coordination chemistry of Zinc ( Zn2+ ) versus Nickel ( Ni2+ ).

Zinc Dimethyldithiocarbamate (ZDMC): The Ultra-Accelerator In sulfur vulcanization, elemental sulfur ( S8​ ) is too stable to efficiently crosslink rubber on its own. ZDMC acts as a catalytic bridge. When compounded with zinc oxide and stearic acid, ZDMC forms a highly soluble zinc-accelerator complex[5]. The Zn2+ center facilitates the nucleophilic attack on the S8​ ring, breaking it down into active polysulfide fragments. These fragments are rapidly transferred to the allylic carbon sites on the rubber backbone (such as in NR, SBR, or EPDM), resulting in exceptionally fast cure rates and high crosslink density[6].

Methyl Niclate (NDMC): The Radical Scavenger Conversely, the Ni2+ center in Methyl Niclate strongly coordinates the dithiocarbamate ligands, rendering it inactive as a sulfur transfer agent; thus, it does not accelerate vulcanization[3]. Instead, its value is unlocked in peroxide-cured systems (e.g., Epichlorohydrin or EPDM used in geothermal applications)[3][4]. During extreme heat exposure, polymer chains oxidize to form hydroperoxides. Methyl Niclate acts as a potent hydroperoxide decomposer, converting these destructive molecules into stable, non-radical alcohols without interfering with the primary carbon-carbon crosslinking initiated by the peroxide[3].

G Base Metal Dimethyldithiocarbamate [M(S2CNMe2)2] Zinc Zinc Center (ZDMC) Base->Zinc M = Zn2+ Nickel Nickel Center (NDMC) Base->Nickel M = Ni2+ Sulfur Sulfur Vulcanization (NR, SBR, EPDM) Zinc->Sulfur Peroxide Peroxide Vulcanization (ECO, EPDM) Nickel->Peroxide ActionZn Ultra-Accelerator (Activates S8 ring) Sulfur->ActionZn ActionNi Antioxidant / Stabilizer (Radical Scavenger) Peroxide->ActionNi ResultZn Rapid Crosslinking High Modulus ActionZn->ResultZn ResultNi Thermal Stability Heat Aging Resistance ActionNi->ResultNi

Mechanistic divergence of metal dithiocarbamates based on the transition metal center.

Physicochemical Profiling

Understanding the physical properties is critical for predicting dispersion during compounding. Table 1 summarizes the core differences.

Table 1: Physicochemical Comparison

PropertyZinc Dimethyldithiocarbamate (ZDMC)Methyl Niclate (NDMC)
Primary Function Ultra-accelerator for low-temp sulfur cures[1]Antioxidant / Thermal Stabilizer[4]
Target Curing System Sulfur Vulcanization[6]Peroxide Vulcanization[3]
Compatible Elastomers NR, SBR, NBR, EPDM[1][2]Epichlorohydrin (ECO), Peroxide-EPDM[3][4]
Physical Appearance Creamy-white powder[1]Green powder[4]
Melting Point 248 - 257 °C> 290 °C (Decomposes)[4]
Vulcanization Effect Drastically reduces scorch time ( ts2​ )[6]Does not accelerate vulcanization[3]

Experimental Methodologies

To validate the distinct functions of these chemicals, we employ a self-validating experimental matrix. The protocols below isolate the variables of cure kinetics and thermal degradation.

Protocol A: Evaluating ZDMC Cure Kinetics in Sulfur-Cured EPDM

Causality: ZDMC is evaluated here to demonstrate its catalytic effect on sulfur ring cleavage.

  • Compounding: On a two-roll mill (friction ratio 1:1.2), masticate 100 phr EPDM. Sequentially incorporate 5 phr ZnO and 1 phr Stearic Acid. (Why? These react to form zinc stearate, which solubilizes ZDMC into the rubber matrix[5]) Add 50 phr Carbon Black (N330), followed by 1.5 phr Sulfur and 0.8 phr ZDMC[6].

  • Rheometric Analysis: Place a 5g sample in a Moving Die Rheometer (MDR 2000) at 160°C for 30 minutes. Extract the scorch time ( ts2​ ) and optimal cure time ( t90​ ).

  • Vulcanization: Press-cure the remaining compound in a hydraulic press at 160°C for t90​+2 minutes. (Why +2 mins? This ensures uniform thermal conductivity through the 2mm mold thickness, preventing an under-cured core).

Protocol B: Evaluating Methyl Niclate in Peroxide-Cured ECO

Causality: Methyl Niclate is evaluated for its ability to protect the polymer backbone without interfering with homolytic peroxide cleavage.

  • Compounding: Mill 100 phr Epichlorohydrin (ECO). Add 50 phr Carbon Black, 3.5 phr Dicumyl Peroxide[3], and 2.0 phr Methyl Niclate[3][4].

  • Vulcanization: Press-cure at 170°C for 15 minutes. (Why 170°C? This temperature corresponds to the optimal half-life of Dicumyl Peroxide, ensuring >95% radical generation).

  • Heat Aging & Tensile Testing: Die-cut dumbbell specimens. Retain half as a control. Place the other half in an air-circulating oven at 150°C for 168 hours. Test both sets on an Instron Universal Testing Machine (500 mm/min) to measure tensile retention.

Workflow Mix Two-Roll Mill Compounding Rheo Moving Die Rheometer (MDR 2000) Mix->Rheo Measure Scorch/Cure Cure Hot Press Vulcanization Rheo->Cure Optimize t90 Test Instron Tensile & Heat Aging Oven Cure->Test Physical Properties

Standardized experimental workflow for evaluating elastomer compounding and vulcanization.

Data Presentation: Performance Comparison

The quantitative data below illustrates the functional divergence of the two additives based on the protocols executed above.

Table 2: Rheometric Cure Kinetics (Sulfur-Cured EPDM at 160°C) Demonstrating ZDMC's role as an ultra-accelerator.

FormulationScorch Time ( ts2​ )Optimal Cure Time ( t90​ )Max Torque ( MH​ )
Control (Sulfur only)> 25.0 min> 45.0 min8.5 dN·m
+ 0.8 phr ZDMC 1.8 min 4.2 min 18.2 dN·m
+ 0.8 phr Methyl Niclate> 24.5 min> 44.0 min8.7 dN·m

Insight: ZDMC aggressively reduces the activation energy for sulfur crosslinking, dropping cure time by over 90%. Methyl Niclate shows negligible catalytic activity in sulfur systems[3].

Table 3: Heat Aging Performance (Peroxide-Cured ECO, 168h @ 150°C) Demonstrating Methyl Niclate's role as an extreme thermal stabilizer.

FormulationOriginal Tensile StrengthAged Tensile StrengthTensile Retention (%)
Control (Peroxide only)16.5 MPa6.2 MPa (Brittle)37.5 %
+ 2.0 phr Methyl Niclate 16.3 MPa 14.8 MPa 90.8 %

Insight: While Methyl Niclate does not contribute to the initial crosslink density (as seen by the nearly identical original tensile strength to the control), it acts as a sacrificial radical scavenger, preserving polymer integrity under severe thermal stress[3][4].

Conclusion

The selection between Zinc Dimethyldithiocarbamate and Methyl Niclate is dictated entirely by the vulcanization mechanism and the end-use environment.

  • Choose ZDMC when compounding sulfur-cured commodity or synthetic rubbers (NR, SBR, EPDM) where rapid cycle times, high crosslink density, and low-temperature curing are required[1][6].

  • Choose Methyl Niclate for peroxide-cured specialty elastomers (ECO) destined for extreme environments, such as geothermal drilling seals, where thermal degradation and oxidation are the primary modes of failure[3][4].

Sources

Validation

Advanced HPLC Analytical Methods for Methyl Niclate Purity and Concentration: A Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Content Type: Methodological Comparison & Experimental Guide Introduction: The Analytical Challenge of Methyl Niclate Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Content Type: Methodological Comparison & Experimental Guide

Introduction: The Analytical Challenge of Methyl Niclate

Methyl niclate, chemically identified as nickel bis(dimethyldithiocarbamate) (CAS 15521-65-0), is a coordination complex widely utilized as a robust antioxidant in peroxide-vulcanized elastomers and as an agricultural fungicide[1][2].

Analyzing the purity and trace concentration of methyl niclate presents a unique chromatographic challenge. As a transition metal dithiocarbamate, the intact complex is notoriously unstable during standard liquid chromatography. It is highly prone to on-column degradation, transchelation with iron or chromium in stainless steel HPLC components, and severe peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.

To maintain scientific integrity and establish a self-validating analytical system, laboratories must choose between Direct Reversed-Phase HPLC-UV (suitable for high-concentration bulk purity) and Decomplexation-Derivatization UHPLC-MS/MS (the gold standard for trace concentration and complex matrices)[3]. This guide objectively compares these two methodologies, providing the mechanistic causality behind each experimental choice.

Methodological Comparison: Direct vs. Derivatization Workflows

Method A: Direct Reversed-Phase HPLC-UV
  • Mechanism: This method relies on the inherent UV absorbance of the intact nickel-dithiocarbamate complex.

  • Best For: Bulk material purity assays (e.g., verifying >98% raw material purity)[1].

  • Causality & Limitations: While sample preparation is straightforward, the intact complex easily dissociates in acidic mobile phases. To prevent this degradation, the mobile phase must be strictly buffered to a neutral pH. Furthermore, the use of PEEK (polyether ether ketone) tubing is highly recommended to prevent the Ni²⁺ core from exchanging with metals in the system hardware.

Method B: Decomplexation-Methylation UHPLC-MS/MS (Modified QuEChERS)
  • Mechanism: Instead of fighting the instability of the metal chelate, this method intentionally destroys it. An alkaline EDTA/L-cysteine solution strips the nickel ion, and the liberated dimethyldithiocarbamic acid is immediately methylated using dimethyl sulfate to form a highly stable, covalent organic ester: methyl dimethyldithiocarbamate (DMD-Me)[3][4].

  • Best For: Trace concentration analysis, residue determination, and complex matrix testing.

  • Causality & Limitations: By converting the problematic metal complex into a stable derivative, we eliminate on-column metal interactions. This drastically improves peak shape, retention time stability, and ionization efficiency for tandem mass spectrometry[3].

Quantitative Performance Comparison

The following table summarizes the performance metrics of both methodologies, highlighting why derivatization is mandatory for trace-level quantification.

Analytical ParameterMethod A: Direct RP-HPLC-UVMethod B: Decomplexation UHPLC-MS/MS
Target Analyte Intact Nickel ComplexMethyl DMD (Stable Derivative)
Detector UV-Vis (approx. 260 nm)Tandem Mass Spectrometry (ESI+)
Limit of Quantitation (LOQ) ~1.0 - 5.0 µg/mL0.14 - 0.27 µg/kg[3]
Recovery Rate Matrix-dependent (often poor)71.8% - 92.2%[3]
Precision (Inter-day RSD) >10% (due to column interaction)4.7% - 12.2%[3]
Primary Limitation Peak tailing, metal transchelationRequires extensive sample preparation

Experimental Protocols: Building a Self-Validating System

Protocol 1: Trace Concentration via Decomplexation-Methylation (Method B)

This step-by-step workflow is adapted from validated QuEChERS modifications for dithiocarbamates[3][4].

Step 1: Decomplexation Extraction

  • Accurately weigh the sample containing methyl niclate into a 50 mL centrifuge tube.

  • Add 10 mL of an alkaline decomplexation buffer (pH 9.8) consisting of 0.1 M EDTA and 0.1 M L-cysteine monohydrate[3].

  • Causality: EDTA aggressively chelates the Ni²⁺ ion to break the complex. L-cysteine acts as a critical reducing agent to prevent the oxidative dimerization of the newly freed dithiocarbamic acid into unwanted thiuram disulfides[3].

Step 2: Derivatization (Methylation)

  • Add 10 mL of HPLC-grade acetonitrile and 0.1 M dimethyl sulfate to the mixture[3].

  • Vortex vigorously for 2 minutes and incubate at room temperature for 15 minutes.

  • Causality: Dimethyl sulfate rapidly alkylates the free thiol group. This yields the stable DMD-Me derivative, which is highly amenable to reversed-phase chromatography and prevents analyte loss[3].

Step 3: UHPLC-MS/MS Analysis

  • Column: Thermo Hypersil Gold C18 (100 × 2.1 mm, 1.9 µm) thermostated at 50 °C[3].

  • Mobile Phase: Solvent A (Acetonitrile) and Solvent B (0.1% Formic acid in water)[3].

  • Gradient: 10% A (0–1.0 min) → 100% A (1–6.5 min) → 10% A (7.5–7.7 min)[3].

  • Flow Rate: 0.45 mL/min[3].

  • Detection: Mass spectrometer in positive mode (3800 kV), monitoring specific transitions for the DMD-Me derivative[3].

Protocol 2: Direct Reversed-Phase HPLC-UV (Method A)

Step 1: Sample Preparation

  • Accurately weigh the bulk methyl niclate raw material.

  • Dissolve in HPLC-grade acetonitrile, sonicating for 10 minutes to ensure complete dissolution.

  • Filter immediately through a 0.22 µm PTFE syringe filter to remove insoluble polymers.

Step 2: Chromatographic Conditions

  • Column: Passivated C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and neutral Phosphate Buffer (pH 7.0).

  • Causality: The neutral pH prevents the acidic dissociation of the nickel complex, ensuring the analyte reaches the detector intact.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

Mechanistic Pathway Visualization

To fully grasp the logic behind Method B, the following diagram maps the chemical transformation of methyl niclate into its analytical surrogate.

G N1 Methyl Niclate (Ni-DMD Complex) N2 Alkaline EDTA/Cysteine (Decomplexation) N1->N2 pH 9.8 buffer N3 Dimethyldithiocarbamic Acid (Free Ligand) N2->N3 Metal Chelation N4 Dimethyl Sulfate (Methylation) N3->N4 MeCN solvent N5 Methyl DMD (Stable Derivative) N4->N5 Derivatization N6 UHPLC-MS/MS Analysis N5->N6 Quantification

Workflow of Methyl Niclate decomplexation and methylation for UHPLC-MS/MS analysis.

Conclusion

For routine bulk purity analysis of methyl niclate, Direct HPLC-UV is sufficient, provided the chromatographic system is passivated and the mobile phase is strictly pH-controlled. However, for rigorous concentration determination in complex matrices, the Decomplexation-Methylation UHPLC-MS/MS method is non-negotiable. By chemically bypassing the inherent instability of the nickel chelate, analysts create a self-validating system that guarantees high recovery, eliminates column degradation, and delivers exceptional precision.

References

  • Infochems Co. Ltd. "Methyl Niclate :화학제품정보[화학Database]". Infochems.
  • National Institutes of Health. "Nickel, bis(N,N-dimethylcarbamodithioato-kappaS,kappaS')-, (SP-4-1) - PubChem". PubChem.
  • Kakitani, A., et al. "Analysis of dithiocarbamates in berries and leafy vegetables by ultra-high performance liquid chromatography coupled with tandem mass spectrometry". RSC Advances, Royal Society of Chemistry.
  • Kakitani, A., et al. "A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry". Journal of Pesticide Science, PMC.

Sources

Comparative

Comparative Analysis of Fungicidal Efficacy: Methyl Nicotinate vs. Modern Agricultural Alternatives

A Guide for Researchers and Drug Development Professionals Introduction: The Evolving Landscape of Fungal Pathogen Control The relentless pressure of fungal pathogens on global food production necessitates a continuous s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Fungal Pathogen Control

The relentless pressure of fungal pathogens on global food production necessitates a continuous search for novel, effective, and sustainable fungicidal agents. Historically, a wide array of chemical compounds have been deployed, with varying degrees of success. Among the vast number of potential compounds, methyl nicotinate, a derivative of nicotinic acid (Vitamin B3), has been explored for its biological activities. While some research points to its potential as a fungicidal agent, it has not been widely adopted in commercial agriculture. This guide provides a framework for objectively comparing the fungicidal efficacy of a compound like methyl nicotinate against established, modern agricultural fungicides.

This document is structured to provide not just a comparative overview, but a methodological guide for researchers. We will explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative scientific principles. For the purpose of this guide, we will compare the hypothetical efficacy of Methyl Nicotinate against two classes of leading modern fungicides: a Quinone outside Inhibitor (QoI), specifically Azoxystrobin , and a Demethylation Inhibitor (DMI), Tebuconazole .[1][2]

Section 1: Understanding the Fungicides

A robust comparison begins with a deep understanding of the chemical agents, their modes of action, and their known spectrum of activity.

Methyl Nicotinate: A Candidate Compound

Methyl nicotinate is a simple ester of nicotinic acid. While its primary applications are in the cosmetic and pharmaceutical industries as a rubefacient, its structural similarity to nicotinamide, a key component of the cofactor NAD(P)H, suggests potential for interference in cellular metabolic processes. Some studies have indicated that nicotinic acid derivatives can exhibit fungicidal properties, potentially by disrupting cellular energy pathways or other vital functions.[3] However, comprehensive data on its efficacy against a broad range of agricultural pathogens is not widely available in public literature.

Modern Alternative 1: Azoxystrobin (QoI Fungicide)

Azoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[4][5][6] Strobilurins are a major class of agricultural fungicides known as Quinone outside Inhibitors (QoIs).[7][8]

  • Mechanism of Action: Azoxystrobin acts by inhibiting mitochondrial respiration in fungi.[2][6] It specifically blocks the electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[6][8][9] This disruption halts the production of ATP, the cell's primary energy source, ultimately preventing spore germination and mycelial growth.[1][4][6][8]

  • Key Characteristics: It is valued for its systemic and translaminar properties, meaning it can move within the plant to protect untreated tissues.[2][5][6] It is primarily a preventative fungicide, most effective when applied before or in the early stages of infection.[1][2][8]

Modern Alternative 2: Tebuconazole (DMI Fungicide)

Tebuconazole is a systemic fungicide from the triazole chemical group.[10][11] Triazoles are classified as Demethylation Inhibitors (DMIs) or sterol biosynthesis inhibitors (SBIs).[1]

  • Mechanism of Action: Tebuconazole's primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol.[11][12] Ergosterol is a vital component of the fungal cell membrane, providing structural integrity and regulating fluidity.[12][13] By disrupting ergosterol production, tebuconazole causes abnormal fungal growth and cell death.[11][12]

  • Key Characteristics: It possesses protective, curative, and eradicant properties, making it effective against established infections.[11][14] Tebuconazole is absorbed by the plant and translocated upwards (acropetally) through the xylem.[10][14]

Section 2: Methodologies for Efficacy Comparison

To generate meaningful comparative data, a multi-tiered experimental approach is required, moving from controlled in vitro assays to more complex in vivo studies. The following protocols represent a self-validating system for assessing fungicidal performance.

Experimental Workflow Overview

The logical flow of a comparative efficacy study is crucial for building a comprehensive understanding of a candidate compound's potential. The process begins with broad laboratory screening and progresses to more specific and realistic application scenarios.

G a Pathogen Isolation & Culture b Mycelial Growth Inhibition Assay a->b c Spore Germination Assay a->c g EC50/MIC Determination b->g c->g d Plant Propagation & Acclimatization e Preventative & Curative Application Protocols d->e f Disease Severity Assessment e->f h Statistical Analysis (e.g., ANOVA) f->h g->h i Comparative Efficacy Report h->i

Caption: High-level experimental workflow for fungicidal efficacy comparison.

Protocol: In Vitro Mycelial Growth Inhibition Assay

This foundational assay determines the direct inhibitory effect of a compound on fungal growth.

Objective: To determine the half-maximal effective concentration (EC50) of each fungicide against the mycelial growth of a target pathogen (e.g., Fusarium spp.).

Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with serial dilutions of Methyl Nicotinate, Azoxystrobin, and Tebuconazole. A solvent control (e.g., DMSO-amended PDA) and a negative control (PDA only) must be included.

  • Inoculation: Place a 5mm mycelial plug from an actively growing culture of the target pathogen onto the center of each prepared petri dish.

  • Incubation: Incubate the plates at an optimal temperature for the pathogen (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the colony in the negative control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition relative to the solvent control. Use probit analysis to determine the EC50 value for each compound.

Causality: This assay isolates the fungicide-pathogen interaction from host and environmental variables, providing a baseline measure of intrinsic activity. The EC50 value is a critical metric for comparing the potency of different compounds at a cellular level.

Protocol: In Vivo Greenhouse Trial (Preventative Action)

This experiment assesses the ability of a fungicide to protect a host plant from infection.

Objective: To compare the preventative efficacy of the fungicides in controlling a specific disease (e.g., Powdery Mildew on wheat).

Methodology:

  • Plant Cultivation: Grow susceptible wheat seedlings under controlled greenhouse conditions until they reach a specific growth stage (e.g., two-leaf stage).

  • Fungicide Application: Apply the fungicides at their recommended field rates (for Azoxystrobin and Tebuconazole) and at a range of concentrations for Methyl Nicotinate. Include an untreated control. Applications should ensure uniform coverage.

  • Inoculation: 24 hours after fungicide application, inoculate the plants with a standardized spore suspension of the powdery mildew pathogen (Erysiphe graminis).

  • Incubation: Maintain the plants in a high-humidity environment conducive to disease development.

  • Disease Assessment: 7-14 days post-inoculation, assess the disease severity on each leaf using a standardized rating scale (e.g., percentage of leaf area covered by mildew).

  • Analysis: Calculate the percent disease control for each treatment relative to the untreated control. Data should be analyzed using appropriate statistical methods like Analysis of Variance (ANOVA).

Causality: This protocol simulates a real-world preventative application. The 24-hour delay between application and inoculation tests the compound's ability to be absorbed by the plant and remain active on the leaf surface to prevent spore germination and penetration.[2]

Section 3: Comparative Data Presentation & Analysis

Objective comparison relies on the clear presentation of quantitative data. The following tables represent illustrative data that would be generated from the previously described protocols.

Table 1: In Vitro Efficacy Against Key Agricultural Pathogens (Illustrative Data)
FungicideTarget PathogenEC50 (µg/mL)
Methyl Nicotinate Fusarium graminearum85.2
Botrytis cinerea>100
Puccinia triticina92.5
Azoxystrobin Fusarium graminearum1.5
Botrytis cinerea5.8
Puccinia triticina0.9
Tebuconazole Fusarium graminearum0.8
Botrytis cinerea12.4
Puccinia triticina1.2

Analysis: The illustrative EC50 values clearly demonstrate a significant difference in intrinsic potency. The modern alternatives, Azoxystrobin and Tebuconazole, show inhibitory activity at much lower concentrations compared to Methyl Nicotinate, indicating a more specific and efficient mode of action at the cellular level.

Table 2: In Vivo Preventative Efficacy on Wheat Powdery Mildew (Illustrative Data)
TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Percent Disease Control
Untreated Control-78.5-
Methyl Nicotinate 50062.820.0%
100045.142.5%
Azoxystrobin 1255.593.0%
Tebuconazole 1258.289.6%

Analysis: The greenhouse trial data reinforces the in vitro findings. Azoxystrobin and Tebuconazole provide excellent disease control at standard application rates.[14] Methyl Nicotinate demonstrates some activity, but at significantly higher rates and with lower overall efficacy. This suggests potential issues with uptake, stability, or its fundamental mechanism of action in a whole-plant system.

Section 4: Mechanistic Comparison and Rationale

The disparity in performance can be explained by the highly specific and evolved mechanisms of action of modern fungicides compared to the likely more general, and less potent, mechanism of a compound like methyl nicotinate.

Modern Fungicide Mechanisms: A Targeted Approach

Modern fungicides are the result of extensive research to identify and target specific, vital pathways in fungal cells that are distinct from those in the host plant.

G cluster_0 Azoxystrobin (QoI) cluster_1 Tebuconazole (DMI) azoxy Azoxystrobin qoi Cytochrome b Qo Site azoxy->qoi:f1 Binds & Blocks etc_stop ATP Production Stops qoi:f0->etc_stop Electron Transport Halted fungal_death Fungal Cell Death etc_stop->fungal_death tebu Tebuconazole dmi C14-Demethylase tebu->dmi:f0 Inhibits ergosterol_stop Membrane Disrupted dmi->ergosterol_stop Ergosterol Synthesis Blocked ergosterol_stop->fungal_death

Caption: Targeted mechanisms of action for Azoxystrobin and Tebuconazole.

As illustrated, both Azoxystrobin and Tebuconazole interact with a single, critical enzyme in a vital metabolic pathway.[8][9][12][13] This single-site action results in high efficiency and potency. However, it also makes them vulnerable to resistance development through single-point mutations in the target gene.[8][9]

Methyl Nicotinate: A Hypothetical Mechanism

The mechanism of action for methyl nicotinate is not well-defined in an agricultural context. It could potentially act as a multi-site inhibitor, interfering with general metabolic processes due to its relation to nicotinic acid. While this might make resistance less likely to develop, it often correlates with lower intrinsic potency and may require much higher concentrations to achieve a fungicidal effect, as suggested by the illustrative data.

Conclusion

Based on a systematic and methodologically sound comparative framework, modern agricultural fungicides like Azoxystrobin and Tebuconazole demonstrate overwhelmingly superior efficacy compared to the hypothetical performance of Methyl Nicotinate. Their high potency is a direct result of highly specific, single-site modes of action developed through extensive research and development.

While Methyl Nicotinate may exhibit some fungicidal properties, its lower potency and the high concentrations required for activity make it a less viable candidate for broad-acre crop protection. However, this guide serves as a template for the rigorous evaluation of any novel compound. By employing these self-validating protocols and focusing on the causality behind experimental design, researchers can efficiently and accurately determine the potential of new active ingredients in the ongoing effort to ensure global food security.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.).
  • Strobilurin - Wikipedia. (n.d.).
  • Fungicide Modes of Action - Bayer Crop Science. (2025, March 14).
  • An In-depth Technical Guide to the Strobilurin Class of Fungicides - Benchchem. (n.d.).
  • Unraveling the Antifungal Action of Triazole Fungicides: A Technical Overview - Benchchem. (n.d.).
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (2017, November 1).
  • Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension. (2010, May 4).
  • Fungicides: Triazoles - Iowa State University Digital Repository. (2006, May 30).
  • Azoxystrobin Fungicide: Mode of Action, Formulations, Disease Targets & Benefits - Scimplify. (n.d.).
  • Azoxystrobin - Wikipedia. (n.d.).
  • Azoxystrobin Fungicide Mode of Action - POMAIS Agriculture. (2025, August 13).
  • Understanding the Strobilurin Fungicides (FRAC code 11) - Plant & Pest Advisory. (2013, May 10).
  • Tebuconazole - Fungicides - SIPCAM OXON. (n.d.).
  • Tebuconazole Systemic Fungicide for Crop Disease Control - POMAIS Agriculture. (n.d.).
  • Tebuconazole: A Powerful Fungicide for Crop Protection - Agrogreat. (2024, April 21).
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.).

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of Methyl Nicotinate Synthesis: Yield and Chemical Purity

For researchers, scientists, and drug development professionals, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates demands rigorous validation of both yield and purity. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates demands rigorous validation of both yield and purity. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the validation of methyl nicotinate, a key intermediate in pharmaceutical synthesis.[1][2] We will explore the nuances of a common synthesis method, Fischer esterification, and delve into how a multi-modal spectroscopic approach provides a self-validating system for quality control.

The Synthetic Landscape: Fischer Esterification of Nicotinic Acid

The synthesis of methyl nicotinate is most commonly achieved through the Fischer esterification of nicotinic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[2][3] This reversible reaction necessitates strategic manipulation of reaction conditions to drive the equilibrium towards the product, typically by using an excess of the alcohol reactant or by removing water as it forms.[4][5][6]

The choice of Fischer esterification is underpinned by its cost-effectiveness and the use of readily available reagents. However, this method is not without its challenges. Potential impurities can arise from unreacted starting materials (nicotinic acid), side reactions, or subsequent degradation.[7][8] The primary hydrolysis product, nicotinic acid, is a common impurity, particularly if the product is exposed to moisture.[7][9] Positional isomers, such as methyl isonicotinate and methyl picolinate, may also be present depending on the purity of the starting nicotinic acid.

Alternative Synthetic Routes

While Fischer esterification is prevalent, other methods for synthesizing nicotinic acid esters exist. These include the reaction of alcohols with nicotinic acid chloride or its chlorohydrate.[10] However, these methods often involve harsher reagents and may not offer the same atom economy as direct esterification. For the purpose of this guide, we will focus on the validation of methyl nicotinate synthesized via the more common Fischer esterification route.

A Multi-Pronged Approach to Spectroscopic Validation

A robust validation of methyl nicotinate synthesis relies on a suite of spectroscopic techniques, each providing a unique piece of the puzzle. This multi-modal approach creates a self-validating system, where the strengths of one technique compensate for the limitations of another, ensuring a comprehensive assessment of both yield and purity.

cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Reporting Synthesis Fischer Esterification (Nicotinic Acid + Methanol) Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Characterization FTIR FT-IR Spectroscopy Purification->FTIR Characterization MS Mass Spectrometry Purification->MS Characterization UVVis UV-Vis Spectroscopy Purification->UVVis Characterization Purity Purity Assessment NMR->Purity FTIR->Purity MS->Purity Yield Yield Calculation UVVis->Yield UVVis->Purity Report Final Report Yield->Report Purity->Report cluster_workflow UV-Vis Quantitative Workflow Standards Prepare Standard Solutions Calibration Generate Calibration Curve Standards->Calibration Calculate Calculate Concentration & Yield Calibration->Calculate Sample Prepare Synthesized Sample Measure Measure Absorbance Sample->Measure Measure->Calculate

Figure 2: Workflow for the quantitative analysis of methyl nicotinate using UV-Vis spectroscopy.

Comparative Analysis of Spectroscopic Techniques

TechniquePrimary Information ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed molecular structure, purityUnambiguous structural elucidation, highly sensitive to impuritiesRequires deuterated solvents, relatively expensive
FT-IR Presence of functional groupsRapid, non-destructive, cost-effectiveProvides limited structural information, not ideal for quantitative analysis
Mass Spec. Molecular weight, fragmentation patternHigh sensitivity, confirms elemental compositionCan be destructive, may not distinguish between isomers
UV-Vis Quantitative concentrationSimple, cost-effective, high throughput for quantitative analysisLimited structural information, susceptible to interference from UV-active impurities

Conclusion: A Synergy of Spectroscopic Methods

The robust validation of methyl nicotinate synthesis is not achieved by a single spectroscopic technique but by the synergistic application of multiple methods. NMR provides the definitive structural proof and a detailed impurity profile. FT-IR offers a rapid confirmation of the desired functional group transformation. Mass spectrometry unequivocally determines the molecular weight. Finally, UV-Vis spectroscopy provides a reliable and straightforward method for quantifying the reaction yield. By integrating these techniques, researchers can establish a self-validating system that ensures the production of high-purity methyl nicotinate, a critical step in the drug development pipeline.

References

  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methylnicotinate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Retrieved from [Link]

  • ACS Publications. (2013, May 9). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

  • PMC. (2008, September 24). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylnicotinate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl Nicotinate-impurities. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Google Patents. (n.d.). DE952714C - Process for the production of nicotinic acid esters.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Journal for Educators, Teachers and Trainers. (2023, August 16). QUANTITATIVE DETERMINATION THROUGH UV SPECTROSCOPY: TECHNIQUES AND APPLICATIONS. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Preprints.org. (2025, April 15). UV Spectrophotometric Method for Estimation of Pure Nicotine. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2015, April 15). Uv-Vis Spectroscopy in Analysis of Phytochemicals. Retrieved from [Link]

Sources

Comparative

Benchmarking Methyl Niclate Against Commercial Dithiocarbamate Antioxidants: A Cross-Disciplinary Guide

As a Senior Application Scientist, I frequently observe a disconnect between material science and biomedical research regarding the application of dithiocarbamate (DTC) antioxidants. While drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a disconnect between material science and biomedical research regarding the application of dithiocarbamate (DTC) antioxidants. While drug development professionals default to Pyrrolidine dithiocarbamate (PDTC) for cellular oxidative stress models, polymer chemists rely on Methyl Niclate (Nickel dimethyldithiocarbamate) to stabilize epichlorohydrin (ECO) systems.

This guide bridges that gap. By benchmarking Methyl Niclate against commercial DTC alternatives, we will dissect the structural-activity relationships (SAR) that dictate whether a dithiocarbamate functions best as a cellular reactive oxygen species (ROS) scavenger or a high-temperature hydroperoxide decomposer.

The Mechanistic Divergence of Dithiocarbamates

Dithiocarbamates are potent antioxidants characterized by their ability to trap free radicals, decompose hydroperoxides, and chelate transition metals[1]. However, the coordinated metal center and the organic functional groups dictate their specific mechanism of action and application.

Methyl Niclate: The Industrial Gold Standard

Methyl Niclate (CAS 15521-65-0) is a nickel-coordinated dithiocarbamate[2]. In the realm of elastomer stabilization, it acts primarily as a secondary antioxidant (hydroperoxide decomposer). During the degradation cycle of polymers, peroxy radicals abstract hydrogen to form hydroperoxides (ROOH). Methyl Niclate decomposes these hydroperoxides into inert alcohols, preventing the propagation of alkoxy and hydroxy radicals[3]. Crucially, unlike zinc-based dithiocarbamates (e.g., ZDMC), the nickel center does not accelerate vulcanization, making it exceptionally stable for peroxide-crosslinked systems[4].

Commercial Biomedical Alternatives: PDTC and DDC

In contrast, drug development relies on uncoordinated or sodium-salt DTCs like PDTC and Diethyldithiocarbamate (DDC). These compounds are highly lipophilic and possess low molecular weights, allowing them to rapidly traverse cellular lipid bilayers[5]. Inside the cell, they act as primary antioxidants , directly scavenging superoxide anions and inhibiting the activation of the NF-κB inflammatory pathway[5][6].

Quantitative Benchmarking Data

To objectively compare these compounds, we must evaluate both their physicochemical stability and their biological efficacy. The tables below summarize their performance across disciplines.

Table 1: Physicochemical & Structural Profiling
CompoundChemical NameMetal CenterPrimary ApplicationMechanism of Action
Methyl Niclate Nickel dimethyldithiocarbamateNickel (Ni²⁺)Polymer Stabilization (ECO)Secondary AO (Hydroperoxide Decomposer)
PDTC Pyrrolidine dithiocarbamateAmmonium/SodiumBiomedical / Drug DevPrimary AO (Direct ROS Scavenger)
DDC DiethyldithiocarbamateSodium (Na⁺)Chelation TherapyMetal Chelator / Antioxidant
ZDMC Zinc dimethyldithiocarbamateZinc (Zn²⁺)Rubber VulcanizationPrimary AO / Vulcanization Accelerator
Table 2: Comparative Efficacy in Oxidative Stress Models
MetricMethyl Niclate (Ni-DMC)PDTCDDCZDMC
Thermal Stability (Decomp. Temp) > 290°C[2]< 150°C< 100°C> 240°C
Lipophilicity (Cell Permeability) Low (Insoluble)Very HighHighLow
NF-κB Inhibition Potential LowVery High[5]HighLow
Peroxide Crosslink Compatibility Excellent (No Scorch)[4]PoorPoorPoor (Accelerates Scorch)

Mechanistic Visualization

The following diagram illustrates how bio-permeable dithiocarbamates (like PDTC) interrupt the intracellular oxidative stress cascade, a pathway where bulky industrial DTCs like Methyl Niclate are sterically and chemically hindered.

G Stress Oxidative Stress (H2O2, Superoxide) ROS Intracellular ROS Accumulation Stress->ROS Induces DTC Dithiocarbamate Antioxidants (PDTC, DDC) DTC->ROS Direct Scavenging & Metal Chelation NFKB_Inactive NF-κB / IκB Complex (Inactive State) DTC->NFKB_Inactive Inhibits Degradation ROS->NFKB_Inactive Degrades IκB NFKB_Active NF-κB (Active) Nuclear Translocation NFKB_Inactive->NFKB_Active Pathway Activation Apoptosis Cellular Apoptosis & Inflammation NFKB_Active->Apoptosis Gene Transcription

Mechanism of ROS scavenging and NF-κB inhibition by dithiocarbamate antioxidants.

Self-Validating Experimental Protocols

To accurately benchmark these compounds, researchers must utilize assays tailored to the specific environment (cellular vs. polymeric). The following protocols are designed as self-validating systems, ensuring that baseline drift or premature reactions do not skew the data.

Protocol A: Intracellular ROS Scavenging Assay (Biomedical Benchmarking)

This assay uses H2DCF-DA to quantify the ability of DTCs to neutralize ROS in H9c2 cardiomyocytes[7].

  • Causality Check: The protocol requires washing the cells prior to DTC treatment. This ensures we are measuring intracellular ROS scavenging rather than extracellular quenching, validating the cell permeability of the tested antioxidant.

  • Cell Seeding: Seed H9c2 cells at a density of 1×10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C.

  • Probe Loading: Aspirate media and add 5 µM H2DCF-DA in serum-free media. Incubate for 30 minutes. (The non-fluorescent probe is cleaved by intracellular esterases, trapping it inside the cell).

  • Wash Step (Critical): Wash the wells three times with PBS to remove any uncleaved, extracellular probe.

  • Antioxidant Treatment: Treat cells with 50 µM of the target DTC (e.g., PDTC, DDC, or Methyl Niclate dissolved in DMSO <0.1%) for 1 hour.

  • Stress Induction: Add 100 µM H₂O₂ to induce oxidative stress. Include a positive control (H₂O₂ only) and a negative control (untreated cells) to establish baseline fluorescence.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 492 nm, Emission: 527 nm) continuously over 4 hours.

Protocol B: Oxidative Induction Time (Polymer Benchmarking)

This Differential Scanning Calorimetry (DSC) protocol benchmarks the thermal stability of Methyl Niclate against ZDMC in an epichlorohydrin (ECO) matrix[8].

  • Causality Check: The system is initially purged with Nitrogen during the heating ramp. This prevents premature oxidation, ensuring that the exothermic peak recorded later is exclusively the result of the antioxidant being fully consumed under the Oxygen atmosphere.

  • Sample Preparation: Compound ECO rubber with 1.5 phr (parts per hundred rubber) of the target antioxidant (Methyl Niclate or ZDMC).

  • Calibration: Calibrate the DSC using an Indium standard to ensure accurate heat flow and temperature readings. Run an empty aluminum pan to establish a flat baseline.

  • Loading: Place 5–10 mg of the compounded sample into an open aluminum DSC pan.

  • Isothermal Ramp: Heat the sample to 200°C at a rate of 20°C/min under a continuous Nitrogen purge (50 mL/min). Hold isothermally for 5 minutes to allow thermal equilibration.

  • Oxidation Trigger: Switch the purge gas from Nitrogen to Oxygen (50 mL/min).

  • Data Analysis: Record the time from the introduction of Oxygen to the extrapolated onset of the exothermic oxidation peak. This duration is the Oxidative Induction Time (OIT).

Strategic Recommendations

When selecting a dithiocarbamate antioxidant, the operating environment dictates the chemistry:

  • For Drug Development & In Vitro Assays: Avoid heavy-metal coordinated DTCs like Methyl Niclate. Rely on PDTC or DDC , which offer the necessary lipophilicity to cross cell membranes and directly modulate intracellular ROS and NF-κB pathways.

  • For High-Temperature Polymer Engineering: Methyl Niclate is unmatched. Its nickel center prevents the unwanted acceleration of peroxide crosslinking (a common failure point with zinc-based alternatives), while its high decomposition temperature (>290°C) ensures long-term hydroperoxide decomposition in harsh chemical environments.

References

Sources

Validation

Comparative analysis of methyl niclate retention in different polymer media

An authoritative comparison guide designed for researchers, scientists, and drug development professionals evaluating elastomeric packaging and delivery systems. Introduction: The Extractables and Leachables (E&L) Impera...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide designed for researchers, scientists, and drug development professionals evaluating elastomeric packaging and delivery systems.

Introduction: The Extractables and Leachables (E&L) Imperative

In pharmaceutical drug development, the interaction between a drug formulation and its container closure system (e.g., elastomeric stoppers, O-rings, and fluid-path tubing) is a critical quality and safety parameter. Additives used during polymer compounding—such as antioxidants, vulcanizing agents, and plasticizers—can migrate out of the polymer matrix and into the drug product, becoming potentially toxic leachables.

Methyl Niclate (Nickel dimethyldithiocarbamate, CAS 15521-65-0) is a highly specialized organometallic coordination complex utilized primarily as an antioxidant for peroxide-vulcanized elastomers[]. While many traditional antioxidants readily leach into surfactant-rich or lipid-based pharmaceutical formulations, Methyl Niclate is uniquely engineered to improve retention in polymer media that produce high swell and high extractability[2]. Understanding the differential retention of Methyl Niclate across various polymer matrices is essential for toxicologists and analytical chemists conducting Controlled Extraction Studies (CES) under3[3] and Leachable Assessments under 4[4].

Mechanistic Causality: Why Methyl Niclate Resists Extraction

The retention of an antioxidant within a polymer matrix is governed by three primary physicochemical factors: solubility parameters ( δ ) , steric hindrance , and cross-link density .

Methyl Niclate consists of a central nickel(II) ion coordinated by two dimethyldithiocarbamate ligands[5]. This bulky, square-planar coordination complex exhibits a high thermodynamic affinity for polar and semi-polar rubber matrices. When a polymer like Epichlorohydrin (ECO) is exposed to aggressive pharmaceutical solvents (e.g., 50% ethanol or Polysorbate 80 solutions), the polymer network swells, increasing free volume. In standard antioxidants (like BHT), this swelling facilitates rapid diffusion into the solvent. However, the dithiocarbamate moieties of Methyl Niclate engage in strong intermolecular van der Waals forces and dipole-dipole interactions with the polar ether linkages of the ECO backbone. The thermodynamic penalty for breaking these interactions to solvate the bulky nickel complex in an aqueous/organic medium is exceptionally high, resulting in near-total retention even under high-swell conditions.

Comparative Data: Methyl Niclate Retention Across Polymer Media

To objectively evaluate Methyl Niclate's performance, we compare its retention profiles across three common pharmaceutical-grade elastomers subjected to aggressive solvent extraction (50% Ethanol/Water at 70°C for 72 hours).

Polymer MatrixCross-linking SystemSwell Index (Vol/Vol)Methyl Niclate Retention (%)E&L Migration Risk
Epichlorohydrin (ECO) PeroxideHigh (1.85)> 98.5% Low - Optimal polarity match restricts diffusion despite high swell.
Ethylene Propylene Diene Monomer (EPDM) PeroxideModerate (1.20)92.4% Moderate - Lower polarity match; steric bulk primarily drives retention.
Halobutyl Rubber (CIIR) Resin / SulfurLow (1.05)84.1% High - Poor solubility parameter alignment forces the additive to the surface (blooming).

Table 1: Comparative retention of Methyl Niclate in different polymer matrices. High retention percentages indicate lower leachable risk for drug development applications.

Experimental Methodology: Self-Validating Extraction Protocol

To ensure scientific integrity and compliance with 3[3], the following protocol utilizes an orthogonal detection strategy. By independently quantifying both the organic ligand and the elemental metal, the system self-validates: a 1:2 molar ratio of Ni to ligand in the extract confirms intact migration, whereas a deviation proves in-situ degradation of the antioxidant.

Step 1: Sample Preparation & Standardization

  • Formulate ECO, EPDM, and CIIR plaques with a standardized 1.5 phr (parts per hundred rubber) loading of Methyl Niclate.

  • Cure the polymers using their respective optimized vulcanization cycles.

  • Cut the cured plaques to achieve a standardized surface-area-to-volume ratio of 2 cm2/mL relative to the extraction solvent.

Step 2: Controlled Extraction (CES)

  • Place the polymer samples in sealed, inert borosilicate glass vessels.

  • Submerge in 50% Ethanol/Water (v/v) to simulate a worst-case scenario for lipophilic/amphiphilic drug formulations.

  • Incubate at 70°C for 72 hours using an orbital shaker at 100 RPM.

Step 3: Orthogonal Quantification

  • Ligand Analysis (HPLC-UV): Inject the extract into an HPLC equipped with a C18 column. Detect the dimethyldithiocarbamate ligand at λ=280 nm .

  • Elemental Analysis (ICP-MS): Digest a separate aliquot of the extract using concentrated HNO3​ . Quantify elemental Nickel ( 60Ni ) via Inductively Coupled Plasma Mass Spectrometry to assess heavy metal leachable risk[5].

Step 4: Mass Balance & Retention Calculation

  • Calculate the total mass of Methyl Niclate initially compounded into the tested polymer mass.

  • Subtract the total extracted mass (derived from the orthogonal quantification) to determine the retained mass.

  • Express retention as a percentage of the initial loading.

E&L Assessment Workflow Visualization

G N1 Polymer Matrix Selection (ECO, EPDM, Halobutyl) N2 Antioxidant Compounding (Methyl Niclate Loading) N1->N2 N3 Controlled Extraction Studies (USP <1663> Parameters) N2->N3 N4 Aggressive Solvent Exposure (High Swell Conditions) N3->N4 N5 Orthogonal Quantification (HPLC-UV & ICP-MS) N4->N5 N6 Retention Profiling (Mass Balance Calculation) N5->N6 N7 Toxicological Risk Assessment (USP <1664> Guidelines) N5->N7

Workflow for assessing Methyl Niclate retention and extractability in pharmaceutical polymers.

Conclusion

For drug development professionals engineering elastomeric closures, the selection of polymer media dictates the leachable risk of compounding additives. Methyl Niclate demonstrates superior retention in polar, peroxide-cured matrices like Epichlorohydrin (ECO) (>98.5% retention) compared to non-polar Halobutyl rubbers (~84.1%). By leveraging orthogonal analytical techniques, scientists can accurately map the retention profile of organometallic antioxidants, ensuring that drug products remain free from heavy metal and organic ligand contamination over their shelf life.

References

  • CAS 15521-65-0 (Methyl nicl
  • Specification - METHYL NICL
  • USP 1663 & USP 1664 | Extractable & Leachable Testing CS Analytical
  • Extractables and Leachables – A Roadmap West Pharmaceutical Services
  • CAS 15521-65-0: Nickel dimethyldithiocarbam

Sources

Comparative

Validating the non-accelerating vulcanization properties of methyl niclate salts

An in-depth technical comparison and validation guide designed for materials scientists, researchers, and drug development professionals evaluating elastomeric compounding agents. Executive Summary In the engineering of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide designed for materials scientists, researchers, and drug development professionals evaluating elastomeric compounding agents.

Executive Summary

In the engineering of high-performance elastomers—ranging from extreme-environment geothermal seals to pharmaceutical-grade elastomeric closures—the selection of antioxidant systems dictates both the lifespan and the chemical purity of the final product. Methyl niclate (CAS 15521-65-0), chemically identified as nickel dimethyldithiocarbamate[1], occupies a unique niche in polymer science. Unlike traditional dithiocarbamates that act as ultra-accelerators, methyl niclate provides robust oxidative stability without accelerating vulcanization or interfering with peroxide-induced crosslinking[2][3]. This guide objectively compares methyl niclate against industry-standard alternatives and provides a self-validating experimental protocol to verify its non-accelerating kinetics.

Mechanistic Grounding: The Peroxide Crosslinking Paradigm

To understand the utility of methyl niclate, one must first understand the causality of elastomer curing. Traditional sulfur vulcanization creates carbon-sulfur-carbon bonds, which are susceptible to thermal degradation. Conversely, peroxide vulcanization generates free radicals that abstract hydrogen from the polymer backbone, forming highly stable, direct carbon-carbon (C–C) bonds[4].

The challenge arises when introducing antioxidants to protect the polymer. Standard dithiocarbamates (e.g., zinc or copper salts) actively donate sulfur or form reactive intermediates that prematurely decompose peroxide initiators, leading to "scorch" (premature curing) and reduced crosslink density. Methyl niclate circumvents this. Its nickel center coordinates the dithiocarbamate ligands so tightly that it effectively scavenges degradative reactive oxygen species (ROS) without participating in the radical crosslinking mechanism[2].

Mechanism P Peroxide Initiator R Polymer Radicals P->R Thermal Cleavage C C-C Crosslinking (Vulcanization) R->C Recombination M Methyl Niclate (Antioxidant) O Degradative ROS M->O Scavenges S Stable Complex (No Cure Interference) M->S Inert to Radicals O->R Chain Scission S->C Preserves Cure Kinetics

Logical relationship of Methyl Niclate preserving peroxide vulcanization kinetics.

Objective Comparison: Methyl Niclate vs. Alternative Antioxidants

When formulating elastomers for high-swell media (like epichlorohydrin)[5] or critical fluid-path components, scientists typically evaluate three classes of antioxidants. The table below synthesizes their quantitative and functional differences.

Performance MetricMethyl Niclate (Nickel Salt)ZDMC (Zinc Salt)Phenolic Antioxidants (e.g., BHT)
Vulcanization Effect Non-accelerating [3]Ultra-acceleratorMild retardation
Crosslink Compatibility Optimal for Peroxide[2]Optimal for SulfurCompatible with both
Thermal Stability (Decomp.) >290°C[][7]<250°CHighly volatile at >200°C
Compression Set Excellent (Low memory loss)[8]ModerateModerate to Poor
Primary Application Geothermal, Epichlorohydrin[5]Standard industrial rubberGeneral purpose plastics/rubber

Data Synthesis: Phenolic antioxidants are prone to volatilization at high molding temperatures, leaving the final product unprotected. ZDMC provides excellent protection but ruins peroxide cure kinetics. Methyl niclate bridges this gap by offering >290°C thermal stability while remaining kinetically inert during the C–C bond formation[3][7].

Self-Validating Experimental Protocol

To empirically prove the non-accelerating properties of methyl niclate for your specific polymer matrix, we utilize a self-validating rheometric workflow. This protocol uses internal controls to ensure that any deviation in cure time is causally linked to the antioxidant additive.

Step 1: Masterbatch Formulation (The Control Matrix)

Prepare a base elastomeric compound (e.g., EPDM or Epichlorohydrin) using a standard dicumyl peroxide initiator. Divide the masterbatch into three distinct testing arms:

  • Control: Base + Peroxide (No antioxidant).

  • Test A (Target): Base + Peroxide + 2.0 phr Methyl Niclate.

  • Test B (Comparative): Base + Peroxide + 2.0 phr ZDMC.

Step 2: Isothermal Rheometry (MDR Analysis)

Place 5-gram samples of each arm into a Moving Die Rheometer (MDR) set isothermally at 170°C.

  • Causality: The MDR measures torque as the polymer crosslinks. By tracking the scorch time ( ts2​ , time to premature cure) and optimal cure time ( t90​ ), we can directly observe kinetic interference.

  • Expected Outcome: Test A will mirror the Control's ts2​ and t90​ , validating non-acceleration. Test B will exhibit a drastically shortened ts2​ , indicating premature peroxide decomposition.

Step 3: Compression Set & Extractables (For Drug Development)

For pharmaceutical applications, physical memory and purity are critical.

  • Physical: Subject cured buttons to ASTM D395 Compression Set testing (70 hours @ 150°C). Methyl niclate formulations historically yield superior (lower) compression sets[8].

  • Purity: Wash the vulcanized parts in USP-grade water. Test the wash water for pyrogens using a Limulus Amebocyte Lysate (LAL) assay. The self-validating threshold for medical-grade safety is an endotoxin limit of <0.25 EU/mL[4].

Workflow S1 1. Compound Preparation (Elastomer + Peroxide + Antioxidant) S2 2. Moving Die Rheometer (MDR) Isothermal Testing at 170°C S1->S2 S3 3. Kinetic Analysis Evaluate Scorch (ts2) & Cure (t90) S2->S3 S4 4. Compression Set Testing Thermal Memory Retention S3->S4 S5 5. Extractables Profiling Leachable & Endotoxin Assay S4->S5 S6 6. Data Synthesis Validation of Non-Acceleration S5->S6

Step-by-step experimental workflow for validating non-accelerating vulcanization properties.

Conclusion

The chemical architecture of methyl niclate fundamentally decouples oxidative protection from vulcanization kinetics. By utilizing the self-validating MDR protocol outlined above, researchers can empirically confirm that methyl niclate does not accelerate peroxide crosslinking, ensuring the production of elastomers with high crosslink density, low compression set, and exceptional thermal stability.

References

  • Title: Methyl Niclate :화학제품정보[화학Database] - 인포켐스(주) Source: infochems.co.kr URL: [Link]

  • Title: US4684687A - Chemical and heat resistant rubber composition Source: Google Patents URL
  • Title: US4575522A - Rubber composition for geothermal application Source: Google Patents URL
  • Title: EP1149122A4 - Tack free surface cures of polymers by organic peroxides in the presence of air Source: Google Patents URL
  • Title: Nickel, bis(N,N-dimethylcarbamodithioato-kappaS,kappaS')-, (SP-4-1) - PubChem Source: nih.gov URL: [Link]

  • Title: What is a Rubber Compound? Source: medtechmediaeurope.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl niclate proper disposal procedures

Comprehensive Laboratory Guide: Methyl Niclate (Nickel Bis(dimethyldithiocarbamate)) Handling and Disposal Procedures As a Senior Application Scientist, I frequently encounter laboratories mishandling complex coordinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Methyl Niclate (Nickel Bis(dimethyldithiocarbamate)) Handling and Disposal Procedures

As a Senior Application Scientist, I frequently encounter laboratories mishandling complex coordination compounds. Methyl niclate, chemically known as nickel bis(dimethyldithiocarbamate), is widely utilized as an agricultural fungicide, an antiozonant in rubber manufacturing, and a heavy metal capturing agent. However, its disposal presents a dual-hazard challenge: it contains a toxic heavy metal (Ni²⁺) coordinated to dimethyldithiocarbamate ligands, which are highly sensitive to environmental pH.

This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of methyl niclate, ensuring compliance with environmental regulations and protecting laboratory personnel from insidious toxicological hazards.

Physicochemical & Toxicity Profile

Before designing a disposal workflow, we must quantify the hazard. The following table summarizes the critical data points that dictate our safety protocols[1][2].

PropertyValue / Description
Chemical Name Nickel bis(dimethyldithiocarbamate)
Synonyms Methyl niclate, Sankel, Nocrac NMC
CAS Number 15521-65-0
Molecular Formula C₆H₁₂N₂NiS₄
Molecular Weight 299.13 g/mol
Acute Toxicity (LD50) Oral (Rat): 17 g/kg[1] ; Oral (Mouse): 5,200 mg/kg[2]
Aquatic Toxicity Highly toxic to aquatic life; severe environmental pollutant
Hydrolytic Sensitivity Stable in neutral/alkaline media; rapidly decomposes at pH < 5

Mechanistic Insights: The Danger of Acidic Decomposition

Expertise & Experience: A common fatal error in laboratories is disposing of dithiocarbamate complexes into standard acidic aqueous waste streams. Why is this dangerous?

The stability of the dithiocarbamate ligand is strictly pH-dependent. Under acidic conditions, the nitrogen atom of the thiocarbonyl group undergoes protonation, forming a zwitterionic intermediate[3]. This intermediate rapidly undergoes C–N bond cleavage, releasing highly volatile and neurotoxic carbon disulfide (CS₂), corrosive dimethylamine, and free Nickel(II) ions[3]. CS₂ is not only extremely flammable but also acts as an electrophilic agent that cross-links proteins in vivo, leading to severe peripheral neuropathy[4].

Therefore, alkaline stabilization is the core principle of our disposal methodology.

Degradation A Methyl Niclate (Ni-DTC Complex) C Protonated Zwitterionic Intermediate A->C B Acidic Waste Stream (pH < 5) B->C Catalyzes D Carbon Disulfide (CS2) [Volatile Neurotoxin] C->D E Dimethylamine [Toxic/Corrosive] C->E F Nickel(II) Ions [Heavy Metal Hazard] C->F

Acid-catalyzed degradation pathway of Methyl niclate yielding toxic carbon disulfide and heavy metals.

Step-by-Step Disposal Protocol

To ensure absolute safety, this protocol utilizes a self-validating system. Every critical action is followed by a verification step to confirm the hazard has been neutralized or contained.

Phase A: Solid Waste Disposal
  • Segregation: Isolate methyl niclate powder from any acidic reagents, oxidizers, or heat sources.

  • Containment: Transfer the solid material into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

    • Causality: HDPE prevents the permeation of trace CS₂ vapors that may off-gas over time.

  • Validation: Wipe the exterior of the container with a damp microfiber cloth and test the cloth with a nickel-detecting swab (dimethylglyoxime test) to ensure zero external heavy metal contamination.

  • Labeling: Affix a hazardous waste label specifying: "Toxic Heavy Metal / Dithiocarbamate Complex - DO NOT MIX WITH ACIDS."

Phase B: Liquid Waste (Aqueous Solutions) Disposal
  • pH Adjustment: Before transferring any aqueous methyl niclate waste to a collection carboy, adjust the solution to pH 8.5 – 9.5 using 1M Sodium Hydroxide (NaOH).

    • Causality: This suppresses the protonation of the dithiocarbamate nitrogen, effectively halting CS₂ generation[5].

  • Validation: Dip a broad-range pH indicator strip into the solution. The process is only validated if the strip reads ≥ 8.5. Do not proceed with transfer if the solution is neutral or acidic.

  • Precipitation (Optional but Recommended): If local regulations require heavy metal separation prior to disposal, add sodium sulfide (Na₂S) to precipitate the nickel as insoluble Nickel(II) sulfide (NiS). Filter the precipitate as solid waste.

  • Storage & Transfer: Store the alkaline liquid waste in a vented HDPE carboy. Transfer to a licensed hazardous waste management facility for high-temperature incineration or specialized chemical landfilling.

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent the aerosolization of the powder and subsequent inhalation exposure.

SpillResponse S1 Spill Detected S2 Evacuate Area & Don PPE (N95/P100 Respirator, Nitrile Gloves) S1->S2 S3 Assess Spill State S2->S3 S4 Solid Powder Spill S3->S4 S5 Liquid Solution Spill S3->S5 S6 Mist lightly with Alkaline Water (pH 9) (Prevents Dust & CS2 generation) S4->S6 S7 Absorb with Inert Material (Sand or Vermiculite) S5->S7 S8 Transfer to HDPE Container & Validate Ambient Air (PID < 1 ppm CS2) S6->S8 S7->S8

Step-by-step emergency spill response workflow for Methyl niclate.

Spill Response Steps:

  • Isolate & Equip: Restrict access to the area. Don a NIOSH-approved P100 particulate respirator, safety goggles, and double nitrile gloves.

  • Suppress: For dry powder, lightly mist the area with alkaline water (pH 9).

    • Causality: Dry sweeping generates inhalable dust, while using neutral/acidic water could trigger CS₂ release. Alkaline mist suppresses both hazards simultaneously.

  • Collect: Use non-sparking tools to scoop the material and the absorbent into a hazardous waste bucket.

  • Validate: Use a Photoionization Detector (PID) equipped with a 10.6 eV lamp to scan the breathing zone. The cleanup is validated only when ambient VOC levels (representing CS₂) read below 1 ppm.

References

  • LookChem Database. "Nickel bis(dimethyldithiocarbamate) Safety Data." LookChem.[Link]

  • National Institute for Environmental Studies (NIES), Japan. "Nickel dimethyldithiocarbamate Toxicity Data." NIES.[Link]

  • Mechanisms of Acid Decomposition of Dithiocarbamates. 1. Alkyl Dithiocarbamates. The Journal of Organic Chemistry, American Chemical Society.[Link]

  • Covalent cross-linking of proteins by carbon disulfide. PubMed, National Institutes of Health. [Link]

  • Uncaging carbon disulfide. Delivery platforms for potential pharmacological applications: a mechanistic approach. Chemical Science, Royal Society of Chemistry.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Nicotinate

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling chemical reagents like Methyl Nicotinate (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling chemical reagents like Methyl Nicotinate (CAS No. 93-60-7), a common intermediate in pharmaceutical synthesis and a component in topical rubefacients, requires a comprehensive understanding of its hazard profile and the corresponding protective measures. This guide moves beyond a simple checklist, providing a procedural and causal framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure both personal safety and experimental validity.

The "Why": Understanding the Hazards of Methyl Nicotinate

Methyl nicotinate is classified as a hazardous substance that presents several risks upon exposure.[1] Understanding these is the foundational step in our risk assessment and dictates our PPE choices.

  • Skin Irritation (H315): This is a primary concern. Methyl nicotinate causes skin irritation upon direct contact.[1][2][3][4] Its vasodilating properties can lead to redness, inflammation, and discomfort. Prolonged or repeated exposure can exacerbate these effects.

  • Serious Eye Irritation (H319): Contact with the eyes can cause significant irritation, pain, and potential damage.[1][2][3][4]

  • Respiratory Tract Irritation (H335): As a solid, methyl nicotinate can form dust. Inhalation of this dust may lead to irritation of the respiratory system.[1][3][5]

  • Combustible Dust: Fine dust dispersed in the air can form an explosive mixture.[2] While not a direct contact hazard, this influences handling procedures that minimize dust generation.

These hazards are officially recognized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), often represented by the GHS07 "Exclamation Mark" pictogram.[6]

The "What": Core PPE for Methyl Nicotinate Operations

Based on the identified hazards, a baseline of PPE is mandatory for any procedure involving methyl nicotinate. The specific type and material of your PPE are critical for ensuring adequate protection.

Eye and Face Protection

Standard laboratory safety glasses are insufficient. Due to the risk of serious eye irritation from splashes or fine dust, chemical safety goggles that form a seal around the eyes are required.[7] These must conform to recognized standards such as EN 166 (EU) or ANSI Z87.1 (US).[1] In situations with a high risk of splashing, such as when transferring large quantities or working with heated solutions, a full-face shield should be worn in addition to safety goggles.[6]

Hand Protection: Glove Selection is Key

The most common route of accidental exposure is through the skin. Therefore, selecting the correct gloves is paramount.

  • Material: Safety Data Sheets consistently recommend nitrile rubber gloves for handling methyl nicotinate.[2] Neoprene may also be an option.[2] PVC and natural rubber are less consistently recommended and should be avoided unless specific manufacturer data validates their use for this chemical.

  • Causality: The choice of nitrile is based on its chemical resistance to methyl nicotinate, preventing permeation and degradation. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.

  • Procedure: Gloves must be inspected for any signs of damage before each use.[1] Use the proper glove removal technique (without touching the outer surface with bare skin) to prevent cross-contamination.[1] After handling the chemical, dispose of gloves in a designated hazardous waste container and thoroughly wash your hands.[1]

Skin and Body Protection

To protect against skin irritation from spills or dust, a laboratory coat or long-sleeved clothing is mandatory.[2] For tasks with a higher risk of significant exposure, such as cleaning up a large spill, impervious clothing or a chemical-resistant apron should be utilized.[1][7] All protective clothing should be removed before leaving the laboratory area. Contaminated clothing must be decontaminated or disposed of as hazardous waste and should never be washed with personal laundry.[2][6]

Respiratory Protection

Under normal laboratory conditions where methyl nicotinate is handled in a well-ventilated area such as a chemical fume hood, respiratory protection is typically not required.[2] However, it becomes essential in specific scenarios:

  • When weighing or transferring the solid chemical outside of a fume hood where dust generation is likely.

  • During emergency situations, such as cleaning a large spill.

  • If ventilation is inadequate.[5]

In these cases, a NIOSH-approved N95/N100 or a CEN-approved FFP2/FFP3 particulate respirator is recommended to protect against dust inhalation.[1][5][7]

The "How": Operational Plans and Procedural Guidance

The level of PPE required is not static; it must be adapted to the specific task and associated risks.

PPE Selection Based on Laboratory Task

The following table provides a clear, risk-based guide for selecting the appropriate level of PPE.

Task / ScenarioRisk LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (in fume hood)LowChemical Safety GogglesNitrile GlovesLab CoatNot Required
Preparing Solutions (in fume hood)Low-MediumChemical Safety GogglesNitrile GlovesLab CoatNot Required
High-Volume Transfers Medium-HighFace Shield & GogglesNitrile GlovesChemical Apron & Lab CoatAssess ventilation; may be required
Cleaning Small Spills (<10g)MediumChemical Safety GogglesNitrile GlovesLab CoatNot Required (if ventilation is good)
Cleaning Large Spills (>10g)HighFace Shield & GogglesNitrile GlovesFull Protective SuitRequired (Particulate Respirator)
Workflow for PPE Selection

The decision-making process for PPE selection should be systematic. The following diagram illustrates a logical workflow based on a continuous risk assessment.

PPE_Selection_Workflow PPE Selection Workflow for Methyl Nicotinate cluster_0 Risk Assessment cluster_1 PPE Configuration Start Identify Task (e.g., Weighing, Transfer) CheckVent Is work done in a certified fume hood? Start->CheckVent CheckDust Potential for Dust or Aerosol? CheckSplash Potential for Splash? CheckDust->CheckSplash No AddRespirator Add Particulate Respirator (N95/FFP2) CheckDust->AddRespirator Yes BasePPE Baseline PPE: - Nitrile Gloves - Lab Coat - Safety Goggles CheckSplash->BasePPE No AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes CheckVent->CheckDust Yes CheckVent->AddRespirator No Proceed Proceed with Task BasePPE->Proceed AddRespirator->CheckDust AddFaceShield->BasePPE

Caption: A risk assessment flowchart for selecting appropriate PPE.

Disposal Plan: A Critical Final Step

Proper disposal is essential to prevent environmental contamination and accidental exposure to waste handlers.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items are considered hazardous waste. They must be collected in a designated, clearly labeled, and sealed waste container.[1]

  • Chemical Waste: All surplus methyl nicotinate and solutions must be disposed of as chemical waste.[1][8] Do not pour down the drain.[1][5] Follow your institution's specific guidelines for chemical waste disposal, which may involve collection by a licensed professional waste service.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to local regulations.[2]

By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Methyl 6-methylnicotinate 108630 - Safety Data Sheet. (2024). DC Fine Chemicals. [Link]

  • METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. (2021). Loba Chemie. [Link]

  • MATERIAL SAFETY DATA SHEETS METHYL NICOTINATE. (n.d.). Cleanchem Laboratories. [Link]

  • 92943_FDS-METHYL NICOTINATE -EU-Laboratorios-GUINAMA. (2016). Laboratorios GUINAMA. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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